molecular formula C13H9N3O2 B597447 6-Amino-3-(3-cyanophenyl)picolinic acid CAS No. 1258632-39-1

6-Amino-3-(3-cyanophenyl)picolinic acid

Cat. No.: B597447
CAS No.: 1258632-39-1
M. Wt: 239.234
InChI Key: JHMQDCMZDGDGPZ-UHFFFAOYSA-N
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Description

6-Amino-3-(3-cyanophenyl)picolinic acid (CAS 1258632-39-1) is a picolinic acid derivative with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . As a specialized chemical reagent, it is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Picolinic acid derivatives are a remarkable class of compounds with significant applications in agricultural chemistry and pharmaceutical research . In agrochemicals, they serve as key scaffolds for novel synthetic auxin herbicides, mimicking plant hormones to control broadleaf weeds . In pharmaceutical contexts, the picolinic acid core is a metabolite of the essential amino acid tryptophan and is investigated for its immunomodulatory and neuroactive properties, including potential anti-viral and neuroprotective effects . The specific substitution pattern of this compound—featuring an amino group and a 3-cyanophenyl moiety on the picolinic acid core—makes it a valuable intermediate for further chemical synthesis. It can be used to construct more complex heterocyclic systems or to create metal-chelating complexes, capitalizing on the known chelating properties of the picolinic acid functional group . Researchers can utilize this compound in the synthesis of novel molecules for various life science and materials research applications. For research purposes, the product should be stored sealed in a dry environment, at a temperature of 2-8°C .

Properties

IUPAC Name

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQDCMZDGDGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692424
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-39-1
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for oncological therapies.[1] Its unique trifunctionalized pyridine scaffold presents distinct synthetic challenges, requiring a strategic and well-orchestrated approach to achieve high purity and yield. This guide provides a comprehensive overview of the primary synthetic strategies, focusing on a convergent approach utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the critical parameters of each synthetic step, from the preparation of key precursors to the final hydrolysis, offering field-proven insights into reaction optimization, mechanistic considerations, and safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Retrosynthetic Analysis and Strategic Overview

The molecular architecture of this compound suggests two primary retrosynthetic disconnections. The most logical and industrially scalable approach involves the disconnection of the carbon-carbon bond between the picolinic acid core and the 3-cyanophenyl moiety. This strategy points towards a convergent synthesis where two key fragments are prepared separately and then joined in a late-stage cross-coupling reaction.

A secondary, more linear approach could involve the formation of the cyano group on a pre-formed 3-aryl picolinic acid skeleton. Both strategies culminate in the hydrolysis of an ester protecting group, a common tactic to enhance solubility and prevent side reactions during the coupling phase.

This guide will focus on the convergent strategy via Suzuki-Miyaura coupling, as it generally offers greater flexibility, higher yields, and better control over impurity profiles.

G cluster_disconnect Primary Disconnection cluster_precursors Key Precursors Target This compound Ester Methyl 6-Amino-3-(3-cyanophenyl)picolinate Target->Ester Ester Hydrolysis Coupling C-C Bond Formation (Suzuki Coupling) Ester->Coupling Picolinate Methyl 6-Amino-3-bromopicolinate Coupling->Picolinate BoronicAcid (3-cyanophenyl)boronic acid Coupling->BoronicAcid G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_A Ar¹-Pd(II)-X (L₂) OA->PdII_A TM Transmetalation PdII_B Ar¹-Pd(II)-Ar² (L₂) TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Ar¹-X PdII_A->TM Ar²-B(OR)₂ Base PdII_B->RE Product Ar¹-Ar²

Sources

physicochemical properties of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-3-(3-cyanophenyl)picolinic acid.

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound featuring a picolinic acid scaffold, a core structure prevalent in medicinal chemistry. The molecule is further functionalized with an amino group and a cyanophenyl moiety. These substitutions create a unique electronic and steric profile, suggesting its potential as a scaffold in drug discovery, particularly for designing kinase inhibitors or metal-chelating agents. The amino group can act as a hydrogen bond donor, the picolinic acid core provides a bidentate chelation site, and the cyanophenyl group can engage in π-stacking or dipole-dipole interactions within a target's binding pocket.

An exhaustive understanding of the physicochemical properties of a lead compound like this is not merely an academic exercise; it is the bedrock of successful drug development. These parameters—solubility, pKa, melting point, and purity—govern everything from initial bioassay performance to final dosage form design. This guide provides a comprehensive framework for the systematic characterization of this compound, blending theoretical predictions with robust, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical decision-making in a research and development setting.

Predicted Physicochemical Profile

Prior to embarking on extensive laboratory work, leveraging in silico tools and structure-property relationships provides a valuable, cost-effective baseline. The properties of this compound are predicted based on its constituent functional groups. The picolinic acid backbone is acidic, while the amino group is basic. The cyanophenyl group is electron-withdrawing and increases hydrophobicity.

PropertyPredicted ValueRationale & Implication
Molecular Weight 241.23 g/mol Calculated from the chemical formula: C₁₃H₉N₃O₂. This value is fundamental for all molarity-based calculations.
pKa₁ (Carboxylic Acid) 3.5 - 4.5The pKa of picolinic acid is ~5.4. The electron-withdrawing cyanophenyl group is expected to lower this value, increasing acidity. This is critical for predicting its charge state in physiological pH.
pKa₂ (Amino Group) 2.0 - 3.0The amino group on the pyridine ring is weakly basic. Its pKa is influenced by the adjacent carboxylic acid and the ring's aromaticity, making it a key factor in solubility and binding.
LogP 1.5 - 2.5The combination of the polar picolinic acid and amino groups with the nonpolar cyanophenyl ring suggests moderate lipophilicity. This value is a primary indicator of membrane permeability and potential bioavailability.
Aqueous Solubility Low to ModerateAs a zwitterionic molecule, its solubility will be highly pH-dependent, likely exhibiting a U-shaped solubility curve with a minimum at its isoelectric point. Poor solubility can be a major hurdle in formulation.

Comprehensive Experimental Characterization Workflow

A logical, phased approach to characterization ensures that data from one step informs the next. The following workflow represents a best-practice methodology for a novel compound of this class.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Application & Formulation Insights A Structure Confirmation (NMR, MS, FT-IR) B Purity Assessment (HPLC-UV) A->B Requires pure sample C Thermal Analysis (DSC for Melting Point) B->C Purity >95% required D Aqueous Solubility (Shake-Flask Method) B->D Purity >95% required E Acidity Constant (pKa by Potentiometric Titration) B->E Purity >95% required F Data Synthesis & Interpretation (Informs formulation, DMPK studies) C->F D->F E->F

Caption: A phased workflow for the complete physicochemical characterization of a novel compound.

Identity and Structure Confirmation

Causality: Before any quantitative property is measured, it is imperative to confirm that the material in hand is indeed the correct molecule. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the precise arrangement of atoms and functional groups, and FT-IR confirms the presence of key chemical bonds.

Experimental Protocols:

  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL solution in methanol or acetonitrile.

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Acquire spectra in both positive and negative ion modes.

    • Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 242.07. In negative mode, observe the [M-H]⁻ ion at m/z 240.06. The high-resolution mass should be within 5 ppm of the theoretical value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

    • Expertise Insight: The choice of DMSO-d₆ is strategic; its ability to dissolve polar compounds and its high boiling point are advantageous. The characteristic chemical shifts of the aromatic protons and the unique carbon signals of the nitrile and carboxyl groups will be definitive fingerprints.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FT-IR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Result: Look for characteristic absorption bands: N-H stretches (amino group) around 3300-3500 cm⁻¹, a sharp C≡N stretch (nitrile) around 2220-2240 cm⁻¹, and a strong C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹.

Purity Determination by HPLC-UV

Causality: The presence of impurities can drastically alter measured physicochemical properties. For instance, a highly soluble impurity can artificially inflate the measured solubility of the main compound. A purity level of >95% is the minimum standard for reliable data. HPLC with UV detection is the gold standard for this assessment due to its high resolution and sensitivity.

G cluster_workflow HPLC-UV Purity Analysis Workflow MobilePhase Mobile Phase (A: 0.1% TFA in H₂O B: Acetonitrile) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) MobilePhase->Column Sample Sample Injection (1 mg/mL in 50:50 A:B) Sample->Column Detector UV Detector (λ = 254 nm, 280 nm) Column->Detector Elution Gradient Gradient Elution (5% to 95% B over 20 min) Chromatogram Output Chromatogram (% Area Calculation) Detector->Chromatogram

Caption: A standard workflow for purity analysis using reverse-phase HPLC-UV.

Experimental Protocol:

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Insight: TFA acts as an ion-pairing agent, improving the peak shape of the acidic/basic compound.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at 254 nm and a secondary wavelength based on the compound's UV-Vis spectrum.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B (re-equilibration)

  • Analysis:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample and integrate all peaks in the resulting chromatogram.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a key indicator of purity and lattice energy. A sharp melting peak suggests a highly crystalline and pure material, while a broad peak or multiple transitions can indicate impurities or polymorphism. This data is critical for handling, storage, and certain formulation processes like hot-melt extrusion.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (a pinhole may be used to allow for the escape of any volatiles).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range is from 25 °C to 300 °C.

  • Data Analysis: The melting point (Tₘ) is determined from the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Aqueous Solubility Assessment

Causality: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For a compound with both acidic and basic groups, solubility is expected to be highly dependent on pH. Characterizing this relationship is essential for developing oral formulations and for designing relevant in vitro assays.

Experimental Protocol (Shake-Flask Method):

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. Ensure solid is still visible.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Trustworthiness: Allowing sufficient time to reach equilibrium is critical for accuracy. A preliminary kinetic study can confirm the required time.

  • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method against a standard calibration curve.

  • The measured concentration is the equilibrium solubility at that specific pH.

Acidity Constant (pKa) Determination

Causality: The pKa values define the ionization state of the molecule at any given pH. This governs its solubility, lipophilicity, and ability to interact with biological targets. Accurate pKa values are indispensable for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Experimental Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure solubility.

  • Insert a calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

  • Then, titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH) while recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the first derivative of the curve, which provides more accurate inflection points. Two pKa values are expected for this molecule.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

  • Baun, A., & Kusk, K. O. (2009). The Shake-Flask Method for Determining the Partition Coefficient. In Handbook of Property Estimation Methods for Chemicals (pp. 25-42). CRC Press. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • Pallas Inc. (2021). pKa Calculation and Prediction. [Link]

An In-Depth Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-3-(3-cyanophenyl)picolinic acid (CAS Number: 1258632-39-1), a pivotal chemical intermediate in contemporary drug discovery. With a primary focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical properties, a plausible synthetic route, and its role as a crucial linker component in these novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of next-generation therapeutics based on targeted protein degradation.

Introduction: The Rise of Targeted Protein Degradation and the Role of Key Intermediates

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond traditional occupancy-based inhibition, the field is rapidly advancing towards event-driven pharmacology, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful ubiquitination and subsequent degradation of the POI. The chemical nature, length, and rigidity of the linker can significantly influence the efficacy and selectivity of the PROTAC.

This compound has emerged as a valuable building block in the construction of PROTAC linkers. Its unique structural features, including a carboxylic acid for amide bond formation, an amino group for further functionalization, and a cyanophenyl moiety, provide a versatile scaffold for the synthesis of diverse linker architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1258632-39-1[1]
Molecular Formula C₁₃H₉N₃O₂[2]
Molecular Weight 239.23 g/mol [2]
Appearance Solid (predicted)-
Purity ≥96% to ≥98% (as commercially available)[2][3]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1]

Synthesis of this compound: A Strategic Approach

The proposed retrosynthetic analysis involves the disconnection of the C-C bond between the picolinic acid ring and the cyanophenyl ring, leading to two key precursors: a halogenated 6-aminopicolinic acid derivative and 3-cyanophenylboronic acid.

Retrosynthesis cluster_precursors Target This compound Disconnect Suzuki-Miyaura Disconnection Target->Disconnect P1 6-Amino-3-halopicolinic acid derivative Disconnect->P1 Key Intermediate P2 3-Cyanophenylboronic acid Disconnect->P2 Coupling Partner Precursors Precursors

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Step 1: Preparation of a Suitable 6-Amino-3-halopicolinic acid derivative (e.g., Methyl 6-amino-3-bromopicolinate)

The synthesis of the key intermediate, a 3-halogenated 6-aminopicolinic acid derivative, is the initial and crucial step. Methyl 6-amino-3-bromopicolinate is a commercially available and suitable starting material. Its synthesis generally involves the bromination of a picolinic acid precursor, followed by amination.[5]

Step 2: Suzuki-Miyaura Coupling Reaction

The core of the synthesis involves the palladium-catalyzed cross-coupling of the 3-bromo-6-aminopicolinate with 3-cyanophenylboronic acid.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling Reactant1 Methyl 6-amino-3-bromopicolinate Product Methyl 6-amino-3-(3-cyanophenyl)picolinate Reactant1->Product + Reactant2 3-Cyanophenylboronic acid Reactant2->Product Pd Catalyst, Base FinalProduct This compound Product->FinalProduct Hydrolysis PROTAC_Assembly cluster_components cluster_protac PROTAC Molecule Warhead Protein of Interest (POI) Ligand Linker_Core This compound Warhead->Linker_Core Amide Bond Formation (via -COOH) E3_Ligand E3 Ligase Ligand Linker_Core->E3_Ligand Linkage (via -NH2) POI_PROTAC_E3 POI Ligand - Linker - E3 Ligase Ligand E3_Ligand->POI_PROTAC_E3

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-Amino-3-(3-cyanophenyl)picolinic acid, a key building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and protein degraders.[1][2] We move beyond a simple listing of techniques to detail an integrated analytical strategy, explaining the causal logic behind the experimental sequence. The narrative follows a logical progression from establishing the fundamental molecular formula and identifying key functional groups to mapping the intricate carbon-hydrogen framework and, finally, achieving definitive confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating methodology for characterizing complex heterocyclic molecules.

Introduction to the Analytical Challenge

The Target Molecule: this compound

This compound (CAS No. 1258632-39-1) is a polyfunctional aromatic compound with a molecular formula of C₁₃H₉N₃O₂ and a monoisotopic mass of 239.0695 g/mol .[3][4][5] Its structure incorporates three distinct chemical moieties: a picolinic acid core, an aniline-like amino group, and a benzonitrile ring. The precise arrangement and connectivity of these groups are critical to its function as a synthetic precursor. Misidentification could lead to significant downstream consequences in multi-step syntheses and biological screening.

The Elucidation Imperative: A Strategy of Orthogonal Techniques

Confirming the structure of a molecule with multiple aromatic protons and several functional groups requires more than a single analytical method. A robust elucidation strategy relies on a suite of orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. This guide champions an approach that begins with broad, foundational analyses and progressively drills down to fine-detail atomic connectivity.

Strategic Workflow Overview

The logical flow of experiments is paramount. We first confirm the elemental composition and identify the present functional groups. We then use a cascade of NMR experiments to build the molecular skeleton, and finally, employ a definitive method to confirm the global structure in three dimensions.

Elucidation_Workflow cluster_start cluster_foundational Foundational Analysis cluster_nmr NMR Core Analysis cluster_final Definitive Confirmation cluster_end start Proposed Structure C₁₃H₉N₃O₂ HRMS High-Resolution MS (Confirms Formula) start->HRMS Is the mass correct? FTIR FTIR Spectroscopy (Identifies Functional Groups) HRMS->FTIR Does formula match groups? NMR_1D 1D NMR (¹H, ¹³C/DEPT) (Maps C/H Environments) FTIR->NMR_1D Are C/H counts correct? NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establishes Connectivity) NMR_1D->NMR_2D How are fragments connected? XRAY Single-Crystal X-ray (Unambiguous 3D Structure) NMR_2D->XRAY Can we get a crystal? end_node Elucidated Structure NMR_2D->end_node Spectroscopic Proof XRAY->end_node Gold Standard

Caption: Key predicted HMBC correlations proving molecular connectivity.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal "gold standard" for structure determination of well-ordered crystalline solids. [6][7][8][9]It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the intermolecular packing in the crystal lattice, leaving no ambiguity.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/ether) is a common starting point.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, highly accurate molecular structure.

Conclusion

The structure elucidation of this compound is a prime example of the necessity for a synergistic and logical analytical approach. By first confirming the molecular formula and constituent functional groups with HRMS and FTIR, we establish a solid foundation. A subsequent, comprehensive suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular skeleton, providing robust spectroscopic proof of the structure. For ultimate, unambiguous confirmation, single-crystal X-ray crystallography serves as the final arbiter. This integrated workflow represents a self-validating system that ensures the highest level of confidence in the structural assignment, a critical requirement for compounds destined for applications in pharmaceutical research and development.

References

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  • Rojas-León, A., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry, 87(19), 12859–12871. [Link]

  • ACS Publications. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

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  • Dotsenko, V. V., et al. (2018). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[7][8]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 23(11), 2769. [Link]

  • Receptor Chem. (n.d.). Innovation in Life Science Research. [Link]

  • PubMed Central. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • Al-Jumaili, A., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Applied Polymer Science, 141(23). [Link]

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  • de Oliveira, D. R., et al. (2023). Chemical Profile of Dipteryx lacunifera Ducke by UPLC-ESI-QTOF-MS/MS and Molecular Networking (GNPS). Journal of the Brazilian Chemical Society, 34(7), 1369-1380. [Link]

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A Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-3-(3-cyanophenyl)picolinic acid is a specialized heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. As a derivative of picolinic acid, it possesses a unique structural arrangement—a pyridine ring functionalized with an amino group, a carboxylic acid, and a cyanophenyl moiety—that imparts valuable properties for molecular recognition and chemical derivatization. This guide provides an in-depth analysis of its physicochemical characteristics, proposes a robust synthetic pathway, and explores its critical applications, particularly as an intermediate in the development of kinase inhibitors and as a foundational scaffold for novel protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Part 1: Physicochemical and Structural Properties

The utility of a chemical scaffold in drug design begins with a thorough understanding of its fundamental properties. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₉N₃O₂[1][2]
Molecular Weight 239.23 g/mol [1][3][2]
CAS Number 1258632-39-1[3][4][5]
Appearance Typically an off-white to yellow solidN/A
Purity Commercially available at ≥96%[6][4]
Canonical SMILES O=C(O)C1=NC(N)=CC=C1C2=CC=CC(C#N)=C2
Storage Sealed in a dry environment, Room temperature or 2-8°C[1][3]
Classification Protein Degrader Building Block, Organic Building Block[3][4]

Part 2: Synthesis and Characterization

While commercially available, understanding the synthesis of this compound is crucial for custom modifications and scale-up. A highly efficient and logical approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by saponification.

Retrosynthetic Analysis and Proposed Pathway

The molecule can be disconnected at the C-C bond between the pyridine and phenyl rings. This suggests a convergent synthesis strategy, coupling a suitably functionalized 6-aminopicolinic acid derivative with a 3-cyanophenylboronic acid derivative. This method is well-established for creating biaryl structures, a common motif in pharmaceuticals.[7]

Retrosynthesis Target This compound Disconnect1 C-C Bond (Suzuki Coupling) Target->Disconnect1 Precursors Disconnect1->Precursors StartingMaterial1 Methyl 6-amino-3-bromopicolinate Precursors->StartingMaterial1 StartingMaterial2 3-Cyanophenylboronic acid Precursors->StartingMaterial2 caption Retrosynthetic analysis via Suzuki coupling.

Caption: Retrosynthetic analysis via Suzuki coupling.

Experimental Protocol: Suzuki Coupling and Saponification

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Suzuki Cross-Coupling

  • Reagent Setup: To a flame-dried round-bottom flask, add Methyl 6-amino-3-bromopicolinate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Degassing: Add a 4:1 mixture of Dioxane/Water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Methyl 6-amino-3-(3-cyanophenyl)picolinate) by column chromatography on silica gel to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidification: Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR: Will show characteristic aromatic proton signals for both the substituted pyridine and phenyl rings, as well as a singlet for the amino (-NH₂) protons.

  • ¹³C NMR: Will display distinct signals for the nitrile carbon, the carboxyl carbon, and the aromatic carbons.

  • Mass Spectrometry (HRMS): Will confirm the exact molecular weight, matching the calculated value for C₁₃H₉N₃O₂.[8]

  • FTIR Spectroscopy: Will show characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and C=O stretching (carboxylic acid).[9]

Part 3: Applications in Drug Discovery and Development

The unique arrangement of functional groups makes this compound a privileged scaffold in drug design.

Intermediate for Kinase Inhibitors

The picolinic acid core is a known hinge-binding motif for many protein kinases. The amino group at the 6-position can form critical hydrogen bonds with the kinase hinge region, while the carboxylic acid can be used as an attachment point for linkers or other fragments to explore additional binding pockets. The 3-(3-cyanophenyl) group serves as a versatile vector for further chemical modification, allowing chemists to fine-tune selectivity and potency. This makes the molecule a key intermediate in synthesizing compounds for oncology and inflammatory diseases.[1]

Scaffold for Protein Degraders (PROTACs)

Perhaps its most cutting-edge application is as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.

The carboxylic acid of this compound provides a perfect handle to attach a linker, which is then connected to an E3 ligase ligand (e.g., pomalidomide or a VHL ligand). The rest of the molecule can be elaborated to serve as the ligand for the protein of interest.

PROTAC_Structure cluster_scaffold This compound Core Scaffold Carboxylic Acid Picolinamide Core Linker Linker Scaffold:f0->Linker Attachment Point E3_Ligand E3 Ligase Ligand (e.g., Thalidomide analog) Linker->E3_Ligand caption Role in a PROTAC molecule.

Caption: Role in a PROTAC molecule.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[10]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[10]

  • First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that addresses key challenges in modern drug discovery. Its pre-validated utility in kinase inhibition and its ideal structure for PROTAC development position it as a high-value component in the medicinal chemist's toolbox. A firm grasp of its properties, synthesis, and functional applications is essential for unlocking its full potential in creating next-generation therapeutics.

References

  • Struchem. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1258632-39-1. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]

  • Kaur, H., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Retrieved from [Link]

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An Investigational Guide to the Biological Activity of 6-Amino-3-(3-cyanophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 6-Amino-3-(3-cyanophenyl)picolinic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its pharmacological potential. By examining the known bioactivities of the aminopicolinic acid scaffold and the 3-cyanophenyl moiety, we postulate that this compound is a promising candidate for investigation in oncology, neurodegenerative diseases, and inflammatory disorders. This guide outlines potential mechanisms of action, suggests key therapeutic targets, and provides detailed, field-proven experimental protocols to systematically evaluate its biological profile. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the exploration of this and related novel chemical entities.

Introduction: Deconstructing a Molecule of Interest

This compound is a unique small molecule characterized by a picolinic acid core, an amine group at the 6-position, and a 3-cyanophenyl substituent at the 3-position. While direct studies on this compound are not yet prevalent in published literature, its structural components are features of numerous biologically active agents. This guide will, therefore, take a first-principles approach, dissecting the molecule into its key pharmacophores to forecast its potential biological activities and to propose a robust strategy for its empirical investigation.

  • The Aminopicolinic Acid Scaffold: Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives are known to possess a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative properties.[1][2][3] The addition of an amino group, creating an aminopicolinic acid, further enhances its potential as a scaffold for therapeutic agents, with derivatives being explored for neurological disorders and as agrochemicals.[4][5]

  • The 3-Cyanophenyl Moiety: The inclusion of a cyanophenyl group is a common strategy in medicinal chemistry, often associated with kinase inhibition and anti-cancer activity.[6][7] This group can participate in key binding interactions within the active sites of various enzymes.

Based on these foundational insights, this document will explore the most probable therapeutic avenues for this compound, with a primary focus on its potential as a kinase inhibitor for oncological applications, a neuroprotective agent, and an anti-inflammatory compound.

Postulated Biological Activity and Therapeutic Potential

Kinase Inhibition in Oncology

The structural resemblance of this compound to known kinase inhibitors suggests that this is a primary area for investigation.[8] Quinoline and pyridine-based compounds are core structures in many FDA-approved kinase inhibitors.[9] The cyanophenyl group, in particular, can act as a hydrogen bond acceptor, a feature often exploited in the design of ATP-competitive kinase inhibitors.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Picolinic acid derivatives have demonstrated inhibitory effects against EGFR kinase.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain picolinic acid derivatives have also shown promise in inhibiting VEGFR-2, a key player in tumor angiogenesis.[8]

  • Other Tyrosine Kinases: The broader class of pyridine-containing heterocycles has shown activity against a range of tyrosine kinases involved in cancer progression.[10]

Logical Framework for Kinase Inhibition:

G cluster_0 Hypothesized Mechanism of Action Molecule This compound Kinase Tyrosine Kinase (e.g., EGFR, VEGFR-2) Molecule->Kinase Binds to ATP_Binding ATP Binding Pocket Molecule->ATP_Binding Competes with ATP for binding Kinase->ATP_Binding Contains Phosphorylation Substrate Phosphorylation ATP_Binding->Phosphorylation Inhibition of Signal_Transduction Signal Transduction Cascade Phosphorylation->Signal_Transduction Blocks Cell_Proliferation Tumor Cell Proliferation and Angiogenesis Signal_Transduction->Cell_Proliferation Inhibition of Apoptosis Apoptosis Signal_Transduction->Apoptosis Induction of

Caption: Hypothesized kinase inhibition pathway for this compound.

Neuroprotection in Neurodegenerative Disorders

Picolinic acid is an endogenous neuroprotective agent that can counteract the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[11][12] This suggests that derivatives of picolinic acid may hold therapeutic potential for neurodegenerative diseases where excitotoxicity and neuronal damage are implicated.

Potential Mechanisms of Neuroprotection:

  • Antagonism of Excitotoxicity: By potentially modulating the activity of N-methyl-D-aspartate (NMDA) receptors or other pathways affected by quinolinic acid.

  • Modulation of Neuroinflammation: Inflammation is a key component of many neurodegenerative diseases, and aminopyridine derivatives have shown anti-inflammatory properties.[13][14]

Anti-inflammatory Activity

The aminopyridine substructure is present in compounds with known anti-inflammatory effects.[13][15] The mechanism of action for these compounds can be diverse, but often involves the modulation of inflammatory signaling pathways.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: The compound could potentially suppress the production or signaling of cytokines such as TNF-α and IL-1β.

  • Modulation of Inflammatory Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, and some pyridine derivatives have been shown to modulate their activity.[16]

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for Biological Screening:

G cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 Start Compound Synthesis and Purification Tier1 Tier 1: Broad Spectrum Activity Screening Start->Tier1 Tier2 Tier 2: Target-Specific Assays Tier1->Tier2 If positive hits Kinase_Panel Kinase Panel Screen (e.g., 96-well format) Tier1->Kinase_Panel Cell_Viability Cancer Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) Tier1->Cell_Viability Anti_Inflammatory LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) Tier1->Anti_Inflammatory Neuroprotection Oxidative Stress-induced Neuronal Cell Death Assay Tier1->Neuroprotection Tier3 Tier 3: Mechanistic and In Vivo Studies Tier2->Tier3 For promising candidates IC50_Kinase IC50 Determination for Hit Kinases Tier2->IC50_Kinase Apoptosis_Assay Apoptosis Assays (Caspase-Glo, Annexin V) Tier2->Apoptosis_Assay Cytokine_Profiling Multiplex Cytokine Analysis Tier2->Cytokine_Profiling NMDA_Assay NMDA Receptor Activity Assay Tier2->NMDA_Assay End Lead Candidate Identification Tier3->End Western_Blot Western Blot for Pathway Analysis Tier3->Western_Blot In_Vivo_Xenograft In Vivo Cancer Xenograft Model Tier3->In_Vivo_Xenograft In_Vivo_Inflammation In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) Tier3->In_Vivo_Inflammation In_Vivo_Neuro In Vivo Model of Neurodegeneration Tier3->In_Vivo_Neuro

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase (or other kinase of interest)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of the luminescent kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate reader. The amount of light generated is inversely proportional to the amount of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Self-Validating System:

  • Include a "no kinase" control to determine background signal.

  • Include a "no ATP" control to ensure the signal is ATP-dependent.

  • The positive control inhibitor should yield an IC50 value within the expected range for the assay.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Greiss Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of this compound or dexamethasone.

    • Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Greiss Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B of Greiss Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production compared to the LPS-only control.

Self-Validating System:

  • Include a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

  • The positive control, dexamethasone, should significantly inhibit NO production.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experimental workflows.

Assay TypeTarget/Cell LineParameterHypothetical Value
Kinase InhibitionEGFRIC500.5 µM
Kinase InhibitionVEGFR-2IC501.2 µM
Anti-inflammatoryRAW 264.7 (LPS)NO Production IC505.8 µM
NeuroprotectionSH-SY5Y (H2O2)% Viability Increase45% at 10 µM
CytotoxicityA549 (Lung Cancer)GI500.8 µM
CytotoxicityMCF-7 (Breast Cancer)GI501.5 µM

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components strongly suggests its potential as a multi-faceted therapeutic agent. The aminopicolinic acid scaffold, coupled with a cyanophenyl moiety, points towards promising avenues of investigation in oncology, neurodegeneration, and inflammatory diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this molecule. Future research should focus on the initial broad-spectrum screening proposed, followed by in-depth mechanistic studies for any confirmed activities. The synthesis and evaluation of analogs will also be crucial in establishing structure-activity relationships and optimizing for potency and selectivity. This investigational guide serves as a call to action for the scientific community to explore the therapeutic potential of this and related novel chemical entities.

References

  • Abbas AH, Razzak Mahmood AA, Tahtamouni LH, Al-Mazaydeh ZA, Rammaha MS, Alsoubani F, Al-bayati RI (2021) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Journal of...[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

  • Beninger, R. J., et al. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]

  • Beninger, R. J., et al. (1994). Picolinic Acid Blocks the Neurotoxic but Not the Neuroexcitant Properties of Quinolinic Acid in the Rat Brain: Evidence From Turning Behaviour and Tyrosine Hydroxylase Immunohistochemistry. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

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  • The physiological action of picolinic Acid in the human brain. PubMed. [Link]

  • Gholamnezhadjafari, R., et al. (2010). Anti-inflammatory property and inhibitory effect of 4-aminopyridine in antibody production in the experimental modal of immune complex-in-duced inflammation. ResearchGate. [Link]

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  • Fast, W., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC. [Link]

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  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]

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The Strategic Intermediate: A Technical Guide to 6-Amino-3-(3-cyanophenyl)picolinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – structures that can be readily modified to interact with a variety of biological targets. 6-Amino-3-(3-cyanophenyl)picolinic acid has solidified its position as one such critical intermediate, particularly in the accelerated development of targeted therapeutics. Its unique trifunctionalized pyridine core, featuring an amino group, a carboxylic acid, and a cyanophenyl moiety, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis, known biological relevance, and the strategic application of this compound in the pursuit of novel kinase inhibitors and other therapeutic agents for oncology, inflammation, and neurological disorders.[1] The inherent chemical functionalities of this compound allow for diverse chemical modifications, making it a valuable asset in the iterative process of drug discovery and lead optimization.[1]

Chemical & Physical Properties

A foundational understanding of a molecule's properties is paramount for its effective application in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 1258632-39-1[1][2][3]
Molecular Formula C₁₃H₉N₃O₂[1]
Molecular Weight 239.23 g/mol [1]
Appearance Off-white to pale yellow solid
Storage Room temperature[1][2]

Synthesis and Methodologies

Hypothetical Synthetic Workflow

Synthetic_Workflow A Starting Material: 6-Amino-3-bromopicolinic acid B Intermediate: Esterification A->B e.g., SOCl₂, MeOH C Key Step: Suzuki Coupling with 3-Cyanophenylboronic acid B->C Pd catalyst, base D Final Product: 6-Amino-3-(3-cyanophenyl)picolinic acid methyl ester C->D E Final Step: Hydrolysis D->E e.g., LiOH, H₂O/THF F Target Compound: This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 6-Amino-3-bromopicolinic acid

  • To a solution of 6-amino-3-bromopicolinic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the methyl 6-amino-3-bromopicolinate, 3-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and purge with an inert gas (e.g., argon).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Step 3: Hydrolysis

  • Dissolve the resulting methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Self-Validation: Each step should be validated by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Application in Kinase Inhibitor Drug Discovery

The primary utility of this compound lies in its role as a key building block for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structure of this intermediate is well-suited for the generation of complex heterocyclic systems that can effectively bind to the ATP-binding pocket of various kinases.

Mechanism of Action as a Kinase Inhibitor Precursor

The 6-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The picolinic acid moiety can be derivatized to form amides, which can occupy the solvent-exposed region of the ATP-binding site and improve pharmacokinetic properties. The 3-(3-cyanophenyl) group serves as a versatile anchor that can be further functionalized to enhance potency and selectivity for the target kinase.

Kinase_Inhibitor_Interaction cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Derived from This compound Hinge Hinge Region Solvent Solvent-Exposed Region Hydrophobic Hydrophobic Pocket Amino 6-Amino Group Amino->Hinge H-Bond Amide Amide Moiety Amide->Solvent Improves PK Cyanophenyl 3-Cyanophenyl Group Cyanophenyl->Hydrophobic Hydrophobic Interaction

Caption: Conceptual interaction of a kinase inhibitor derived from the topic compound with the ATP binding pocket.

Future Directions and Therapeutic Potential

The versatility of this compound extends beyond its application in oncology. Its use as an intermediate in the design of novel therapeutic agents for inflammatory diseases and neurological disorders is an active area of research.[1] The ability to readily modify the core structure allows for the exploration of a vast chemical space, increasing the probability of discovering compounds with novel mechanisms of action and improved therapeutic indices.

Further research into the derivatization of this scaffold could lead to the development of inhibitors for other enzyme families or modulators of protein-protein interactions. The strategic placement of the cyano group also opens up possibilities for its use as a warhead for covalent inhibitors, a strategy gaining increasing traction in drug discovery.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its role as a versatile intermediate has significant implications for the development of next-generation targeted therapies. While detailed public data on this specific compound is emerging, its structural motifs and the broader context of aminopicolinic acids in drug discovery underscore its importance. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and potential applications of this scaffold is crucial for the continued innovation of novel and effective medicines.

References

  • This compound, min 96%, 1 gram. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • This compound CAS#: 1258632-39-1. (n.d.). ChemWhat. Retrieved from [Link]

Sources

The Emergence of 6-Amino-3-(3-cyanophenyl)picolinic Acid: A Keystone Intermediate in Kinase Inhibitor and Degrader Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, 6-Amino-3-(3-cyanophenyl)picolinic acid has emerged as a critical building block, primarily recognized for its role as a key intermediate in the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the discovery, synthesis, and significance of this molecule, offering a technical resource for professionals engaged in drug discovery and development.

While the specific, seminal report detailing the initial synthesis and characterization of this compound is not readily found in peer-reviewed literature, its importance is underscored by its frequent appearance as a starting material in patents for more complex pharmaceutical agents. Its structural features—a picolinic acid core, a strategically placed amino group, and a cyanophenyl moiety—offer versatile handles for chemical modification, making it an invaluable scaffold in the synthesis of targeted therapies.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1258632-39-1[2]
Molecular Formula C₁₃H₉N₃O₂[2]
Molecular Weight 239.23 g/mol [2]
Appearance Off-white to yellow solid (typical)
Solubility Soluble in organic solvents like DMSO and DMF

The Role in Drug Discovery: A Focus on IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.[4][5][6]

The 6-aminopicolinic acid scaffold of the title compound serves as a crucial anchor for binding to the hinge region of the IRAK4 kinase domain. The amino group typically forms a key hydrogen bond interaction, a common feature in many kinase inhibitors. The 3-(3-cyanophenyl) substituent often extends into a specificity pocket, contributing to the potency and selectivity of the inhibitor.

Logical Flow of a Kinase Inhibitor Discovery Program

The development of a kinase inhibitor, such as one targeting IRAK4, often follows a structured, multi-stage process. The diagram below illustrates a typical workflow.

G cluster_0 Discovery & Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification (e.g., IRAK4) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical Clinical Trials IND->Clinical

Caption: A typical workflow for a kinase inhibitor drug discovery program.

Synthesis and Chemical Elaboration

While a definitive, published synthesis of this compound is not available, a plausible retrosynthetic analysis can be proposed based on common synthetic methodologies for substituted picolinic acids. The key challenge lies in the controlled, regioselective functionalization of the pyridine ring.

A potential synthetic route could involve a Suzuki or other cross-coupling reaction to introduce the 3-cyanophenyl group onto a pre-functionalized picolinic acid derivative, followed by the introduction or unmasking of the amino group.

General Experimental Protocol for Elaboration

The true utility of this compound lies in its role as a versatile intermediate. The carboxylic acid and amino functionalities provide orthogonal handles for further chemical modification. A common elaboration involves the amidation of the carboxylic acid.

Step-by-Step Amidation Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a peptide coupling reagent, for example, HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq), to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Amine Addition: Introduce the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide.

This amidation protocol is a fundamental step in the synthesis of many IRAK4 inhibitors and PROTACs, where the newly formed amide bond links the picolinic acid core to other fragments of the molecule.[1][7][8]

Visualization of the Synthetic Utility

The following diagram illustrates the central role of this compound as a scaffold for diversification.

Sources

spectroscopic characterization of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-3-(3-cyanophenyl)picolinic acid

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of safety, efficacy, and intellectual property.[1][2] this compound (CAS No. 1258632-39-1) is a heterocyclic compound featuring a highly functionalized pyridine core, a structure of significant interest in medicinal chemistry, potentially as a kinase inhibitor or a building block for more complex bioactive molecules.[3] Its molecular formula is C₁₃H₉N₃O₂ with a molecular weight of 239.23 g/mol .[4]

This guide provides a comprehensive technical overview of the core spectroscopic techniques required to unambiguously determine and verify the structure and purity of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to impart a deeper understanding of the experimental rationale, the interpretation of spectral data, and the interconnectedness of these techniques in building a complete molecular portrait. The methods described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness in the resulting data.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy is a rapid and powerful technique for quantifying concentration and providing preliminary structural information based on the electronic transitions within a molecule.[1][6] For a molecule like this compound, the presence of multiple conjugated aromatic systems—the substituted pyridine ring and the cyanophenyl ring—leads to characteristic π→π* transitions.[7]

Rationale for Experimental Design

The choice of solvent is critical. A polar protic solvent like methanol or ethanol is typically selected for its ability to solubilize the polar analyte and its transparency in the UV range. The acidic nature of the carboxylic acid and the basicity of the amino group mean the UV-Vis spectrum can be pH-dependent; therefore, running spectra in acidic, neutral, and basic mobile phases can provide additional characterization data.[8] For initial characterization, an acidic mobile phase (e.g., methanol with 0.1% formic acid) is often used to ensure protonation of the pyridine nitrogen and consistent spectral features.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1 mg/mL. From this, prepare a dilution to approximately 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use HPLC-grade methanol as the reference blank to zero the instrument.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow A Prepare 10 µg/mL Sample in Methanol B Calibrate Spectrophotometer with Methanol Blank A->B C Scan Sample (200-400 nm) B->C D Identify λmax Values C->D

Caption: Workflow for UV-Vis spectral acquisition.

Expected Data & Interpretation

The conjugated system is expected to produce strong absorbance bands in the UV region. By analogy with similar structures like picolinic acid and other aromatic systems, we can anticipate the following profile.[7][8]

ParameterExpected ValueAssociated Transition
λmax 1 ~220-240 nmπ→π* (Phenyl Ring)
λmax 2 ~270-290 nmπ→π* (Substituted Pyridine Ring)
λmax 3 (Shoulder) ~310-330 nmn→π* (Carbonyl, Cyano Groups)

The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to unsubstituted picolinic acid. The exact λmax values provide a characteristic fingerprint useful for purity checks and quantitative analysis via the Beer-Lambert law.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is indispensable for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][9] For this compound, FT-IR provides direct evidence for the key amine, nitrile, and carboxylic acid moieties.

Rationale for Experimental Design

The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and avoids complications from solvent peaks. The resulting spectrum is a molecular "fingerprint" that is unique to the compound.[6]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place a small, dry powder sample of the compound directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign characteristic absorption bands to the corresponding functional groups.

Experimental Workflow: FT-IR Spectroscopy

FTIR_Workflow A Place Dry Sample on ATR Crystal B Acquire Background Spectrum (Air) A->B C Acquire Sample Spectrum B->C D Assign Peaks to Functional Groups C->D

Caption: Workflow for solid-state FT-IR analysis via ATR.

Expected Data & Interpretation

The structure of this compound contains several IR-active functional groups. The expected vibrational frequencies are summarized below.[10][11][12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3450-3300 N-H StretchPrimary Amine (-NH₂)Two distinct sharp-to-medium peaks for symmetric and asymmetric stretching.
3300-2500 O-H StretchCarboxylic Acid (-COOH)A very broad, strong absorption band, often obscuring C-H stretches, due to hydrogen bonding.[12]
~2230 C≡N StretchNitrile (-C≡N)A sharp, medium-intensity peak in a relatively clean region of the spectrum, highly diagnostic.[12]
~1710 C=O StretchCarboxylic Acid (-COOH)A very strong, sharp peak. Its position indicates a hydrogen-bonded dimeric form, typical for solid-state carboxylic acids.[12]
1640-1550 N-H Bend & C=C/C=N StretchAmine & Aromatic RingsA complex region of multiple medium-to-strong peaks corresponding to the amine scissoring and aromatic ring vibrations.
1300-1200 C-O StretchCarboxylic Acid (-COOH)A strong peak associated with the C-O single bond of the acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5][9] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C.

Rationale for Experimental Design

Solvent Selection: The choice of a deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice for this compound. Its high polarity readily dissolves the polar carboxylic acid, amine, and nitrile functionalities. Furthermore, its residual proton signal (~2.50 ppm) does not obscure key aromatic signals, and it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in solvents like D₂O.[13][14]

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to provide a zero-point reference (δ 0.00 ppm), ensuring high accuracy and reproducibility of the chemical shift values.[13]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve ~10 mg Sample in DMSO-d6 + TMS B Acquire 1H Spectrum (16 scans) A->B C Acquire 13C Spectrum (1024 scans) A->C D Fourier Transform & Phasing B->D C->D E Reference to TMS (0.00 ppm) D->E F Integrate 1H Peaks E->F

Caption: General workflow for ¹H and ¹³C NMR analysis.

Expected Data & Interpretation: ¹H and ¹³C NMR

Based on the molecular structure, a detailed prediction of the NMR spectra can be made. The proton and carbon atoms are numbered for clarity in the tables below.

¹H NMR Spectrum (400 MHz, DMSO-d₆):

Proton(s)Expected δ (ppm)MultiplicityIntegrationAssignment Rationale
H-a (-COOH) 12.0 - 13.0broad singlet1HAcidic proton, highly deshielded, broad due to exchange.
H-1 8.0 - 8.2singlet/triplet1HAromatic proton on cyanophenyl ring, ortho to cyano group.
H-2, H-3 7.6 - 7.9multiplet2HAromatic protons on cyanophenyl ring.
H-4 7.5 - 7.7multiplet1HAromatic proton on cyanophenyl ring.
H-5 7.4 - 7.6doublet1HPyridine ring proton, deshielded by adjacent ring.
H-b (-NH₂) 6.5 - 7.0broad singlet2HAmino protons, broad due to exchange and quadrupole effects of nitrogen.
H-7 6.8 - 7.1doublet1HPyridine ring proton, ortho to the electron-donating amino group.

¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Carbon(s)Expected δ (ppm)Assignment Rationale
C-a (-COOH) ~168Carboxylic acid carbonyl carbon.[12]
C-6 ~160Pyridine carbon attached to the amino group (C-NH₂), highly shielded.
C-2 ~148Pyridine carbon attached to the carboxylic acid (C-COOH).
C-4 ~138Pyridine carbon, quaternary.
C-Ar (Quat) 135-140Quaternary carbons of the cyanophenyl ring.
C-Ar (CH) 125-135Protonated carbons of the cyanophenyl ring.
C-c (-C≡N) ~118Nitrile carbon, characteristic chemical shift.[12]
C-Ar (Quat) ~112Quaternary carbon of the cyanophenyl ring attached to the cyano group.
C-3 ~120Pyridine carbon attached to the cyanophenyl ring.
C-5 ~115Pyridine carbon adjacent to the amino group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[15] Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, as it generates ions with minimal fragmentation.

Rationale for Experimental Design

High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer is crucial. It provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition (C₁₃H₉N₃O₂). Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended to maximize the chances of observing the molecular ion and to gather complementary fragmentation data.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample directly or inject it via the HPLC. Acquire full scan mass spectra over a range of m/z 100-500.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Logical Relationships in Mass Spectrometry Fragmentation

MS_Fragmentation Parent [M+H]⁺ m/z 240.07 Frag1 [M+H - H₂O]⁺ m/z 222.06 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 195.08 Parent->Frag2 - •COOH Frag3 [M+H - H₂O - HCN]⁺ m/z 195.05 Frag1->Frag3 - HCN

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

Expected Data & Interpretation

High-Resolution MS: The primary goal is to confirm the molecular formula.

Ion ModeIonTheoretical m/zObserved m/z
Positive ESI [M+H]⁺ (C₁₃H₁₀N₃O₂⁺)240.0768Within 5 ppm of theoretical
Negative ESI [M-H]⁻ (C₁₃H₈N₃O₂⁻)238.0622Within 5 ppm of theoretical

Tandem MS (MS/MS) Fragmentation: Analysis of the fragments of the molecular ion helps to confirm the connectivity of the functional groups. Common losses for carboxylic acids include water (18 Da) and the carboxyl group itself (45 Da).[16]

  • Loss of H₂O (m/z 222.06): A common fragmentation pathway involving the carboxylic acid proton and an adjacent atom.

  • Loss of •COOH (m/z 195.08): Cleavage of the carboxylic acid group, a characteristic fragmentation for this functional group.[16]

  • Loss of HCN (from nitrile or pyridine): A loss of 27 Da is also plausible from either the nitrile group or the pyridine ring itself under energetic conditions.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a process of synergistic data integration. UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. FT-IR provides definitive evidence for the key amine, nitrile, and carboxylic acid functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, ¹H and ¹³C NMR spectroscopy serves as the ultimate arbiter, providing an unambiguous blueprint of the atom-by-atom connectivity and chemical environment.

Together, these techniques provide a robust and cross-validated characterization package, ensuring the identity, purity, and structural integrity of this important molecule for its application in research and drug development.

References

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  • Appendix I. (n.d.). Saint Louis University.
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  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)₂(H₂O)... (n.d.). ResearchGate.
  • Koczon, P., et al. (2003). IR and Raman Spectra of Picolinic Acids. Journal of Molecular Structure.
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  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. (n.d.). ResearchGate.
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  • Picolinic acid ethyl ester - Optional[Near IR] - Spectrum. (n.d.). SpectraBase.
  • 1258632-39-1 | this compound. (n.d.). Aromsyn Co.,Ltd..
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  • 1258632-39-1|this compound. (n.d.). BLD Pharm.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
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  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study. (n.d.). Universiti Putra Malaysia.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
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Methodological & Application

Application Note: Leveraging 6-Amino-3-(3-cyanophenyl)picolinic Acid for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets.[2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and a significant portion of these inhibitors are ATP-competitive, designed to block the enzyme's primary energy source.[1][3]

Within the landscape of medicinal chemistry, certain molecular frameworks, often called "privileged scaffolds," serve as versatile starting points for drug discovery. Picolinic acid and its derivatives are well-established as such scaffolds, forming the core of numerous biologically active molecules.[4] This application note provides a detailed guide on the use of 6-Amino-3-(3-cyanophenyl)picolinic acid , a highly functionalized building block, for the rational design and synthesis of novel kinase inhibitors.[5]

This molecule is particularly valuable due to its trifunctional nature:

  • The picolinic acid core provides a rigid, heterocyclic structure that can be strategically positioned within a kinase's active site.[6]

  • The 6-amino group serves as a primary handle for synthetic elaboration, most commonly through amide bond formation, allowing for the introduction of diverse chemical moieties to probe specific interactions and optimize pharmacological properties.[7]

  • The 3-(3-cyanophenyl) group is a key pharmacophoric element. The cyano group's electron-withdrawing properties can influence the molecule's polarity and hydrogen bonding capacity, while the phenyl ring can engage in crucial aromatic interactions within the ATP-binding pocket, enhancing binding affinity and selectivity.[8][9]

This guide will detail the compound's properties, outline a representative synthetic protocol, provide methods for characterization, and describe a protocol for evaluating the biological activity of the resulting inhibitors.

Physicochemical Properties

Proper handling and storage are critical for maintaining the integrity of the starting material. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1258632-39-1[5][10]
Molecular Formula C₁₃H₉N₃O₂[5]
Molecular Weight 239.23 g/mol [5]
Appearance Off-white to light yellow solid
Purity ≥96%[10]
Storage Conditions Room temperature, store in a dry, dark place.[5][10]

The Scaffold in Kinase Inhibitor Design

Most small-molecule kinase inhibitors function by competing with ATP for binding in a pocket located between the N- and C-terminal lobes of the kinase domain.[2][3] The design of these inhibitors relies on mimicking the key interactions of ATP's adenine ring with the "hinge region" of the kinase, while also exploiting adjacent hydrophobic pockets to achieve potency and selectivity.[2][11]

The this compound scaffold is pre-configured to achieve this. The pyridine nitrogen and the adjacent carboxylic acid (or a derivative thereof) can form critical hydrogen bonds within the active site. The cyanophenyl group can extend into a hydrophobic region, and the 6-amino group allows for the attachment of various side chains to target other specific pockets, thereby tuning the inhibitor's profile for a particular kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (H-Bonding) hydrophobic1 Hydrophobic Pocket I hydrophobic2 Solvent-Exposed Region (Selectivity Pocket) scaffold This compound Core Picolinate Moiety Cyanophenyl Group 6-Amino Group (R-group attachment point) scaffold:f1->hinge H-Bonding scaffold:f2->hydrophobic1 π-π Stacking Hydrophobic Interactions scaffold:f3->hydrophobic2 Derivatization to enhance selectivity and potency

Caption: Pharmacophoric model of the scaffold within a generic kinase ATP-binding site.

Protocol 1: Synthesis of a Picolinamide-Based Kinase Inhibitor

This protocol details a representative synthesis using a standard amide coupling reaction, a cornerstone of medicinal chemistry.[6][12] The carboxylic acid of the starting material is activated in situ and reacted with a suitable amine to form the desired picolinamide derivative.

Principle: The carboxylic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent. The resulting activated ester is highly reactive towards nucleophilic attack by an amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid produced during the reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Representative amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of the activated ester intermediate and coupling reagent.

  • Addition of Reagents: To the stirred solution, add the selected amine (1.1 eq), followed by DIPEA (3.0 eq). Allow the mixture to stir for 5 minutes.

    • Rationale: DIPEA is a non-nucleophilic base that neutralizes the acidic proton of the carboxylic acid and the HCl generated during the reaction without competing in the coupling reaction.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the mixture. The reaction may slightly exotherm.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly forms the activated ester, minimizing side reactions and racemization if chiral centers are present.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The aqueous washes remove residual DMF, DIPEA, and other water-soluble byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to afford the pure picolinamide product.

Caption: Workflow for the synthesis of a picolinamide-based kinase inhibitor.

Characterization and Quality Control

Confirming the identity and purity of the final compound is a mandatory step in drug discovery.[13] A combination of spectroscopic and chromatographic techniques should be employed.[14]

TechniquePurposeExpected OutcomeReference(s)
¹H and ¹³C NMR Structural ElucidationA spectrum with chemical shifts, integration, and coupling patterns consistent with the predicted structure of the final product.[15][16]
Mass Spectrometry (MS) Molecular Weight ConfirmationA mass spectrum showing a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of the compound.[14][17]
HPLC Purity AssessmentA chromatogram showing a single major peak, allowing for the quantification of purity (typically >95% for biological testing).[18][19][20]
FTIR Spectroscopy Functional Group IdentificationAn infrared spectrum showing characteristic absorption bands for key functional groups (e.g., C=O stretch of the amide, C≡N stretch of the nitrile).[14]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compound against a target kinase using a commercially available luminescence-based assay.

Principle: The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.[21] First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then quantified in a luciferase/luciferin reaction. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.[22] A potent inhibitor will result in low kinase activity, low ADP production, and consequently, a low luminescence signal.

Materials and Reagents:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multi-channel pipette

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to all wells except the "no enzyme" control. b. Prepare a second master mix containing ATP in reaction buffer. Initiate the kinase reaction by adding this mix to all wells. The final reaction volume is typically 5 µL.[23] c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[22][23]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.[22][23]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibition ADP_only ADP ATP_left ATP (remaining) ADP_Glo_Reagent ADP-Glo™ Reagent ATP_left->ADP_Glo_Reagent ADP_Glo_Reagent->ADP_only Depletes ATP Detection_Reagent Kinase Detection Reagent ADP_only->Detection_Reagent New_ATP ATP (newly synthesized) Detection_Reagent->New_ATP ADP -> ATP Light Luminescent Signal New_ATP->Light Luciferase/Luciferin

Sources

6-Amino-3-(3-cyanophenyl)picolinic acid: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a flexible linker, offers unprecedented control over therapeutic intervention. Central to the design of effective PROTACs is the choice of the E3 ligase ligand. Among the most widely utilized E3 ligases is Cereblon (CRBN), and a key building block for engaging this ligase is 6-Amino-3-(3-cyanophenyl)picolinic acid . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block in the synthesis and evaluation of novel protein degraders.

Mechanism of Action: Hijacking the Cellular Machinery

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This compound serves as a potent ligand for CRBN, the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The cyanophenyl and picolinic acid moieties of the molecule are crucial for its high-affinity binding to a specific hydrophobic pocket within CRBN. By incorporating this building block into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a desired protein of interest, initiating its degradation.

The Challenge in Delineating a Singular Mechanism of Action for 6-Amino-3-(3-cyanophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The inherent chemical functionalities of 6-Amino-3-(3-cyanophenyl)picolinic acid, specifically its amino and cyano groups, provide medicinal chemists with a robust scaffold for creating diverse molecular architectures. This adaptability allows for the targeted design of molecules intended to interact with a variety of biological targets. Consequently, the mechanism of action is not an intrinsic property of the parent picolinic acid structure, but rather is defined by the final molecular entity created from it.

A Keystone in Kinase Inhibitor Development

The predominant application of this compound appears to be in the generation of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a foundational component, this picolinic acid derivative contributes to the synthesis of compounds that can potentially target a range of kinases, such as:

  • Tyrosine Kinases: Including receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Abl, Src).

  • Serine/Threonine Kinases: Such as those involved in cell cycle regulation (CDKs) and signal transduction pathways (e.g., PI3K, AKT, MAPK).

The specific kinase inhibited, and the subsequent downstream signaling cascade that is disrupted, would be entirely dependent on the final structure of the derivative.

Broader Therapeutic Potential

Beyond oncology, the patent and scientific literature suggests that derivatives of aminopicolinic acids and related heterocyclic compounds are being explored for a multitude of therapeutic applications, including:

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

  • Neurological Disorders: Through the modulation of specific central nervous system targets.

  • Infectious Diseases: By inhibiting enzymes essential for pathogen replication.

The Imperative of a Specific Molecular Context

To generate detailed application notes and protocols as requested, it is paramount to identify a specific, well-characterized derivative of this compound. This would involve knowing the complete chemical structure of the final compound and having access to data that elucidates its specific biological target(s). Without this critical information, any discussion of a "mechanism of action" remains speculative and general.

For researchers, scientists, and drug development professionals, the key takeaway is that this compound is not an active pharmaceutical ingredient in itself, but rather a starting point for the synthesis of novel therapeutic candidates. The biological activity and mechanism of action of any such candidate will be a direct result of the chemical modifications and additions made to this foundational scaffold.

Future investigations and the public disclosure of research on specific compounds synthesized from this valuable intermediate will be necessary to provide the level of detailed mechanistic understanding required for the creation of comprehensive application notes and protocols.

Application Notes and Protocols for the Synthesis of 6-Amino-3-(3-cyanophenyl)picolinic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Picolinic Acid Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Within this class, picolinic acid derivatives have emerged as versatile building blocks for the synthesis of targeted therapeutics, particularly in oncology. Their ability to form stable complexes and engage in specific hydrogen bonding and π-stacking interactions makes them ideal for designing potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid and its analogs, which are key intermediates in the development of kinase inhibitors for cancer treatment.[1] The strategic placement of the amino, carboxyl, and cyanophenyl groups on the picolinic acid core allows for multi-point interactions with kinase active sites, leading to enhanced potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel anticancer agents.

Synthetic Strategy: A Convergent Approach to this compound

The synthesis of the target compound and its analogs is best approached through a convergent strategy, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the modular assembly of the target molecule from two key building blocks: a halogenated 6-aminopicolinic acid derivative and an appropriately substituted arylboronic acid. This approach offers significant flexibility, enabling the synthesis of a diverse library of analogs by simply varying the coupling partners.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Final Assembly and Hydrolysis PicolinicAcid Picolinic Acid Bromination Bromination PicolinicAcid->Bromination e.g., NBS Amination Amination Bromination->Amination e.g., NH3 Esterification Esterification Amination->Esterification e.g., MeOH, H+ Precursor1 Methyl 6-amino-3-bromopicolinate Esterification->Precursor1 Suzuki Suzuki-Miyaura Coupling Precursor1->Suzuki mBromo m-Bromobenzonitrile Borylation Borylation mBromo->Borylation 1. n-BuLi 2. B(OiPr)3 3. H3O+ Precursor2 3-Cyanophenylboronic acid Borylation->Precursor2 Precursor2->Suzuki CoupledEster Methyl 6-Amino-3-(3-cyanophenyl)picolinate Suzuki->CoupledEster Hydrolysis Ester Hydrolysis CoupledEster->Hydrolysis e.g., NaOH, H2O FinalProduct This compound Hydrolysis->FinalProduct Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 Boronate [R2-B(OH)3]- Boronate->Transmetal Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 6-amino-3-bromopicolinate, forming a Pd(II) intermediate.

  • Transmetalation: The 3-cyanophenyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Part 4: Final Deprotection

The final step in the synthesis is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, followed by acidic workup to protonate the carboxylate.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

Protocol 1: Synthesis of Methyl 6-amino-3-bromopicolinate

This protocol is a generalized procedure and may require optimization based on the specific starting materials and scale.

Materials:

  • 6-Aminopicolinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Methanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Bromination: To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude 3-bromo-6-aminopicolinic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification: Suspend the crude 3-bromo-6-aminopicolinic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) and reflux the mixture for 8-12 hours.

  • Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 6-amino-3-bromopicolinate.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 6-amino-3-bromopicolinate

  • 3-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 6-amino-3-bromopicolinate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq) with triphenylphosphine (0.1 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up of Ester: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude methyl 6-amino-3-(3-cyanophenyl)picolinate can be purified by column chromatography if necessary.

  • Hydrolysis: Dissolve the crude or purified ester in a mixture of THF/methanol and water. Add sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

  • Final Purification: Acidify the reaction mixture with 1N HCl to a pH of approximately 4-5. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Application in Cancer Research: A Scaffold for Kinase Inhibitors

This compound and its analogs are valuable intermediates in the synthesis of potent kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. [1]The PI3K/Akt/mTOR pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study of this specific picolinic acid series is not extensively published in peer-reviewed journals, analysis of patent literature and related chemical series provides valuable insights into the role of each substituent:

  • 6-Amino Group: The amino group at the 6-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This interaction is crucial for anchoring the inhibitor and achieving high potency.

  • Picolinic Acid Moiety: The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond acceptors and can also participate in electrostatic interactions with charged residues in the active site. The rigid ring structure also serves to properly orient the other substituents for optimal binding.

  • 3-(3-Cyanophenyl) Group: The introduction of the 3-cyanophenyl group at the 3-position is a strategic modification. The cyano group is a strong hydrogen bond acceptor and can form critical interactions with specific amino acid residues in the kinase active site. [2]Its meta-positioning on the phenyl ring directs its vector into a specific region of the binding pocket. The phenyl ring itself can engage in favorable π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

The modular nature of the synthesis allows for the exploration of a wide range of analogs to optimize potency, selectivity, and pharmacokinetic properties. Variations can include:

  • Substitution on the phenyl ring to probe for additional binding pockets.

  • Replacement of the phenyl ring with other aromatic or heteroaromatic systems.

  • Modification of the amino group, for example, through acylation or alkylation.

The table below summarizes the key characteristics of the core compounds discussed:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Methyl 6-amino-3-bromopicolinate C₇H₇BrN₂O₂231.05Key intermediate for Suzuki coupling
3-Cyanophenylboronic acid C₇H₆BNO₂146.94Arylating agent in Suzuki coupling
This compound C₁₃H₉N₃O₂239.23Target compound; advanced intermediate for kinase inhibitors

Conclusion

The synthetic route outlined in this application note provides a robust and flexible platform for the generation of this compound and a diverse library of its analogs. These compounds are of significant interest in cancer research due to their utility as key building blocks for the development of targeted kinase inhibitors. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize and evaluate novel anticancer agents, ultimately contributing to the advancement of oncology drug discovery.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. 3-Cyanophenylboronic Acid CAS 150255-96-2. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available from: [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Available from: [Link]

  • ResearchGate. Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Available from: [Link]

  • NIH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2015). Available from: [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Available from: [Link]

  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Available from: [Link]

  • PubMed. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Available from: [Link]

  • RSC Publishing. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (2023). Available from: [Link]

Sources

Application Notes and Protocols for Coupling 6-Amino-3-(3-cyanophenyl)picolinic acid with Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Coupling of a Privileged Scaffold

6-Amino-3-(3-cyanophenyl)picolinic acid is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology.[1][2] Its structure, featuring a carboxylic acid, an amino group, and a cyanophenyl moiety, offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic coupling of this picolinic acid derivative to various linkers, a critical step in the construction of complex bioactive molecules such as antibody-drug conjugates (ADCs) or PROTACs.

The protocols outlined herein are designed to be robust and reproducible, emphasizing the chemical principles behind each step to allow for informed optimization. We will explore the most effective coupling methodologies, focusing on the formation of stable amide bonds with amine-terminated linkers and thioether bonds with thiol-terminated linkers.

Chemical Characteristics of this compound

Understanding the chemical properties of this compound is fundamental to designing a successful coupling strategy.

PropertyValueSource
CAS Number 1258632-39-1[2][3]
Molecular Formula C₁₃H₉N₃O₂[1]
Molecular Weight 239.23 g/mol [1]
Storage Room temperature[1][2]

The key functional groups for conjugation are the carboxylic acid on the picolinic acid ring and the primary amino group. The cyanophenyl group is generally less reactive under the conditions described but contributes to the overall electronic properties and potential for π-π stacking interactions.[4] The picolinic acid moiety itself can influence reactivity; the nitrogen atom in the pyridine ring can act as a directing group in certain reactions.[5][6]

Core Principle: Amide Bond Formation

The covalent linkage of this compound to a linker is most commonly achieved through the formation of a stable amide bond between the carboxylic acid of the picolinic acid and a primary or secondary amine on the linker. This reaction is not spontaneous and requires the activation of the carboxylic acid.

Several classes of coupling reagents have been developed to facilitate this process, each with its own mechanism, advantages, and considerations. We will focus on three widely used and effective reagents: EDC/NHS, HATU, and TSTU.

Protocol 1: EDC/NHS-Mediated Coupling to Amine-Terminated Linkers

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a popular choice for forming amide bonds, particularly in aqueous-compatible conditions.[7][8]

Mechanism of Action

The coupling proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid of the picolinic acid derivative to form a highly reactive but unstable O-acylisourea intermediate.[7][9]

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][9] This semi-stable intermediate then readily reacts with a primary amine on the linker to form a stable amide bond, releasing N-hydroxysuccinimide.[10]

The use of NHS or its water-soluble analog, Sulfo-NHS, is crucial for improving the efficiency of the reaction by preventing the hydrolysis of the O-acylisourea intermediate.[7]

EDC_NHS_Mechanism Picolinic_Acid This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) Picolinic_Acid->O_Acylisourea + EDC EDC EDC Urea_Biproduct Urea Byproduct EDC->Urea_Biproduct O_Acylisourea->Picolinic_Acid Hydrolysis NHS_Ester NHS Ester Intermediate (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->NHS Released Conjugate Final Conjugate (Amide Bond) NHS_Ester->Conjugate + Amine Linker Amine_Linker Amine-Terminated Linker

Caption: EDC/NHS Coupling Workflow.

Detailed Protocol

Materials:

  • This compound

  • Amine-terminated linker (e.g., PEG-amine)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[10]

  • Coupling Buffer: PBS, pH 7.2-7.5[11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[8][10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and magnetic stir bars

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer.

    • Dissolve the amine-terminated linker in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Picolinic Acid:

    • In a reaction vial, combine the dissolved this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.5 (Picolinic Acid:EDC:NHS).[9]

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Add the amine-terminated linker solution to the activated picolinic acid mixture. A slight molar excess of the amine linker (e.g., 1.1 equivalents) is often used.[9]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[8]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents, byproducts, and unreacted starting materials.[12][13][14]

Protocol 2: HATU-Mediated Coupling to Amine-Terminated Linkers

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[15][16]

Mechanism of Action

HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[17] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger.[15][16] The OAt-active ester then rapidly reacts with the amine to form the amide bond.

HATU_Mechanism Picolinic_Acid This compound OAt_Ester OAt-Active Ester (Highly Reactive) Picolinic_Acid->OAt_Ester + HATU, DIPEA HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts DIPEA DIPEA Conjugate Final Conjugate (Amide Bond) OAt_Ester->Conjugate + Amine Linker Amine_Linker Amine-Terminated Linker

Caption: HATU-Mediated Coupling Workflow.

Detailed Protocol

Materials:

  • This compound

  • Amine-terminated linker

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vials and magnetic stir bars

Procedure:

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate.[15]

    • Dissolve this compound and the amine-terminated linker in separate vials containing anhydrous DMF or DMSO.

    • Prepare a fresh solution of HATU in anhydrous DMF or DMSO (typically 0.1-0.2 M).[15]

  • Activation and Coupling:

    • In a reaction vial containing the dissolved picolinic acid, add HATU (1.1-1.5 equivalents).

    • Add DIPEA (2-3 equivalents relative to the carboxylic acid).[15]

    • Stir the mixture for 1-5 minutes at room temperature to generate the OAt-active ester.

    • Add the amine-terminated linker solution to the activated mixture.

    • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding water or a dilute aqueous acid.[15]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.[13]

Protocol 3: TSTU-Mediated Coupling to Amine-Terminated Linkers

TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is another efficient coupling reagent that forms N-succinimidyl active esters, similar to the EDC/NHS system, and is particularly useful in aqueous environments.[18][19]

Mechanism of Action

TSTU directly converts carboxylic acids into their corresponding N-succinimidyl esters, which are then reactive towards primary amines to form stable amide bonds.[18] This reagent is known for its high reactivity and ability to suppress racemization.[18][19]

Detailed Protocol

Materials:

  • This compound

  • Amine-terminated linker

  • TSTU

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or a suitable aqueous buffer system

  • Reaction vials and magnetic stir bars

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or a suitable buffer.

    • Dissolve the amine-terminated linker in the same solvent.

  • Activation and Coupling:

    • To the solution of the picolinic acid, add TSTU (1.1-1.5 equivalents) and a base such as DIPEA (2-3 equivalents).

    • Stir the mixture at room temperature for 10-20 minutes to form the active ester.

    • Add the amine-terminated linker solution to the reaction mixture.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Follow the workup and purification procedures outlined in the HATU protocol.

Coupling to Thiol-Terminated Linkers

While direct coupling of a carboxylic acid to a thiol to form a thioester is possible, it is often more strategic to utilize bifunctional linkers. A common approach involves first coupling the picolinic acid to an amine-terminated linker that also possesses a thiol-reactive group, such as a maleimide.

Strategy for Thiol Coupling
  • Select a Heterobifunctional Linker: Choose a linker with an amine group on one end and a maleimide group on the other (e.g., AMAS, SMCC).

  • Amide Bond Formation: Couple the this compound to the amine end of the linker using one of the protocols described above (EDC/NHS, HATU, or TSTU).

  • Purification: Purify the resulting picolinic acid-linker-maleimide intermediate.

  • Thiol-Maleimide Conjugation: React the purified intermediate with the thiol-terminated molecule. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[20]

Thiol_Coupling_Strategy Picolinic_Acid This compound Intermediate Picolinic Acid-Linker-Maleimide Picolinic_Acid->Intermediate Amide Coupling (EDC, HATU, or TSTU) Amine_Maleimide_Linker Amine-Maleimide Heterobifunctional Linker Final_Conjugate Final Thioether Conjugate Intermediate->Final_Conjugate + Thiol Molecule (Thioether Formation) Thiol_Molecule Thiol-Terminated Linker/Molecule

Caption: Strategy for Thiol Linker Conjugation.

Purification and Characterization

Regardless of the coupling method used, purification of the final conjugate is a critical step to ensure the removal of unreacted starting materials, coupling reagents, and byproducts, which is essential for subsequent biological applications.[14][21]

  • Chromatographic Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying small molecule conjugates. Size-exclusion chromatography (SEC) can be useful for larger conjugates.[12][21]

  • Characterization: The identity and purity of the final conjugate should be confirmed by analytical techniques such as:

    • LC-MS: To confirm the molecular weight of the desired product.

    • NMR (¹H and ¹³C): To confirm the structure and the formation of the new amide bond.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Hydrolysis of the active intermediate.- Steric hindrance.- Increase the equivalents of the coupling reagent and/or base.- Ensure anhydrous conditions, especially for HATU and TSTU.- Switch to a more powerful coupling reagent (e.g., from EDC/NHS to HATU).- Increase reaction time and/or temperature.
Side Reactions - Reaction with the amino group on the picolinic acid ring.- Formation of urea byproducts (with EDC).- Protect the amino group on the picolinic acid if it is not the desired reaction site.- Optimize the stoichiometry of reagents.- Ensure proper purification to remove byproducts.
Precipitation during reaction - Poor solubility of reactants or product.- Aggregation of biomolecules (if applicable).- Use a co-solvent (e.g., DMSO, DMF).- Adjust the pH of the reaction buffer.- For biomolecules, optimize the concentration to avoid aggregation.[22]

Conclusion

The successful coupling of this compound to various linkers is a cornerstone for the synthesis of complex and targeted therapeutics. The choice of coupling reagent and reaction conditions should be tailored to the specific linker and the desired final product. By understanding the underlying chemical principles of carboxylic acid activation and amide bond formation, researchers can effectively troubleshoot and optimize their conjugation strategies. The protocols provided in this guide offer a solid foundation for developing robust and reproducible methods for the synthesis of novel drug candidates.

References

  • Hammick reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025, October 30). Inhibitor Research Hub. Retrieved from [Link]

  • Current approaches for purification of antibody-drug conjugates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Overview of bioconjugation techniques and ligand structures. Attachment... (n.d.). ResearchGate. Retrieved from [Link]

  • Shome, A., Jha, K. T., & Chawla, P. A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 07(01), 01-08. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports, 5, 9950. [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). Nanomaterials (Basel, Switzerland), 11(9), 2424. [Link]

  • Overcoming purification hurdles for ADC linker payloads. (2025, June 23). Sterling Pharma Solutions. Retrieved from [Link]

  • Current approaches for the purification of antibody-drug conjugates. (2021). Biotechnology Journal, 16(12), e2100320. [Link]

  • Heterocycle Synthesis via Direct C-H/N-H Coupling. (2012). Journal of the American Chemical Society, 134(1), 16-19. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (2018). RSC Advances, 8(19), 10527-10534. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023). Molecules (Basel, Switzerland), 28(5), 2321. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound CAS#: 1258632-39-1. (n.d.). ChemWhat. Retrieved from [Link]

  • New picolinic acid derivatives and their use as intermediates. (2018). Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2857-2872. [Link]

  • Heterocycle Synthesis via Direct C–H/N–H Coupling. (2011). Journal of the American Chemical Society, 134(1), 16-19. [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system. (2025). SLAS TECHNOLOGY: Translating Life Sciences Innovation, 30(5), 100351. [Link]

  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022, April 13). Bio-Synthesis. Retrieved from [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). Nanomaterials, 11(9), 2424. [Link]

  • Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. (2013). Methods in Molecular Biology, 1045, 115-130. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(13), 3467-3473. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. (2016, April 29). ResearchGate. Retrieved from [Link]

  • Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. (2016). Journal of Medicinal Chemistry, 59(17), 7791-7801. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(13), 3467-3473. [Link]

  • Thiol reactive Linkers. (n.d.). AxisPharm. Retrieved from [Link]

  • Amino Acids in the Development of Prodrugs. (2018). Molecules (Basel, Switzerland), 23(10), 2521. [Link]

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2022). The Journal of Organic Chemistry, 87(17), 11487-11497. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2017). Journal of Medicinal Chemistry, 60(17), 7202-7236. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022). Molecules (Basel, Switzerland), 27(19), 6598. [Link]

Sources

Application Note: High-Throughput Quantification of 6-Amino-3-(3-cyanophenyl)picolinic acid using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 6-Amino-3-(3-cyanophenyl)picolinic acid, a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protein degraders[1][2]. Recognizing the critical need for accurate analytical data in drug development and quality control, we present two primary protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are developed based on the physicochemical properties of the analyte and are accompanied by a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction and Analytical Rationale

This compound (CAS: 1258632-39-1) is a heterocyclic building block characterized by a picolinic acid core substituted with an amino group and a cyanophenyl moiety.[6][7] Its molecular structure (Figure 1) imparts distinct chemical properties that are central to the development of effective analytical methods. The presence of aromatic rings and a conjugated system suggests strong ultraviolet (UV) absorbance, making HPLC-UV a suitable technique for quantification. The molecule's ability to be ionized allows for highly sensitive detection by mass spectrometry.

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. For process monitoring, purity assessment, and formulation assays where analyte concentrations are relatively high, HPLC-UV offers a cost-effective and reliable solution. Conversely, for pharmacokinetic studies, metabolite identification, or trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This guide provides the foundational protocols for both, empowering researchers to select and implement the method best suited for their objectives.

Analyte Physicochemical Properties

PropertyValue / InformationSource / Rationale
CAS Number 1258632-39-1[6][7]
Molecular Formula C₁₃H₉N₃O₂[2][7]
Molecular Weight 239.23 g/mol [7]
Structure See Figure 1-
Appearance White to tan solidBased on typical picolinic acid derivatives[8]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). Slightly soluble in water.Inferred from structure and general properties of related molecules[8][9]
Storage Sealed in dry, 2-8°C[7]

Figure 1: Chemical Structure of this compound

Image of the chemical structure would be placed here.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for robust, routine quantification of this compound in bulk drug substance or formulated products. The methodology leverages the analyte's UV absorbance for detection and a standard C18 column for separation.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is selected due to the analyte's moderate polarity and aromatic character, which promotes effective retention and separation from polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water with a formic acid modifier is employed. Formic acid serves two key purposes: it protonates the carboxylic acid and amino groups, leading to sharper, more symmetrical peak shapes, and it acidifies the mobile phase to ensure analyte stability and consistent retention.

  • Detection Wavelength: The detection wavelength is set at the analyte's UV absorbance maximum (λmax) to achieve the highest sensitivity. The λmax can be determined using a photodiode array (PDA) detector during initial method development; based on the conjugated aromatic system, a λmax in the range of 254-280 nm is anticipated.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample (5-10 µL) s4->h1 h2 RP-C18 Column Separation (Gradient Elution) h1->h2 h3 UV/PDA Detection (at λmax) h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification by RP-HPLC-UV.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade or ultrapure
  • Formic acid (HCOOH), LC-MS grade
  • Methanol (MeOH), HPLC grade

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260/1290, Waters Alliance, or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm (or determined λmax)
Run Time 20 minutes

3. Preparation of Solutions:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A minimum of 5 concentration levels is recommended.[10]
  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides ultra-high sensitivity and selectivity, making it ideal for bioanalytical applications or trace-level impurity detection. The protocol uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for definitive quantification.

Causality Behind Experimental Choices
  • Ionization: Positive mode Electrospray Ionization (ESI+) is chosen because the amino and pyridine nitrogen atoms are readily protonated, leading to a strong [M+H]⁺ parent ion signal.

  • MRM Transitions: MRM is used for its exceptional selectivity. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise, enhancing the signal-to-noise ratio. Predicted transitions for C₁₃H₉N₃O₂ ([M+H]⁺ = 240.1) would involve fragmentation of the picolinic acid structure.

  • Chromatography: A UPLC system with a sub-2 µm particle size column is recommended to achieve rapid separation and sharp peaks, which improves sensitivity and throughput.[11]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Sample/Standard (in appropriate matrix) s2 Add Internal Standard (optional but recommended) s1->s2 s3 Protein Precipitation / SPE (for biological samples) s2->s3 s4 Transfer Supernatant/Eluate for analysis s3->s4 l1 Inject Sample s4->l1 l2 UPLC Separation (Fast Gradient) l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection (Q1/Q3 Transitions) l3->l4 d1 Integrate Peak Areas (Analyte & IS) l4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify via Calibration Curve d2->d3

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • All reagents from the HPLC method, but ensure they are LC-MS grade.
  • Isotopically labeled internal standard (e.g., ¹³C₆- or ¹⁵N-labeled analyte), if available.

2. LC-MS/MS Conditions:

ParameterRecommended Setting
LC System Waters Acquity UPLC, Shimadzu Nexera, or equivalent
Mass Spectrometer SCIEX QTRAP 6500+, Thermo Q-Exactive, or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
MRM Transitions Precursor (Q1): 240.1 m/z; Product (Q3): To be determined empirically (e.g., loss of COOH, fragmentation of cyanophenyl ring). At least two transitions should be monitored for confirmation.
Source Parameters Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV; Source Temp: 500 °C)

3. Preparation of Solutions:

  • Follow the same procedure as for HPLC, but prepare standards at a much lower concentration range (e.g., 0.1 - 100 ng/mL), appropriate for the sensitivity of the mass spectrometer.
  • For Biological Samples (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing internal standard) to 1 volume of plasma. Vortex, then centrifuge at high speed (e.g., 16,000 x g for 10 min).[12] Transfer the supernatant for injection.

Analytical Method Validation (per ICH Q2(R2))

A self-validating system is crucial for trustworthiness.[3][5] The developed RP-HPLC-UV method must be validated for its intended purpose. The following parameters should be assessed according to ICH guidelines.[4][13]

Validation Protocol Workflow

Validation_Workflow cluster_precision Precision Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision (Inter-day) LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from other components. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper ends of the concentration range.As per linearity, accuracy, and precision criteria.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[3] For intermediate precision, overall RSD should be ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1, with acceptable precision (RSD ≤ 10%).S/N ≥ 10.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. RSD of results should not be significantly affected.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The RP-HPLC-UV method is a robust workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity required for demanding research and bioanalytical applications. Adherence to the detailed protocols and the structured validation plan will ensure the generation of accurate, reproducible, and defensible data, supporting the progression of drug development programs.

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChemWhat. (2025). This compound CAS#: 1258632-39-1.
  • ICH. (2023).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • BLD Pharm. (n.d.). 1258632-39-1|this compound.
  • Heyes, M. P., et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Analytical Biochemistry. [Link]

  • St. John's Laboratory Ltd. (n.d.). This compound, min 96%, 1 gram.
  • MySkinRecipes. (n.d.). This compound.
  • Ohnishi, H., et al. (2018). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science. [Link]

  • Semantic Scholar. (n.d.).
  • Labsolu. (n.d.). This compound.
  • Liu, A., et al. (2015). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Letertre, M., et al. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites.
  • Talebpour, Z., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • MASONACO. (n.d.). Free amino acids (LC-MS/MS).
  • Edwards, C. A., et al. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine. Harmful Algae.
  • Liu, A., et al. (2015). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Agilent Technologies. (n.d.).
  • G. C. A. Meyer, et al. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Molecules. [Link]

  • Santos, C. I. D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. [Link]

  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid. This molecule is a crucial intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic applications.[1] The synthetic route, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights and field-proven protocols.

Overview of the Recommended Synthetic Pathway

The most reliable and scalable approach to synthesizing this compound typically involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a selective saponification of an ester protecting group. This strategy prevents potential side reactions associated with the free carboxylic acid during the coupling step.

Synthetic_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Saponification A Methyl 6-amino-3-bromopicolinate C Pd Catalyst, Ligand, Base Solvent, Heat A->C B 3-Cyanophenylboronic acid B->C D Methyl 6-amino-3-(3-cyanophenyl)picolinate C->D E Methyl 6-amino-3-(3-cyanophenyl)picolinate D->E Purification F Base (e.g., LiOH) Solvent (e.g., THF/H₂O) E->F G This compound (Final Product) F->G Troubleshooting_Suzuki start Low Yield Issue cat Catalyst System Check - Is Pd precatalyst fresh? - Is ligand air-stable? - Correct Pd:Ligand ratio? (1:1 to 1:2) start->cat 1. Verify Catalyst base Base & Solvent Check - Is the base strong enough but not TOO strong? - Are reagents soluble in the chosen solvent? - Was solvent properly degassed? cat->base 2. Evaluate Conditions reagents Reagent Integrity - Purity of halo-picolinate? - Quality of boronic acid? (Check for dehydration/trimerization) base->reagents 3. Check Reagents protocol Protocol Execution - Was the reaction truly anaerobic? - Correct temperature? - Sufficient reaction time? reagents->protocol 4. Review Procedure

Caption: Systematic troubleshooting for Suzuki coupling failure.

Detailed Solutions:

  • Catalyst & Ligand Selection: The choice of palladium source and phosphine ligand is paramount. For coupling with an electron-deficient pyridine ring like a picolinate, a highly active catalyst system is required.

    • Expertise: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern Buchwald-type ligands and precatalysts are designed for challenging couplings. They feature bulky, electron-rich phosphines that promote the crucial oxidative addition step and stabilize the active Pd(0) species. [2][3] * Recommendation: Use a modern precatalyst like XPhos Pd G3 or SPhos Pd G3. These are air-stable and form the active LPd(0) catalyst efficiently. [2]If using a Pd(II) source like Pd(OAc)₂, ensure a proper pre-activation step or use a ligand that facilitates reduction to Pd(0). [2]

  • Base and Solvent System: The base's role is to activate the boronic acid for transmetalation. Its strength and solubility are critical.

    • Expertise: Strong, non-nucleophilic bases are common, but compatibility with the ester group is essential. [2]The solvent must dissolve the organic substrates and the base/boronate complex. Biphasic systems are often effective for Suzuki couplings. [4] * Recommendation: A common and effective system is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture like 1,4-Dioxane/H₂O or Toluene/H₂O. [4]Ensure the solvent is rigorously degassed via freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes to prevent oxidative degradation of the Pd(0) catalyst.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive.

    • Recommendation: If possible, use freshly purchased boronic acid. If the quality is suspect, you can sometimes regenerate the acid by dissolving it in a solvent like diethyl ether and washing with aqueous HCl, followed by drying. Always use a slight excess (1.1 to 1.5 equivalents) of the boronic acid.

Q2: I'm observing a significant amount of a side product identified as 3-cyanobiphenyl (homocoupling). How can I suppress this?

Homocoupling arises from the reaction of two boronic acid molecules. It is often a sign of slow transmetalation to the palladium complex, allowing the boronic acids to react with each other.

Core Causality: This side reaction is often promoted by the presence of oxygen or when the concentration of the active palladium complex is low.

Solutions:

  • Improve Anaerobic Conditions: Ensure the reaction is scrupulously free of oxygen.

  • Adjust Reagent Stoichiometry: Do not use a large excess of boronic acid. Start with 1.1 equivalents and increase only if necessary.

  • Modify Catalyst Loading: Sometimes, a slightly lower catalyst loading can disfavor the homocoupling pathway.

  • Change the Base: Switching to a milder base like K₂CO₃ or KF can sometimes reduce the rate of homocoupling. [5]

    Parameter Recommended Change to Reduce Homocoupling Rationale
    Atmosphere Improve degassing (use freeze-pump-thaw) Oxygen can promote oxidative coupling of boronic acids.
    Boronic Acid Reduce excess from 1.5 eq. to 1.1-1.2 eq. Lowers the concentration of the homocoupling partner.

    | Base | Switch from K₃PO₄ to K₂CO₃ or KF | A milder base can slow the side reaction relative to the desired catalytic cycle. [5]|

Part 2: The Final Saponification (Ester Hydrolysis)

This step seems simple but holds a critical selectivity challenge: hydrolyzing the methyl ester without affecting the nitrile (cyano) group.

Q6: During my final hydrolysis step under basic conditions (e.g., NaOH/MeOH), I'm losing my nitrile group and forming an amide or a dicarboxylic acid. How can I achieve selective hydrolysis?

This is a classic selectivity problem. The cyano group is susceptible to hydrolysis under both strong acidic and basic conditions, especially at elevated temperatures. [6][7][8]The key is to use mild conditions that favor the kinetic hydrolysis of the ester over the thermodynamically favorable but slower hydrolysis of the nitrile.

Core Causality: Saponification of the ester is a relatively fast reaction. Nitrile hydrolysis requires harsher conditions (higher temperatures, longer reaction times, or stronger acids/bases) to proceed. [7][9] Recommended Protocol for Selective Hydrolysis:

  • Reagent Choice: Use Lithium Hydroxide (LiOH). It is highly effective for ester saponification at lower temperatures.

  • Solvent System: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 or 2:1 v/v) is ideal. THF solubilizes the organic ester, while water is necessary for the hydrolysis.

  • Temperature Control: Crucially, run the reaction at room temperature or even 0 °C. Do not heat the reaction.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 2-4 hours. Over-extending the reaction time increases the risk of nitrile hydrolysis.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with cold 1N HCl to a pH of ~4-5 to protonate the carboxylate and precipitate the product.

ConditionStandard (Non-Selective)Optimized (Selective) Rationale for Selectivity
Base NaOH or KOHLiOH LiOH is effective at lower temperatures.
Solvent Methanol/WaterTHF/Water THF provides better solubility for the substrate at lower temperatures.
Temperature Reflux (60-100 °C)0 °C to Room Temperature This is the most critical factor. Low temperature provides the kinetic window for selective ester hydrolysis. [7]
Time 12-24 hours1-4 hours (Monitored) Prevents prolonged exposure of the nitrile to basic conditions.

Appendix A: Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add Methyl 6-amino-3-bromopicolinate (1.0 eq.), 3-cyanophenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Ester Hydrolysis (Saponification)

  • Dissolve the purified Methyl 6-amino-3-(3-cyanophenyl)picolinate (1.0 eq.) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Lithium Hydroxide (LiOH·H₂O, 2.0 eq.) in water dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the mixture back to 0 °C and slowly add 1N HCl with vigorous stirring until the pH of the aqueous layer is approximately 4-5. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Nitrile to Acid - Common Conditions. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link] (Note: This is a placeholder URL as the original is a specific Moodle instance).

  • Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents (WO2021188639A1).

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purification challenges of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 6-Amino-3-(3-cyanophenyl)picolinic acid

Document ID: TSC-2026-01-ACPA Version: 1.0 Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for this compound. This molecule is a key building block in medicinal chemistry and drug development, particularly in the synthesis of PROTACs and kinase inhibitors[1]. Its unique trifunctional structure—comprising a carboxylic acid, an aromatic amine, and a nitrile group—presents specific and often challenging purification requirements. Commercial grades of this compound often show purities in the 96-98% range, indicating that achieving >99% purity for demanding applications requires a well-designed strategy[2][3][4].

This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven insights into overcoming common purification hurdles. We will move from frequently asked questions to in-depth troubleshooting scenarios and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common routes involve Suzuki or related cross-coupling reactions. Likely impurities include:

  • Starting Materials: Unreacted 6-amino-3-bromo- or 3-iodopicolinic acid and 3-cyanophenylboronic acid (or its equivalent).

  • Homocoupled Byproducts: Biphenyl-3,3'-dicarbonitrile, formed from the self-coupling of the boronic acid reagent.

  • Hydrolysis Byproducts: Partial or complete hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if harsh pH conditions were used during synthesis or work-up.

  • Decarboxylation Products: Loss of the CO₂H group under excessive heat.

Q2: The compound has both an acidic and a basic group. How does this affect purification?

A2: The presence of the carboxylic acid (pKa ~2-4) and the amino group (pKa ~2-4) means the molecule can exist as a zwitterion near its isoelectric point. This amphoteric nature significantly impacts solubility and chromatographic behavior.

  • Solubility: It is often poorly soluble in many common organic solvents at neutral pH but will dissolve in aqueous acid or base. This property is key to purification via acid-base extraction or pH-controlled crystallization.

  • Chromatography: On standard silica gel, the dual functionality can lead to significant peak tailing and poor separation. The acidic silanols on the silica surface interact strongly with the basic amino group, while the basic amine can interact with the acidic carboxyl group of the product.

Q3: What purity level should I aim for, and what analytical method is best for assessment?

A3: For applications like pharmaceutical intermediate synthesis, a purity of >99.0% (by area) is typically required. The gold standard for purity assessment is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS) for impurity identification[5][6].

  • Recommended HPLC Method: A reversed-phase C18 column is effective. Due to the compound's acidic nature, an acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid in water/acetonitrile) is crucial to suppress the ionization of the carboxylic acid, leading to sharp, symmetrical peaks[5].

Part 2: Troubleshooting Guide

This section provides a systematic approach to solving specific problems encountered during purification.

Problem 1: Low Purity (<95%) After Initial Synthesis & Work-up

Symptoms:

  • Multiple significant peaks observed in the HPLC chromatogram of the crude product.

  • NMR spectrum shows unidentifiable or overlapping signals.

Causality: This issue usually points to an incomplete reaction or significant side reactions during synthesis. The first step is to identify the nature of the main impurities.

Troubleshooting Workflow:

G start Problem: Low Purity (<95%) check_ms Analyze crude by LC-MS to get MW of impurities start->check_ms check_nmr Review ¹H NMR of crude. Are starting material signals present? start->check_nmr ms_sm Impurity MW matches starting materials? check_ms->ms_sm ms_side Impurity MW suggests homocoupling or hydrolysis? check_ms->ms_side solution_sm Solution: 1. Re-optimize reaction conditions (time, temp, equivalents). 2. Use acid-base extraction to remove non-acidic/basic impurities. check_nmr->solution_sm Yes ms_sm->solution_sm Yes solution_side Solution: 1. For hydrolysis: Use milder workup conditions (avoid strong acid/base). 2. For homocoupling: Use a different catalyst/ligand system. ms_side->solution_side Yes

Caption: Troubleshooting low purity by identifying impurity sources.

Detailed Solutions:

  • Impurity Identification: Use HPLC-MS to determine the molecular weights of the major impurities. This is the fastest way to diagnose if the issue is unreacted starting materials, homocoupling, or byproducts.

  • Acid-Base Extraction: Leverage the amphoteric nature of your product.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous acid (e.g., 1M citric acid) to remove any non-basic organic impurities.

    • Back-extract the aqueous layer with an organic solvent to recover any product that may have partitioned.

    • Combine the organic layers, wash with brine, dry, and concentrate. This procedure should be validated for yield.

Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Very low recovery of purified material.

Causality: This is often due to residual impurities preventing lattice formation or the selection of an inappropriate solvent system. The zwitterionic character of the molecule can also lead to very high lattice energy and low solubility in many common solvents.

Solutions & Protocol:

  • Solvent Screening: The key is finding a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Given its polar and amphoteric nature, polar protic or aprotic solvents are good starting points.

    Solvent System (v/v)TemperatureExpected Outcome
    Ethanol / WaterHot (reflux) to 4°CGood for polar compounds. Adjust water ratio to induce precipitation.
    Isopropanol (IPA)Hot to RTOften a good single-solvent system for picolinic acids.
    AcetonitrileHot to RTCan be effective; may require slow cooling.
    Dimethylformamide (DMF) / WaterHot to RTDissolve in minimal hot DMF, then add water dropwise as an anti-solvent.
  • pH-Controlled Crystallization (Recommended): This method manipulates the charge state of the molecule to control its solubility.

    • Step 1: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the highly water-soluble carboxylate salt.

    • Step 2: Filter the solution to remove any insoluble, non-acidic impurities.

    • Step 3: Slowly acidify the clear filtrate with a mild acid (e.g., 1M HCl or acetic acid) with vigorous stirring.

    • Step 4: The product will precipitate out as you approach its isoelectric point (typically pH 3-5). Monitor the pH.

    • Step 5: Collect the solid by filtration, wash with cold water, and then with a water-miscible solvent (like cold ethanol or acetone) to aid drying.

    • Step 6: Dry under vacuum.

Problem 3: Co-eluting Impurities in Column Chromatography

Symptoms:

  • Fractions from silica gel chromatography are still impure.

  • Broad, tailing peaks on the chromatogram.

  • Product seems to "streak" down the column.

Causality: As mentioned, strong interactions between the molecule's acidic/basic groups and the silica surface cause poor chromatographic performance. Impurities with similar polarity and functional groups will be very difficult to separate.

Purification Strategy Workflow:

G start Crude Product decision1 Is purity >95% and crystallization feasible? start->decision1 cryst pH-Controlled Crystallization decision1->cryst Yes chrom Column Chromatography decision1->chrom No final Pure Product (>99%) cryst->final decision2 Normal Phase (Silica) or Reversed Phase? chrom->decision2 np Normal Phase: DCM/MeOH + Additive (1% Acetic Acid) decision2->np Normal rp Reversed Phase (C18): H₂O/ACN + Additive (0.1% TFA or Formic Acid) decision2->rp Reversed np->final rp->final

Caption: Decision workflow for purification strategy selection.

Solutions & Protocols:

  • Modified Normal-Phase Chromatography: To mitigate peak tailing on silica gel, add a small amount of a competitive acidic or basic modifier to your mobile phase.

    • Protocol: Use a gradient of 0-10% Methanol in Dichloromethane. Add 1% acetic acid to the mobile phase. The acetic acid protonates the basic amino group of the product, reducing its interaction with the silica surface, resulting in sharper peaks and better separation.

  • Reversed-Phase Chromatography (Recommended for High Purity): This is often the most effective but more expensive method for polar, multifunctional compounds.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of Acetonitrile in Water. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile. This ensures a consistent low pH, fully protonating the amino group and suppressing ionization of the carboxylic acid, leading to excellent peak shape[5].

    • Fraction Analysis: Analyze fractions by TLC or rapid HPLC before combining to maximize purity.

Part 3: Standard Operating Protocols

Protocol 1: Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Preparative pH-Controlled Crystallization
  • Weigh 10.0 g of crude this compound into a 500 mL Erlenmeyer flask.

  • Add 100 mL of deionized water and a magnetic stir bar.

  • Slowly add 1M NaOH solution dropwise while stirring until all solids dissolve completely (target pH ~9-10).

  • If the solution is not clear, perform a gravity filtration to remove any insoluble material. Transfer the clear filtrate to a clean flask.

  • Place the flask in an ice-water bath and begin vigorous stirring.

  • Slowly add 1M HCl dropwise. A white precipitate will begin to form.

  • Continue adding HCl until the pH of the slurry is between 3.5 and 4.0.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid using a Buchner funnel.

  • Wash the filter cake with three portions of 30 mL cold deionized water.

  • Wash the filter cake with one 30 mL portion of cold ethanol.

  • Dry the solid in a vacuum oven at 50°C overnight.

  • Assess purity using Protocol 1. Expected recovery: 70-90%.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • This compound. LabSolu.
  • Chromatograms of the two isomers picolinic acid and nicotinic acid.
  • This compound CAS#: 1258632-39-1.
  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed.
  • 1258632-39-1|this compound. BLD Pharm.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu.
  • Picolinic acid. Wikipedia.
  • This compound, min 96%, 1 gram. StruChem.
  • 1258632-39-1 | this compound. Aromsyn Co.,Ltd.
  • This compound. MySkinRecipes.
  • Synthesis of Some Aminopicolinic Acids. (2012). Journal of Chemistry and Chemical Engineering. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Analytical methods for amino acid determination in organisms. (2020). ResearchGate. [Link]

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Technical Support Center: Navigating Solubility Challenges with 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 6-Amino-3-(3-cyanophenyl)picolinic acid in organic solvents. We will explore the underlying chemical principles governing its solubility and provide a systematic approach to overcoming these challenges in your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Dissolving this compound

Researchers often face difficulties in achieving the desired concentration of this compound in common organic solvents, which can impede downstream applications. This section provides a structured, question-and-answer-based approach to systematically address and resolve these solubility issues.

Question 1: I am starting a new project with this compound. Which organic solvents should I consider for initial solubility screening?

To make an informed decision, let's first analyze the structure of this compound.

Figure 1: Chemical structure and key functional groups of this compound.

The molecule possesses several polar functional groups: an amino group (-NH2), a carboxylic acid group (-COOH), and a pyridine ring nitrogen. These groups can participate in hydrogen bonding. The cyanophenyl group adds a degree of aromatic character and moderate polarity. Based on the principle of "like dissolves like," polar solvents are the most promising candidates for dissolving this compound.[1]

For your initial screening, we recommend a selection of solvents covering a range of polarities:

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. Examples include:

    • Methanol

    • Ethanol

  • Polar Aprotic Solvents: These solvents can act as hydrogen bond acceptors but not donors. Examples include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

Here is a table of predicted solubility to guide your initial experiments. Please note that these are estimates and should be confirmed experimentally.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic DMSOHighExcellent hydrogen bond acceptor, capable of disrupting the crystal lattice.
DMFHighSimilar to DMSO in its ability to solvate polar molecules.
AcetonitrileLow to ModerateLess polar than DMSO and DMF, may be less effective at solvating the multiple polar groups.[2][3][4]
Polar Protic MethanolModerate to HighCan engage in hydrogen bonding with the amino and carboxylic acid groups.
EthanolModerateSimilar to methanol but slightly less polar. Picolinic acid shows moderate solubility in ethanol.[2][3][4]
Nonpolar TolueneVery LowThe nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule.
HexaneVery LowA highly nonpolar solvent, not expected to dissolve the compound.
Question 2: What is a reliable and systematic workflow for determining the solubility of this compound in my chosen solvents?

A systematic approach is crucial to obtain reproducible results. We recommend the following workflow, which is based on the shake-flask method, a common technique for solubility determination.[5]

start Start: Weigh Compound add_solvent Add a small, known volume of solvent start->add_solvent vortex_sonicate Vortex and/or sonicate for a set time (e.g., 5-10 min) add_solvent->vortex_sonicate observe Observe for complete dissolution vortex_sonicate->observe add_more_solvent Incrementally add more solvent and repeat vortexing/sonication observe->add_more_solvent Not Dissolved saturated Saturated solution achieved (excess solid remains) observe->saturated Dissolved add_more_solvent->vortex_sonicate equilibrate Equilibrate at a constant temperature (e.g., 24h with shaking) saturated->equilibrate filter Filter the solution to remove undissolved solid equilibrate->filter analyze Analyze the concentration of the filtrate (e.g., by HPLC, UV-Vis, or gravimetric analysis) filter->analyze calculate Calculate solubility (e.g., in mg/mL or Molarity) analyze->calculate end End calculate->end

Figure 2: A systematic workflow for determining experimental solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Accurately weigh a small amount of this compound into a clean vial.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Initial Dissolution Attempt: Vigorously vortex and/or sonicate the mixture for a defined period (e.g., 10 minutes).

  • Observation: Visually inspect the solution. If the solid has completely dissolved, add more compound and repeat step 3. If solid remains, proceed to the next step.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation of Solid: Carefully filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.[6][7]

    • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification.

    • UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore.

    • Gravimetric Analysis: Involves evaporating the solvent and weighing the remaining solid.[8]

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Question 3: My compound has poor solubility in my desired solvent even after trying the standard procedure. What techniques can I use to enhance its solubility?

If you are facing persistent solubility issues, several techniques can be employed to improve the dissolution of this compound.[9][10][11]

1. Co-solvency:

  • Principle: The addition of a small amount of a "good" solvent (a co-solvent) to a "poor" solvent can significantly increase the solubility of a compound.[12] This works by reducing the polarity difference between the solute and the bulk solvent.[10]

  • Recommended Co-solvents: For enhancing solubility in less polar organic solvents, consider adding a small percentage of a highly polar aprotic solvent like DMSO or DMF.

  • Protocol:

    • Prepare a stock solution of your compound in a good solvent (e.g., DMSO).

    • In a separate vial, prepare your desired final solvent system (e.g., a buffer or less polar organic solvent).

    • While vortexing the final solvent system, slowly add a small volume of the stock solution.

    • Observe for any precipitation. If the solution remains clear, you have successfully used a co-solvent system.

2. pH Adjustment:

  • Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound has both a basic amino group and an acidic carboxylic acid group.

    • In an acidic environment, the amino group will be protonated (-NH3+), increasing its polarity and potentially its solubility in polar solvents.

    • In a basic environment, the carboxylic acid group will be deprotonated (-COO-), forming a salt which is generally more soluble in polar solvents.

  • Protocol:

    • Prepare a suspension of your compound in the desired solvent.

    • Add a small amount of a suitable acid (e.g., a dilute solution of HCl in an appropriate solvent) or base (e.g., a dilute solution of NaOH or an organic base like triethylamine) dropwise while monitoring the dissolution.

    • Be mindful that pH adjustment can affect the stability of your compound and its suitability for downstream applications.

3. Temperature Variation:

  • Principle: For most solid solutes, solubility increases with temperature. Heating the solution provides more energy to overcome the crystal lattice forces of the solid.

  • Protocol:

    • Prepare a suspension of your compound in the desired solvent.

    • Gently warm the mixture while stirring.

    • Once the compound has dissolved, allow the solution to slowly cool to room temperature.

    • Caution: Be aware of the potential for the compound to precipitate out of solution upon cooling, forming a supersaturated solution. Also, assess the thermal stability of your compound before heating.

4. Particle Size Reduction:

  • Principle: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[9][12]

  • Methods:

    • Micronization: Mechanical grinding of the solid to reduce particle size.[11]

    • Sonocrystallization: Using ultrasound to induce crystallization, which can result in smaller and more uniform particle sizes.[9]

Frequently Asked Questions (FAQs)

Q1: How should I store solutions of this compound?

Once dissolved, it is recommended to store solutions at -20°C or -80°C to minimize degradation. For compounds dissolved in DMSO, be aware that DMSO freezes at 18.5°C. If you need to repeatedly access the solution, consider preparing small aliquots to avoid multiple freeze-thaw cycles.

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What should I do?

This indicates that you have created a supersaturated solution. While sometimes useful, it is an unstable state. To maintain a stable solution, you will need to either use a lower concentration or employ one of the solubility enhancement techniques mentioned above, such as using a co-solvent system.

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be used to increase the solubility of poorly soluble compounds through the formation of micelles.[10] Non-ionic surfactants like Tween® 80 or Poloxamers are commonly used in biological applications.[1][10] However, the presence of surfactants may interfere with certain downstream assays, so their compatibility should be verified.

Q4: Are there any known stability issues with this compound in common organic solvents?

While specific stability data for this compound is limited, picolinic acid derivatives can be susceptible to degradation under harsh pH conditions or upon prolonged exposure to light.[10] It is always good practice to prepare fresh solutions for your experiments and to store stock solutions protected from light.

References

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available from: [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. Available from: [Link]

  • solubility experimental methods.pptx - Slideshare. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • This compound CAS#: 1258632-39-1; ChemWhat Code: 1088005. Available from: [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available from: [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available from: [Link]

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Technical Support Center: Optimizing Amidation of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 6-Amino-3-(3-cyanophenyl)picolinic acid. This molecule is a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.[1] Its successful amidation is a key step, yet the molecule's unique electronic and structural features can present challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of this specific picolinic acid derivative sometimes challenging?

The structure of this compound presents a combination of factors that can complicate amidation:

  • Electronic Effects: The pyridine ring is electron-deficient, which can affect the reactivity of the carboxylic acid.

  • Potential for Intra/Intermolecular Interactions: The 6-amino group can interact with reagents or form non-productive intermediates. It can also form an unreactive ammonium salt with the carboxylic acid, a common issue in direct amidation reactions that requires high temperatures to overcome without a proper activating agent.[2][3]

  • Steric Hindrance: The substituents on the picolinic acid ring may create steric hindrance that can slow down the coupling reaction, especially with bulky amines.

Q2: What is the general mechanism for activating the carboxylic acid for amidation?

Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that does not proceed readily without assistance.[2] The process involves a "coupling reagent" to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Uronium/aminium salts like HATU, for instance, react with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile to form the stable amide bond.[4][5]

Q3: Which coupling reagent is the best starting point for this reaction?

For challenging substrates, a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the "gold standard" and an excellent starting point.[5][6] Its superiority stems from the formation of a highly reactive OAt active ester, which is more efficient than the OBt esters formed by reagents like HBTU.[4] HATU is particularly effective for sterically hindered substrates and helps minimize racemization if chiral centers are present.[5]

Q4: How critical are anhydrous conditions for this reaction?

Extremely critical. Water competes with the amine as a nucleophile and will hydrolyze the activated ester intermediate back to the carboxylic acid, reducing your yield. Furthermore, many of the coupling reagents themselves can be deactivated by moisture. While some modern reagents show some water tolerance, assuming strictly anhydrous conditions (e.g., dry solvents, inert atmosphere like argon or nitrogen) is best practice to ensure reproducibility and high conversion.[7]

Troubleshooting Guide: From Low Yield to Complex Impurities

This section addresses specific experimental problems in a systematic way.

Issue 1: Low or No Product Yield

This is the most common issue, often stemming from several potential root causes.

  • TLC or LC-MS analysis shows predominantly unreacted starting materials (picolinic acid and amine).

  • Cause A: Ineffective Carboxylic Acid Activation. The activation step is the heart of the reaction. If the active ester is not formed efficiently, the reaction will not proceed.

    • Solution 1: Verify Reagent Quality. Coupling reagents, especially uronium salts like HATU, can degrade over time if exposed to moisture. Use a fresh bottle or a properly stored aliquot. Ensure your base (e.g., DIPEA) is not carbonated and your solvents are truly anhydrous.

    • Solution 2: Optimize the Coupling Reagent. While HATU is a strong starting point, other options may be considered. Phosphonium salts like PyBOP are also powerful and do not carry the risk of a specific side reaction known as guanidinylation.[4] A systematic screen of coupling reagents may be necessary for particularly difficult amines.

    • Solution 3: Pre-activation. The recommended order of addition is crucial. The carboxylic acid should be "pre-activated" with the coupling reagent and base for several minutes before adding the amine.[8] Adding all components at once, or adding the coupling reagent last, can lead to side reactions, such as the reaction of HATU with the amine.[8][9]

  • Cause B: Formation of Unreactive Ammonium Salt. A simple acid-base reaction between your picolinic acid and your amine (especially if it's a primary or secondary aliphatic amine) can form a salt, removing the amine nucleophile from the reaction.[2]

    • Solution: Ensure Sufficient Non-Nucleophilic Base. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. It serves two roles: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate for the activation step, and it ensures the amine coupling partner remains in its free, nucleophilic form. Typically, 2-3 equivalents of base are used.

  • Cause C: Poor Solubility. If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose the Appropriate Solvent. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates.[10] Other options include Dichloromethane (DCM) or Acetonitrile (MeCN), depending on the specific solubility profile of your starting materials.[8] If solubility is a major issue, a solvent screen is warranted.

Caption: A systematic workflow for diagnosing and solving low-yield amidation reactions.

Issue 2: Presence of a Guanidinylation Side Product
  • LC-MS analysis shows a side product with a mass corresponding to your amine + 137.12 Da (the mass of the tetramethylguanidinium moiety from HATU).

  • Cause: Reaction of Amine with Coupling Reagent. This side reaction is specific to uronium/guanidinium coupling reagents like HATU and HBTU. If the amine is present during the initial activation, or if a large excess of the coupling reagent is used, the amine can attack the coupling reagent itself instead of the activated acid. This forms a stable guanidinium derivative of your amine, terminating the reaction chain.[9]

    • Solution 1: Strict Adherence to Pre-activation. As detailed above, the single most effective way to prevent this is to pre-activate the carboxylic acid with HATU and the base before adding the amine. This consumes the HATU in the productive pathway first.

    • Solution 2: Stoichiometry Control. Use a slight excess, but not a large excess, of the coupling reagent. A stoichiometry of Acid:HATU:Base of 1.0 : 1.1 : 2.0 is a robust starting point. The amine is typically added at 1.0-1.2 equivalents.

    • Solution 3: Switch to a Phosphonium Reagent. If guanidinylation remains a persistent issue, switching to a phosphonium-based reagent like PyBOP or PyAOP will eliminate this specific side reaction pathway, as they do not have the same reactive core.[4]

HATU_Mechanism cluster_productive Productive Pathway (Desired) cluster_side_reaction Side Reaction Pathway (Undesired) Acid Picolinic Acid (R-COOH) Active_Ester OAt Active Ester (Highly Reactive) Acid->Active_Ester Pre-activation HATU HATU HATU->Active_Ester Pre-activation Base Base (DIPEA) Base->Active_Ester Pre-activation Product Desired Amide Active_Ester->Product Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack HATU_side HATU Side_Product Guanidinylated Amine (Inactive Side Product) HATU_side->Side_Product Incorrect order of addition or large excess HATU Amine_side Amine (R'-NH2) Amine_side->Side_Product Incorrect order of addition or large excess HATU

Caption: Comparison of the desired reaction pathway versus the guanidinylation side reaction.

Issue 3: Reaction Stalls or is Sluggish
  • The reaction proceeds partially but then stops, leaving a mixture of starting materials and product even after extended reaction times.

  • Cause A: Insufficient Base. The reaction generates byproducts (like the protonated form of HOAt) that are acidic. If there isn't enough tertiary amine base to neutralize these and keep the medium basic, the reaction can slow down or stop as the nucleophilicity of the primary/secondary amine is suppressed by protonation.

    • Solution: Increase Base Equivalents. Increasing the base from 2.0 to 3.0 equivalents can often solve this issue. DIPEA is generally preferred over TEA for sterically hindered couplings.

  • Cause B: Temperature is Too Low. While many amidations proceed well at room temperature, sterically demanding substrates may require more energy.

    • Solution: Gentle Heating. Heating the reaction to 40-50 °C can significantly increase the reaction rate.[6] However, heating should be done with caution, as it can also increase the rate of side reactions or cause racemization if applicable. Monitor the reaction closely by TLC or LC-MS.

  • Cause C: Chlorination of the Pyridine Ring. When using methods to generate an acyl chloride in situ (e.g., with thionyl chloride, SOCl₂), a side reaction can occur where the electron-deficient picolinic acid ring itself gets chlorinated, typically at the 4-position.[11][12][13] This leads to an undesired byproduct and consumes starting material.

    • Solution: Avoid Harsh Chlorinating Agents. For this specific substrate, it is highly advisable to avoid methods like SOCl₂ or oxalyl chloride and stick to modern peptide coupling reagents (HATU, PyBOP, etc.), which operate under much milder conditions.

Data & Reagent Summary Tables

Table 1: Comparison of Common Coupling Reagents

ReagentClassProsCons
HATU Uronium SaltHighly reactive, excellent for hindered couplings, low racemization.[4][5]Can cause guanidinylation side reaction, moisture sensitive.[9]
HCTU Uronium SaltMore soluble and often cheaper than HATU, very reactive.Can also cause guanidinylation.
PyBOP Phosphonium SaltHigh reactivity, no guanidinylation risk, can be used in excess.[4]Can be less effective than HATU for the most difficult couplings.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, better solubility, less hazardous byproducts.[4]Can be more expensive.
EDC/HOBt CarbodiimideCost-effective, common for simpler amidations.Generally less reactive, can lead to racemization and DCC-urea byproducts.[2][14]

Table 2: Solvent Selection Guide

SolventPolarityBoiling PointKey Characteristics
DMF Polar Aprotic153 °CExcellent dissolving power for most reactants. High boiling point allows for heating. Can be difficult to remove.[10]
DCM Nonpolar40 °CGood for less polar compounds, easy to remove under vacuum. May have limited solubility for polar starting materials.[10]
MeCN Polar Aprotic82 °CGood balance of polarity and volatility. Often a good choice for purification via preparative HPLC.[15]
2-MeTHF Ethereal80 °CA "greener" solvent alternative to THF or DCM in some cases.[6]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Amidation

This protocol is a robust starting point for the amidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely (aim for a concentration of ~0.1 M).

  • Addition of Base and Coupling Reagent: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.1 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a slight color change. This is the critical pre-activation step where the OAt-active ester is formed.[8]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS. A typical reaction time is 2-16 hours, depending on the reactivity of the amine.[16]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable solvent. Wash sequentially with a weak acid (e.g., 5% citric acid solution) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC as needed.[17]

Analytical Monitoring

Effective troubleshooting requires accurate reaction monitoring.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of reaction progress. Co-spot starting materials with the reaction mixture to track the consumption of reactants and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can reveal the presence of impurities that may not be visible on TLC.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring. It not only separates the components but also provides their mass, which is invaluable for identifying the desired product and diagnosing side reactions like guanidinylation.[18][19]

By combining a strong foundational understanding of amidation chemistry with this systematic troubleshooting guide, you will be well-equipped to optimize the reaction conditions for this compound and achieve high yields of your desired amide product.

References

  • Vertex AI Search. (n.d.). Proteomics Analysis of Amidation.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • National Institutes of Health. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene.
  • ResearchGate. (2025). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors.
  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • Pranveer Singh Institute of Technology. (2011). Synthesis of some Amide derivatives and their Biological activity.

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Technical Support Center: Synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] Its synthesis, however, can be accompanied by the formation of several challenging side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a practical question-and-answer format to help you identify, mitigate, and resolve common issues encountered during synthesis, ensuring higher purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction appears to stall, and I observe a significant amount of my 6-amino-3-halopicolinic acid starting material remaining, even with extended reaction times. What is the likely cause?

A1: This is a classic symptom of protodeboronation of your coupling partner, 3-cyanophenylboronic acid. In this side reaction, the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, converting it to benzonitrile. This depletes one of the key reactants, leaving the halopicolinic acid unreacted.

Causality: Protodeboronation is often accelerated by:

  • Excessive heat: Higher temperatures can promote the cleavage of the C-B bond.

  • Presence of water: While some water can be beneficial in Suzuki couplings, excess water provides a ready source of protons.

  • Suboptimal base: Certain bases can facilitate this side reaction more than others.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use freshly distilled solvents and dry your starting materials under vacuum.

  • Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating times.

  • Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If using an aqueous base, carefully control the amount. Powdered potassium fluoride (KF) can also be effective while being less basic.[2]

Q2: My LC-MS analysis shows a significant impurity with a mass corresponding to a dimer of my boronic acid (3,3'-dicyanobiphenyl) and/or my picolinic acid starting material. What is this and how can I prevent it?

A2: You are observing the products of homocoupling , a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This occurs when two molecules of the same starting material couple with each other instead of with the intended partner.

Causality: Homocoupling is often promoted by:

  • Oxygen in the reaction mixture: Oxygen can facilitate the oxidative coupling of the boronic acid.

  • High catalyst loading or catalyst decomposition: Certain palladium species can favor homocoupling pathways.

  • Reaction kinetics: If the transmetalation step is slow compared to other steps in the catalytic cycle, homocoupling can become more prevalent.[2][4]

Mitigation Strategies:

  • Thorough Degassing: Before adding the palladium catalyst, rigorously degas your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Optimize Catalyst and Ligand: Use a well-defined, air-stable palladium precatalyst. The choice of phosphine ligand is also critical; bulky, electron-rich ligands can often suppress homocoupling.

  • Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling reaction over the homocoupling of the halo-picolinic acid.

Q3: I've isolated my product, but my NMR and Mass Spec data suggest the presence of an impurity where the cyano (-CN) group has been converted to an amide (-CONH₂) or a carboxylic acid (-COOH). How did this happen?

A3: This indicates hydrolysis of the nitrile group . The cyano group is susceptible to hydrolysis under either acidic or basic conditions, particularly when heated.[5][6] Since many Suzuki coupling reactions are run under basic conditions, this is a significant risk.

  • Partial Hydrolysis: Leads to the formation of 6-amino-3-(3-carbamoylphenyl)picolinic acid.

  • Complete Hydrolysis: Leads to the formation of 6-amino-3-(3-carboxyphenyl)picolinic acid.

Causality:

  • Strongly basic or acidic conditions: The use of strong bases (like NaOH or KOH) or any acidic workup can promote this reaction.

  • Prolonged heating: The longer the reaction is heated in the presence of water and base, the more likely hydrolysis becomes.

Mitigation & Removal Strategies:

  • Use Milder Bases: Employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less prone to causing hydrolysis than strong hydroxides.

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Purification via Acid-Base Extraction: The fully hydrolyzed impurity (with two carboxylic acid groups) will be significantly more acidic than the desired product. An acid-base extraction can be used to separate them. The amide impurity, however, is closer in polarity to the product and will likely require chromatographic separation.

Q4: My reaction mixture contains a significant non-polar impurity that appears to have lost a CO₂ group (a mass difference of 44 Da) from my desired product. What is this impurity?

A4: This impurity is almost certainly the result of decarboxylation . Picolinic acids (pyridine-2-carboxylic acids) are known to be susceptible to losing carbon dioxide upon heating, a reaction often facilitated by the pyridine nitrogen atom.[7][8] This side reaction would produce 2-amino-5-(3-cyanophenyl)pyridine .

Causality:

  • High Temperatures: This is the primary driver for decarboxylation. Picolinic acids can decarboxylate thermally, and this process can sometimes be catalyzed by transition metals.[9]

  • Reaction Solvent: The choice of solvent can influence the rate of decarboxylation.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Identify the minimum temperature required for the coupling reaction to proceed at a reasonable rate and do not exceed it.

  • Catalyst Screening: Some palladium catalyst systems may operate efficiently at lower temperatures, thereby minimizing this side reaction.

Summary of Common Side Products

Side Product NameStructureΔ Mass (vs. Product)Identification CluesMitigation Strategy
Benzonitrile C₇H₅N-136.18 DaGC-MS detection; unreacted halo-picolinic acid remains.Anhydrous conditions, moderate temperature, optimal base.
3,3'-Dicyanobiphenyl C₁₄H₈N₂-35.19 DaNon-polar, distinct aromatic signals in ¹H NMR, mass of ~204.2 Da.Thorough degassing, optimize catalyst/ligand.
Hydrolyzed Product (Amide) C₁₃H₁₁N₃O₃+18.01 DaBroad NH₂ signals in ¹H NMR, mass of ~257.2 Da.Use milder base, minimize reaction time.
Decarboxylated Product C₁₂H₉N₃-44.01 DaLoss of carboxylic acid proton in ¹H NMR, increased non-polarity.Strict temperature control, use lower reaction temperatures.

Visualizing the Reaction & Side Pathways

The following diagram illustrates the desired synthetic pathway to this compound via a Suzuki-Miyaura coupling and the major competing side reactions.

G SM1 6-Amino-3-halopicolinic Acid SM1->invis1 SM2 3-Cyanophenylboronic Acid SP1 SIDE PRODUCT Benzonitrile (Protodeboronation) SM2->SP1 H₂O / Heat SP2 SIDE PRODUCT 3,3'-Dicyanobiphenyl (Homocoupling) SM2->SP2 O₂ / Catalyst SM2->invis1 Catalyst Pd Catalyst + Base Product TARGET PRODUCT This compound Catalyst->Product Desired Cross-Coupling SP3 SIDE PRODUCT Hydrolyzed Amide/Acid (Hydrolysis) Product->SP3 Base / H₂O / Heat SP4 SIDE PRODUCT Decarboxylated Impurity (Decarboxylation) Product->SP4 High Heat invis1->Catalyst

Caption: Main reaction pathway and key side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrate and scale.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-amino-3-bromopicolinic acid (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Degassing: Bubble argon gas through the stirred suspension for 20-30 minutes.

  • Catalyst Addition: To the suspension, add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a ligand like SPhos (0.06 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Dilute the filtrate with water and adjust the pH to ~3-4 with 1M HCl. A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Protocol 2: Troubleshooting Workflow for Impurity Removal

This logical workflow can help guide your purification strategy.

G Start Crude Product Mixture AcidBase Perform Acid-Base Extraction (e.g., dissolve in base, wash with organic, re-precipitate with acid) Start->AcidBase Check1 Is Purity >95% by LC-MS? AcidBase->Check1 Removes acidic/basic impurities Chromatography Perform Column Chromatography (Silica or Reverse Phase) Check1->Chromatography No Final Pure Product Check1->Final Yes Check2 Is Purity >98% by LC-MS? Chromatography->Check2 Removes neutral impurities (homocoupled, decarboxylated) Recrystallize Recrystallization from suitable solvent system Check2->Recrystallize No, minor impurities remain Check2->Final Yes Fail Re-evaluate Synthesis (See Mitigation Strategies) Check2->Fail No, major impurities remain Recrystallize->Final

Caption: A logical workflow for product purification.

References

  • Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride. Retrieved from orgsyn.org. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 49(1), 1032-1035.
  • Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal, 1(1), 372-378.
  • Wikipedia. (n.d.). Hammick reaction. Retrieved from Wikipedia. [Link]

  • University of Missouri - St. Louis Profiles. (2012). Synthesis of some aminopicolinic acids. Retrieved from University of Missouri - St. Louis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ningbo Innopharmchem. (2025). Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. Retrieved from Ningbo Innopharmchem. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Retrieved from SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen. [Link]

  • ChemWhat. (2025). This compound CAS#: 1258632-39-1. Retrieved from ChemWhat. [Link]

  • Grant, R. S., & Coggan, S. E. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from YouTube. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Lumen Learning. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). 30(1), 137-146.
  • PubChem. (n.d.). Picolinic acid. Retrieved from PubChem. [Link]

  • YouTube. (2018). Nitriles: cyanohydrins. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). The Physiological Action of Picolinic Acid in the Human Brain. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). The physiological action of picolinic Acid in the human brain. Retrieved from PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from MDPI. [Link]

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stability of 6-Amino-3-(3-cyanophenyl)picolinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-3-(3-cyanophenyl)picolinic acid (CAS: 1258632-39-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address common questions and challenges related to its stability under various pH conditions.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring an aminopicolinic acid scaffold and a cyanophenyl moiety, presents unique chemical properties that are critical to understand for successful experimental design and execution.[2] The stability of this compound, particularly its susceptibility to pH-dependent degradation, is a crucial parameter that can significantly impact reaction outcomes, analytical results, and the overall integrity of a study.

This guide provides a comprehensive overview of the stability of this compound, focusing on potential degradation pathways and offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that are susceptible to pH-dependent degradation?

A1: The molecule has three key functional groups whose stability is influenced by pH:

  • Carboxylic Acid (-COOH): The pKa of the carboxylic acid group on the picolinic acid ring is a primary determinant of the molecule's overall charge and solubility at a given pH. While generally stable, picolinic acid and its derivatives can undergo decarboxylation under certain conditions, particularly at elevated temperatures.[3][4]

  • Amino Group (-NH2): The basicity of the amino group influences its protonation state. At low pH, it will be protonated to form an ammonium salt (-NH3+), which can affect the molecule's reactivity and solubility.

  • Nitrile Group (-C≡N): The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide and subsequently a carboxylic acid.[5][6] This is often a significant degradation pathway.

Q2: What degradation pathways should I be aware of under acidic conditions (e.g., pH 1-4)?

A2: Under strongly acidic conditions, the primary concern is the hydrolysis of the nitrile group.[7] The reaction typically proceeds in two steps: first, the nitrile is converted to an amide, which is then further hydrolyzed to a carboxylic acid.[6] While picolinic acids can decarboxylate, this process is generally more significant at higher temperatures.[3] The amino group will be protonated, which may slightly influence the rate of nitrile hydrolysis due to electronic effects.

Q3: What happens to the compound under basic conditions (e.g., pH 10-14)?

A3: In basic media, the nitrile group is also susceptible to hydrolysis, leading to the formation of a carboxylate salt.[5][7] The carboxylic acid group will be deprotonated to form a carboxylate anion. The stability of the picolinic acid ring itself is generally high, but harsh basic conditions combined with high temperatures could potentially lead to other unforeseen degradation pathways.

Q4: Is the compound stable at neutral pH (e.g., pH 7)?

A4: this compound is expected to be most stable around neutral pH under ambient conditions. At this pH, the carboxylic acid will be partially deprotonated, and the amino group will be largely in its neutral form. The rate of nitrile hydrolysis is significantly slower at neutral pH compared to strongly acidic or basic conditions. However, for long-term storage of solutions, it is crucial to conduct stability studies to confirm this.

Q5: How should I prepare and store stock solutions of this compound?

A5: For optimal stability, it is recommended to prepare stock solutions in an appropriate organic solvent such as DMSO and store them at low temperatures (e.g., -20°C or -80°C).[2] If aqueous buffers are required for your experiment, it is best to prepare these solutions fresh from the organic stock solution immediately before use. If aqueous solutions must be stored, they should be kept at a pH close to neutral and at low temperatures, and their stability should be verified over the intended storage period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. The compound may be degrading under the reaction or workup conditions.Analyze the pH of your reaction and workup steps. If the conditions are strongly acidic or basic, consider if this could be causing hydrolysis of the nitrile group or other degradation. Neutralize the reaction mixture as soon as possible. Run control experiments with the starting material under the reaction conditions (without other reagents) to assess its stability.
Low yield in a reaction where the compound is a starting material. Degradation of the starting material before or during the reaction.Verify the purity of your starting material before use. If using an aqueous solution, ensure it was freshly prepared. Consider if the reaction conditions (pH, temperature) are leading to degradation. If so, explore alternative, milder reaction conditions.
Inconsistent results in biological assays. Instability of the compound in the assay buffer over the time course of the experiment.Perform a stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your assay and analyze for degradation by HPLC or LC-MS. If instability is observed, consider modifying the buffer pH (if possible) or reducing the incubation time.
Difficulty dissolving the compound in aqueous buffers. The compound's solubility is pH-dependent.The zwitterionic nature of the molecule can lead to low solubility at its isoelectric point. Adjusting the pH of the buffer away from the isoelectric point can significantly improve solubility. For acidic pH, the amino group will be protonated, and for basic pH, the carboxylic acid will be deprotonated, both of which can increase aqueous solubility.
Summary of pH-Dependent Stability
pH Range Primary Stability Concerns Potential Degradation Products Recommendations
Acidic (pH < 4) Nitrile hydrolysis6-Amino-3-(3-carbamoylphenyl)picolinic acid, 6-Amino-3-(3-carboxyphenyl)picolinic acidMinimize exposure time. Use the lowest effective temperature.
Neutral (pH 6-8) Generally stableMinimal degradation expected under ambient conditions.Ideal for short-term storage of aqueous solutions. Verify long-term stability if required.
Basic (pH > 10) Nitrile hydrolysis6-Amino-3-(3-carbamoylphenyl)picolinate, 6-Amino-3-(3-carboxyphenyl)picolinateMinimize exposure time. Use the lowest effective temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8]

Objective: To investigate the stability of this compound under various stress conditions, including acid, base, and oxidation.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute the sample with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute the sample with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and treating it in the same manner as the stressed samples (without the stressor).

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC.[9]

    • A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation products and calculate the percentage of degradation.

Visualizations

Caption: Structure of this compound.

Degradation_Pathways Start This compound Amide 6-Amino-3-(3-carbamoylphenyl)picolinic acid Start->Amide  Acid/Base  Hydrolysis Decarboxylation Decarboxylated Product Start->Decarboxylation  Heat Carboxylic_Acid 6-Amino-3-(3-carboxyphenyl)picolinic acid Amide->Carboxylic_Acid  Acid/Base  Hydrolysis

Caption: Potential degradation pathways under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Dilute Dilute for Analysis Oxidative->Dilute Neutralize->Dilute HPLC RP-HPLC-UV Analysis Dilute->HPLC Data Compare Chromatograms & Calculate Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • ChemWhat. This compound CAS#: 1258632-39-1. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]

  • HDH Pharma. This compound, min 96%, 1 gram. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]

  • MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • PubMed. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C-O and C-Cl Bonds. Available from: [Link]

  • PlumX. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • ResearchGate. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • GL Sciences. LA821 - Analysis of Aromatic carboxylic acid. Available from: [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubMed. Degradation mechanism and stability of 5-aminolevulinic acid. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

  • ResearchGate. Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. Available from: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

  • ResearchGate. Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Available from: [Link]

  • PubMed. pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli. Available from: [Link]

  • Quora. What happens when nitriles undergo acid hydrolysis?. Available from: [Link]

  • ResearchGate. Different state of protonation for amino acids at different pH values. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

Sources

troubleshooting guide for 6-Amino-3-(3-cyanophenyl)picolinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-3-(3-cyanophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and offer practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 1258632-39-1) is a substituted aminopicolinic acid derivative.[1][2] Its chemical structure, featuring a carboxylic acid, an amino group, and a cyanophenyl moiety, makes it a versatile building block in medicinal chemistry. It is commonly used as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology research.[3] Additionally, it is categorized as a "Protein Degrader Building Block," suggesting its utility in the design of molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras).[4][5] Its structural motifs also lend themselves to the design of novel therapeutic agents targeting inflammatory diseases and neurological disorders.[3]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored sealed in a dry environment.[2] Recommended storage temperatures are typically room temperature or refrigerated at 2-8°C.[2][4] As with many fine chemicals, it is advisable to handle the solid under an inert atmosphere, if possible, to minimize exposure to moisture and air. Always consult the specific supplier's safety data sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations.

Q3: What is the purity of commercially available this compound?

Commercially available batches of this compound typically have a purity of 96% or higher.[3][4] It is crucial to verify the purity of each new lot, as impurities can significantly impact the outcome of sensitive downstream reactions.

Q4: What are the general solubility characteristics of this compound?

While specific solubility data for this compound is not widely published, its structure provides clues. The presence of the carboxylic acid and amino groups suggests some solubility in polar protic solvents like water, ethanol, and methanol, especially with pH adjustment to form a salt. The aromatic rings and nitrile group suggest solubility in polar aprotic solvents like DMSO and DMF. Its solubility is likely to be low in non-polar solvents like hexanes or toluene. For reaction purposes, polar aprotic solvents are common choices for similar structures.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, from synthesis and purification to analysis.

Part 1: Synthesis & Reactions

Q5: I am getting a low yield in my amide coupling reaction using this compound. What are the likely causes and solutions?

Low yields in amide coupling reactions are a common issue. The root cause often lies in the activation of the carboxylic acid, the reaction conditions, or the stability of the reagents.

  • Inefficient Carboxylic Acid Activation: The picolinic acid moiety requires activation to react with an amine. The most common method is conversion to an acyl chloride. If you are generating the acyl chloride in situ with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Residual water will quench the acyl chloride as it forms.

    • Solution: Use freshly distilled thionyl chloride or a newly opened bottle of oxalyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a co-solvent like DMF as a catalyst for acyl chloride formation, but be mindful of potential side reactions at high temperatures.[6]

  • Side Reactions: Picolinic acid derivatives can be susceptible to side reactions. For instance, treatment of picolinic acid with thionyl chloride at reflux can sometimes lead to chlorination of the pyridine ring, typically at the 4-position.[7] This creates a significant byproduct that can be difficult to separate and lowers the yield of the desired product.

    • Solution: Perform the acyl chloride formation at a lower temperature. For example, stir picolinic acid with SOCl₂ at room temperature or slightly elevated temperatures (e.g., 40-50°C) instead of refluxing.[7] Monitor the reaction by TLC or a quick LC-MS analysis of a quenched aliquot to check for the formation of chlorinated byproducts.

  • Base and Solvent Choice: The choice of base and solvent for the subsequent coupling with the amine is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated.

    • Solution: Ensure the amine starting material and the solvent are completely dry. Use at least two equivalents of the base. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF are suitable, provided they are anhydrous.

Q6: My reaction is not going to completion, and I see a significant amount of unreacted this compound. How can I improve conversion?

Incomplete conversion can be due to several factors, including insufficient activation, steric hindrance, or suboptimal reaction temperature.

  • Insufficient Activation: As mentioned in Q5, the activation of the carboxylic acid is key. If using peptide coupling reagents (e.g., HATU, HBTU, EDC), ensure they are of high quality and used in the correct stoichiometry (typically 1.1-1.5 equivalents).

  • Steric Hindrance: If the amine you are coupling is sterically bulky, the reaction may be sluggish.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40°C) and extend the reaction time. Monitor progress by TLC or LC-MS. Using a more powerful coupling reagent like HATU can also overcome some steric challenges.

  • Reaction Time and Temperature: Some coupling reactions require longer times or elevated temperatures to reach completion.

    • Solution: Allow the reaction to stir overnight. If there is still no improvement, consider gently heating the reaction mixture.

Part 2: Purification

Q7: I am having difficulty purifying my final product. The crude material contains several byproducts. What purification strategies are recommended?

Purification of substituted aminopicolinic acid derivatives often requires a multi-step approach.

  • Initial Workup: After the reaction, a standard aqueous workup can remove many water-soluble impurities. If your product is an ester, you can wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting material. If your product has the free carboxylic acid, you can use an acid/base extraction.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these types of compounds.

    • Challenge: The free carboxylic acid can streak on silica gel.

    • Solution: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase to suppress the deprotonation of the carboxylic acid, leading to sharper peaks. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step.

    • Solution: Experiment with different solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

  • Ion-Exchange Chromatography: If the main impurity is an unreacted amino-containing starting material, cation-exchange chromatography can be very effective.[8] This technique separates compounds based on their charge.

Part 3: Analysis & Characterization

Q8: I am observing broad peaks for this compound during HPLC analysis. How can I improve the peak shape?

Broad peaks in reversed-phase HPLC are often due to secondary interactions with the silica stationary phase or poor solubility in the mobile phase.

  • Mobile Phase pH: The pKa of the carboxylic acid and the amino group means the compound's charge state is highly pH-dependent. At intermediate pH values, the compound can interact with residual silanols on the C18 column, causing tailing.

    • Solution: Add a modifier to the mobile phase. Using a low pH mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water/acetonitrile) will protonate the carboxylic acid and amino group, leading to sharper peaks.

  • Derivatization: For quantitative analysis, especially at low concentrations, derivatization can improve sensitivity and chromatography.

    • Solution: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl chloroformate (FMOC) can be used, similar to standard amino acid analysis protocols.[9][10]

Q9: The compound has poor solubility in common NMR solvents like CDCl₃. What are my options?

The zwitterionic potential and polar functional groups of this molecule can lead to poor solubility in less polar solvents.

  • Solution: Use more polar deuterated solvents. DMSO-d₆ is an excellent choice and will typically dissolve picolinic acid derivatives.[6] Deuterated methanol (CD₃OD) or a mixture of solvents can also be effective. If solubility in DMSO-d₆ is still an issue, adding a small amount of D₂O with a drop of NaOD or DCl can help by forming a soluble salt.

Workflow & Troubleshooting Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Amide Coupling check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes success_syn Proceed to Purification low_yield->success_syn No side_products Side Products? incomplete_rxn->side_products No sol_activation Improve Acid Activation (Fresh Reagents, Anhydrous) incomplete_rxn->sol_activation Yes sol_conditions Optimize Conditions (Temp, Time, Stoichiometry) incomplete_rxn->sol_conditions Yes sol_temp Lower Temp for Acyl Chloride Formation side_products->sol_temp Yes side_products->success_syn No start_pur Crude Product success_syn->start_pur check_purity Check Purity by TLC/LCMS start_pur->check_purity is_pure Purity >95%? check_purity->is_pure final_product Pure Product check_purity->final_product Yes column_chrom Column Chromatography (w/ acid modifier if needed) is_pure->column_chrom No recrystal Recrystallization is_pure->recrystal If Solid & >85% column_chrom->check_purity recrystal->final_product ion_exchange Ion-Exchange (if applicable) G Compound This compound Carboxylic Acid Amino Group Cyanophenyl Group Applications Key Applications Kinase Inhibitors Protein Degraders (PROTACs) Medicinal Chemistry Building Block Compound:f0->Applications Enables Synthesis Of Compound:f1->Applications Compound:f2->Applications Challenges Common Experimental Challenges Low Reaction Yield Side Product Formation (e.g., Chlorination) Purification Difficulties Poor Analyte Solubility Applications->Challenges Leads To Solutions Troubleshooting Solutions Anhydrous Conditions & Reagent Quality Temperature Control Modified Chromatography (pH) Polar Aprotic Solvents (DMSO) Challenges->Solutions Addressed By

Sources

Technical Support Center: Catalyst Optimization for 6-Amino-3-(3-cyanophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and practical solutions for optimizing the critical catalytic cross-coupling step in this synthesis. We will move beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

The synthesis of this complex picolinic acid derivative, a valuable building block in pharmaceutical development, most commonly employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is renowned for its versatility and functional group tolerance, but its success with heteroaromatic substrates hinges on the careful selection and optimization of the catalyst system.[3][4] This guide provides a structured approach to overcoming common challenges encountered during this synthesis.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, a foundational understanding of the reaction mechanism is essential. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[3][5] Issues such as low yield or side product formation can often be traced back to a specific, inefficient step within this cycle.

The cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-amino-picolinic acid precursor. This is often the rate-determining step, especially with less reactive halides like chlorides.[3]

  • Transmetalation: The organic group from the activated organoboron reagent (3-cyanophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pdᴵᴵ(Ar¹)(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl L₂Pdᴵᴵ(Ar¹)(Ar²) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (Picolinic Acid Precursor) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ (3-Cyanophenylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format to guide your experimental optimization.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A: When faced with low yield, a systematic check of your reagents and reaction conditions is the most effective approach.[7]

  • Verify Reagent Quality and Integrity:

    • Aryl Halide Reactivity: The C-X bond strength is critical for the oxidative addition step. The general reactivity trend is I > Br > Cl.[3][8] If you are using a 6-amino-picolinic acid chloride, the reaction will be more challenging and require a highly active catalyst system.[8][9]

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl ones, can be prone to decomposition via protodeboronation (hydrolysis).[8][10] Use fresh, high-purity boronic acid. For improved stability, consider using the corresponding pinacol (BPin) or MIDA boronate ester.[10]

    • Solvent and Base Anhydrousness: Moisture can deactivate the catalyst and promote protodeboronation. Ensure solvents are freshly distilled or from a reliable commercial source. Use anhydrous bases where appropriate, although some systems (e.g., with K₃PO₄) may require a small amount of water to function effectively.[8][11]

  • Assess Catalyst Activity:

    • Precatalyst Reduction: Most reactions start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species.[2][12] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst system designed for rapid activation.[12]

    • Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and prevents aggregation into inactive palladium black.[7][8] For challenging heteroaromatic couplings, standard ligands like PPh₃ may be insufficient.[13] Highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are often required to facilitate the difficult oxidative addition and reductive elimination steps.[8][9][14]

  • Ensure an Inert Atmosphere:

    • Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[7][8] Oxidation deactivates the catalyst. Ensure your reaction vessel was properly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[11]

Troubleshooting_Low_Yield start Low / No Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst 2. Assess Catalyst Activity catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_atmosphere 3. Confirm Inert Atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagent_ok->check_catalyst Yes replace_reagents Use fresh/purified reagents. Consider boronate ester. reagent_ok->replace_reagents No catalyst_ok->check_atmosphere Yes optimize_catalyst Screen different ligands (e.g., Buchwald type). Try a Pd(0) source. catalyst_ok->optimize_catalyst No improve_degassing Improve degassing (e.g., freeze-pump-thaw). Maintain positive pressure. atmosphere_ok->improve_degassing No success Reaction Improved atmosphere_ok->success Yes replace_reagents->success optimize_catalyst->success improve_degassing->success

Figure 2: Troubleshooting Decision Tree for Low Yield
Issue 2: Significant Side Product Formation

Q: My reaction is producing significant amounts of side products, such as dehalogenated picolinic acid or homocoupled 3-cyanophenyl boronic acid. How can I minimize these?

A: Side product formation points to specific undesired reaction pathways competing with the main catalytic cycle.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzonitrile and consuming your nucleophile.[10]

    • Cause: Often caused by excess water, high temperatures, or an overly strong/prolonged reaction with the base.[10]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or KOH to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[10][11]

      • Use a Boronate Ester: As mentioned, boronate esters (e.g., pinacol esters) are significantly more stable towards hydrolysis than their corresponding boronic acids.[8][10]

      • Control Water Content: While some water can be beneficial, excess water is detrimental. Use anhydrous solvents if possible or a carefully controlled biphasic system (e.g., Toluene/Water).[2][11]

  • Dehalogenation of Starting Material: This involves the replacement of the halide on your picolinic acid precursor with a hydrogen atom.

    • Cause: Can be caused by certain impurities or side reactions involving the base and solvent, particularly at high temperatures.

    • Solution: Lower the reaction temperature and screen different solvent/base combinations. Ensure the purity of your starting materials.

  • Homocoupling of Boronic Acid: This results in the formation of 3,3'-dicyanobiphenyl.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and promote the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture before the addition of the palladium catalyst is critical to minimize this pathway.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst system (Palladium source and ligand) for coupling with a 6-amino-picolinic acid derivative?

A1: The choice is substrate-dependent. For heteroaromatic substrates like picolinic acids, especially if they are electron-rich or sterically hindered, catalyst selection is key.[13][15]

  • Palladium Source: Pd(OAc)₂ is a common, cost-effective choice, but requires in situ reduction. Pd₂(dba)₃ is a Pd(0) source that can offer faster initiation. Modern pre-catalysts (e.g., Buchwald palladacycles) are designed for high efficiency and are excellent for challenging substrates.[12][16]

  • Ligand Choice: This is the most critical parameter for optimization. Start with a versatile, robust ligand. For heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are the industry standard.[9][14] A screening approach is often best.

Ligand Class Example(s) Key Characteristics & Use Case
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for challenging substrates, including heteroaryl chlorides and hindered partners.[8][9][14]
Bidentate Ligands dppf, XantphosOffer increased stability to the palladium center. The "bite angle" can significantly influence reactivity.[12] Sometimes suggested to prevent substrate binding and catalyst deactivation with nitrogen heterocycles.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Often show high activity and thermal stability.[10][17]
Triarylphosphines PPh₃, P(o-tol)₃"Classic" ligands. Generally less effective for difficult substrates like electron-rich heteroaryl chlorides but can be sufficient for more reactive aryl bromides or iodides.

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[6] The choice of base can dramatically affect the reaction outcome.[8][10]

  • Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common. K₃PO₄ is a strong, effective base often used for challenging couplings.[8][9] Cs₂CO₃ is highly soluble and effective but more expensive.

  • Milder Bases: For substrates with base-sensitive functional groups (like esters), a milder base such as KF can be used, though it may result in slower reaction rates.[18]

  • Solubility: The solubility of the base is important. A heterogeneous mixture (e.g., K₂CO₃ in toluene) requires efficient stirring. The choice of base and solvent are intrinsically linked.[10]

Q3: When should I use a boronic acid versus a more stable boronate ester?

A3: While boronic acids are more common, boronate esters offer significant advantages in specific situations.

  • Use a boronic acid when: It is commercially available, known to be stable, and initial trials are being conducted. They are generally more reactive than esters.

  • Switch to a boronate ester (e.g., neopentyl glycol or pinacol ester) when:

    • You observe significant protodeboronation (hydrolysis) side products.[10]

    • The corresponding boronic acid is unstable to purification or storage.

    • You are performing a one-pot borylation/Suzuki coupling sequence.[4]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is a starting point for optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-amino-picolinic acid halide (1.0 equiv), 3-cyanophenylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1, or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Common solvents include dioxane, THF, DME, and toluene, often with 10-30% water.[2]

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst mixture to the main reaction vessel.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath (typically 80-110 °C).[11]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Catalyst System Screening

For efficient optimization, a parallel screening approach is recommended.

  • Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the 6-amino-picolinic acid halide (1.0 equiv) and 3-cyanophenylboronic acid (1.2 equiv).

  • Stock Solutions: Prepare stock solutions of the base (e.g., K₃PO₄ in degassed water) and the limiting aryl halide in the chosen reaction solvent (e.g., dioxane).

  • Catalyst Array: In a separate array of vials, pre-weigh different palladium/ligand combinations. For example:

    • Vial 1: Pd(OAc)₂ / PPh₃

    • Vial 2: Pd₂(dba)₃ / SPhos

    • Vial 3: Pd(dppf)Cl₂

    • Vial 4: Pd₂(dba)₃ / XPhos

  • Reaction Execution: Dispense the stock solutions into the reaction array, add the pre-weighed catalysts, seal the vials, and place the array onto a heated stirring block.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench, and analyze by LC-MS to determine the conversion and identify the most promising catalyst system for further optimization and scale-up.

References
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchG
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • How can I solve my problem with Suzuki coupling?
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.

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Technical Support Center: Scale-up Synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid, a key intermediate in the development of pharmaceutical compounds.[1] As Senior Application Scientists, we combine technical expertise with practical field experience to address the common challenges encountered during the transition from laboratory to pilot or production scale.

A plausible synthetic route for this compound involves a Suzuki coupling reaction followed by hydrolysis of the nitrile. This guide will focus on potential issues arising from these key steps.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Suzuki Coupling Stage: 6-Amino-3-bromo-picolinic acid with 3-Cyanophenylboronic acid

Question 1: My Suzuki coupling reaction shows low or inconsistent conversion upon scale-up. What are the likely causes and how can I fix it?

Answer:

Low or inconsistent conversion in Suzuki-Miyaura coupling reactions during scale-up is a common issue that can stem from several factors.[2] The primary culprits are often related to catalyst activity, mass transfer limitations, and the quality of reagents.

Causality and Solutions:

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[3] Inefficient degassing of the reaction mixture on a larger scale can lead to catalyst oxidation and deactivation. Additionally, the cyanide group, though not directly present in the initial coupling, can cause catalyst poisoning if there's any carryover or side reaction.[4][5]

  • Poor Mixing and Mass Transfer: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. This can lead to localized "hot spots" or areas of poor reagent distribution, impacting the reaction rate.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and batch volume. Baffles within the reactor can also improve mixing efficiency.

  • Reagent Quality: The purity of the boronic acid and the aryl halide is critical. Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can be prone to decomposition.

    • Solution: Use high-purity reagents. Analyze incoming raw materials by techniques such as NMR or HPLC to confirm identity and purity. Store boronic acids under inert atmosphere and refrigerated conditions to minimize degradation.

  • Base Selection and Solubility: The choice and concentration of the base are crucial. Poor solubility of the base can lead to a heterogeneous mixture and inconsistent reaction kinetics.

    • Solution: While potassium carbonate is common, consider alternative bases like cesium carbonate for challenging couplings.[3] Ensure the aqueous phase is well-dispersed. The solvent system (e.g., dioxane/water, toluene/water) should be optimized for both substrate solubility and reaction performance.[6][7]

Question 2: I am observing significant formation of a debrominated impurity (6-aminopicolinic acid) during the Suzuki coupling. How can I minimize this side reaction?

Answer:

The formation of the debrominated side product is a known issue in Suzuki couplings and is often attributed to a competing hydrodehalogenation pathway.

Causality and Solutions:

  • Protodeborylation of the Boronic Acid: Boronic acids can undergo protodeborylation (replacement of the boronic acid group with hydrogen) in the presence of water and base, especially at elevated temperatures. This reduces the concentration of the active coupling partner.

    • Solution: Control the reaction temperature carefully. Avoid excessive heating. The order of addition of reagents can also be critical; adding the boronic acid portion-wise or as a solution over time can help maintain its concentration and minimize decomposition.[4]

  • Catalyst System: The choice of palladium source and ligand can influence the selectivity of the reaction.

    • Solution: Screen different phosphine ligands. More electron-rich and sterically hindered ligands can sometimes favor the desired cross-coupling over hydrodehalogenation.

Nitrile Hydrolysis Stage: 6-Amino-3-(3-cyanophenyl)picolinonitrile to this compound

Question 3: The hydrolysis of the nitrile to the carboxylic acid is incomplete or stalling. What factors should I investigate?

Answer:

Incomplete hydrolysis of nitriles on a larger scale can be due to insufficient reaction time, inadequate temperature, or issues with the concentration of the acid or base catalyst.[8][9]

Causality and Solutions:

  • Reaction Conditions: Both acidic and basic hydrolysis require elevated temperatures (reflux) and sufficient time to proceed to completion.[10] On a larger scale, reaching and maintaining a uniform temperature throughout the reaction mass can be challenging.

    • Solution: Ensure the reactor's heating system is adequate for the batch size. Use in-process controls (e.g., HPLC) to monitor the reaction progress and confirm the disappearance of the starting material and any intermediate amide. Extend the reaction time if necessary.

  • Catalyst Concentration: The concentration of the acid (e.g., HCl) or base (e.g., NaOH) is critical.[9]

    • Solution: For acidic hydrolysis, use a sufficiently concentrated strong acid.[11] For alkaline hydrolysis, ensure a stoichiometric excess of the base is used.[8]

  • Substrate Solubility: The starting nitrile may have limited solubility in the aqueous reaction medium, leading to a slow, heterogeneous reaction.

    • Solution: Consider the use of a co-solvent to improve solubility. However, be mindful that the choice of co-solvent can affect the reaction rate and work-up procedure.

Question 4: During the work-up of the hydrolysis, I am having difficulty isolating the final product. What is the best approach for purification?

Answer:

The purification of aminopicolinic acids can be challenging due to their amphoteric nature, making them soluble in both acidic and basic aqueous solutions.

Causality and Solutions:

  • Acidic Hydrolysis Work-up: After acidic hydrolysis, the product will be in the form of its acid salt (e.g., hydrochloride), and the reaction mixture will contain the carboxylic acid and ammonium chloride.[8]

    • Solution:

      • Concentrate the reaction mixture to remove excess acid.

      • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid. At this pH, the amino acid will have its minimum solubility and will precipitate out.

      • Filter the precipitate and wash with cold water, followed by a suitable organic solvent to remove any non-polar impurities.

      • Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used for further purification.[12]

  • Alkaline Hydrolysis Work-up: Following alkaline hydrolysis, the product exists as a salt (e.g., sodium salt), and ammonia is typically liberated.[11]

    • Solution:

      • After the reaction is complete, carefully acidify the solution with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product.[8]

      • Follow the filtration, washing, and recrystallization steps as described for the acidic hydrolysis work-up.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up of the cyanation and subsequent hydrolysis steps?

A1: Safety is paramount, especially when handling cyanides on a large scale.[13][14]

  • Cyanide Handling: Cyanide compounds are highly toxic.[15] All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including cyanide-resistant gloves and respiratory protection, must be worn.[16] A cyanide antidote kit should be readily available, and personnel must be trained in its use.[15][16]

  • Hydrogen Cyanide (HCN) Gas: Acidification of cyanide-containing solutions will liberate highly toxic HCN gas.[15] The work-up of the Suzuki reaction (if a cyanide source is used for the nitrile) and the acidification step of the alkaline hydrolysis must be performed in a well-ventilated fume hood or a closed system with a scrubber.[15]

  • Exothermic Reactions: Both the Suzuki coupling and the hydrolysis can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

Q2: How can I effectively monitor the progress of these reactions on a large scale?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. Develop a validated HPLC method that can separate all key components.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and useful tool for at-line monitoring of reaction progress.

  • Spectroscopic Methods: In some cases, spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy can be implemented for real-time reaction monitoring.

Q3: What are the critical process parameters that I should focus on during process development and scale-up?

A3: The following table summarizes the critical process parameters for each key step:

Process Step Critical Process Parameters Rationale
Suzuki Coupling Temperature, Catalyst Loading, Base Equivalents, Stirring Rate, Degassing EfficiencyThese parameters directly impact reaction rate, yield, and impurity profile. Inadequate control can lead to incomplete reaction or side product formation.[2]
Nitrile Hydrolysis Temperature, Reaction Time, Acid/Base ConcentrationThese factors determine the rate and completeness of the hydrolysis. Insufficient control can result in a mixture of nitrile, amide, and carboxylic acid.[10]
Work-up & Isolation pH at Precipitation, Crystallization Temperature, Solvent ChoicePrecise pH control is necessary to maximize the yield of the precipitated product. Crystallization conditions will affect the purity and crystal form of the final product.

Q4: Can you provide a general workflow for the scale-up synthesis?

A4: The following diagram illustrates a typical workflow for the scale-up synthesis of this compound.

Scale-up_Workflow cluster_suzuki Suzuki Coupling cluster_hydrolysis Nitrile Hydrolysis suzuki_reagents Charge Reactor: - 6-Amino-3-bromo-picolinic acid - 3-Cyanophenylboronic acid - Solvent - Aqueous Base degas Inert Gas Sparging (Degassing) suzuki_reagents->degas catalyst_charge Charge Pd Catalyst and Ligand degas->catalyst_charge suzuki_reaction Heat to Reaction Temp & Monitor by HPLC catalyst_charge->suzuki_reaction suzuki_workup Quench & Aqueous Work-up suzuki_reaction->suzuki_workup hydrolysis_reagents Charge Reactor: - Crude Suzuki Product - Acid or Base Solution suzuki_workup->hydrolysis_reagents Transfer Crude Product hydrolysis_reaction Heat to Reflux & Monitor by HPLC hydrolysis_reagents->hydrolysis_reaction hydrolysis_workup Cool & Adjust pH to Isoelectric Point hydrolysis_reaction->hydrolysis_workup filtration Filter Precipitate hydrolysis_workup->filtration drying Wash & Dry Product filtration->drying

Caption: Process flow diagram for the scale-up synthesis.

III. Experimental Protocols

Representative Protocol for Suzuki Coupling (Lab Scale)
  • To an appropriately sized reactor, charge 6-amino-3-bromo-picolinic acid (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Begin vigorous stirring and sparge the mixture with nitrogen for at least 30 minutes.

  • Add potassium carbonate (3.0 eq) to the mixture.

  • In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq) in the organic solvent and sparge with nitrogen.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by HPLC until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Representative Protocol for Acidic Nitrile Hydrolysis (Lab Scale)
  • Charge the crude 6-amino-3-(3-cyanophenyl)picolinonitrile to a reactor.

  • Add a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and monitor by HPLC until the nitrile and any intermediate amide are consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to the isoelectric point (typically pH 3-5 for similar compounds) using a base (e.g., sodium hydroxide solution).

  • Cool the mixture in an ice bath to promote precipitation.

  • Filter the solid product, wash with cold water, and then with a cold organic solvent (e.g., ethanol or acetone).

  • Dry the product under vacuum to a constant weight.

IV. Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_conversion Low Conversion Issues cluster_impurities Impurity Issues start Low Yield in Suzuki Coupling check_conversion Check HPLC for Starting Material start->check_conversion check_impurities Identify Major Impurities start->check_impurities incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction debromination Debrominated Impurity check_impurities->debromination homocoupling Boronic Acid Homocoupling check_impurities->homocoupling optimize_degassing Improve Degassing (N2 Sparging) incomplete_reaction->optimize_degassing check_catalyst Screen Catalysts & Ligands incomplete_reaction->check_catalyst increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp control_temp Lower Reaction Temperature debromination->control_temp reagent_addition Slow Addition of Boronic Acid debromination->reagent_addition check_reagent_quality Verify Reagent Purity homocoupling->check_reagent_quality

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Organic Process Research & Development, 14(4), 947–950. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102–105. [Link]

  • Yamamoto, T. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]

  • Malig, T. C., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(24), 5762–5765. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(36), 6443–6446. [Link]

  • Unknown. (2024). Cyanation reaction safety. YouTube. [Link] (Note: A representative, non-active link is provided as the original may be transient.)

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Malig, T. C., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Malig, T. C., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

  • PrepChem. (n.d.). Synthesis of picolinic acid. PrepChem.com. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances, 10(25), 14734-14742. [Link]

  • Zolfigol, M. A., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 10(25), 14734-14742. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1258632-39-1. ChemWhat. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • HDH Synthesis. (n.d.). This compound, min 96%, 1 gram. HDH Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

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Technical Support Center: Production of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate impurities during the production of this key pharmaceutical intermediate. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this compound.

I. Overview of Synthetic Strategy

The most plausible and widely applicable synthetic route to this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: This reaction forms the core carbon-carbon bond between the picolinic acid backbone and the 3-cyanophenyl moiety. The typical starting materials are a halogenated 6-aminopicolinic acid derivative and 3-cyanophenylboronic acid.

  • Nitrile Hydrolysis: The cyano group on the phenyl ring is then hydrolyzed to the corresponding carboxylic acid, yielding the final product.

This guide will dissect each stage, highlighting potential pitfalls and providing robust troubleshooting strategies.

II. Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Hydrolysis A 6-Amino-3-bromo-picolinic acid C 6-Amino-3-(3-cyanophenyl)picolinonitrile A->C Pd Catalyst, Base B 3-Cyanophenylboronic acid B->C Pd Catalyst, Base D This compound C->D Acid or Base Hydrolysis

Caption: Synthetic route to this compound.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Step 1: Suzuki-Miyaura Cross-Coupling

Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Suzuki-Miyaura coupling is a common issue with several potential root causes. Let's break them down:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: Pd(0) species are sensitive to air. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvents and reagents thoroughly.

    • Poor Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos often give better results than more traditional ligands like PPh₃.[1]

    • Catalyst Poisoning: Impurities in your starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. Ensure the purity of your reagents.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid.[2][3]

    • Insufficient Strength: A weak base may not be sufficient to form the active boronate species. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, a stronger base like K₃PO₄ is often more effective.

    • Solubility Issues: The base must have some solubility in the reaction medium to be effective. Using a mixed solvent system (e.g., dioxane/water, toluene/water) can improve this.

  • Solvent System: The solvent influences the solubility of all components and the reaction kinetics.

    • Aqueous mixtures (e.g., dioxane/water, THF/water) are common and often facilitate the dissolution of the base and boronic acid.

    • Anhydrous conditions can also be used, but care must be taken to ensure all components are soluble.

Troubleshooting Workflow:

Troubleshooting_Suzuki_Coupling start Low Conversion in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base solvent Optimize Solvent start->solvent inert Ensure Inert Atmosphere catalyst->inert ligand Try Different Ligand (e.g., Buchwald type) catalyst->ligand strength Increase Base Strength (e.g., K3PO4) base->strength solubility Use Biphasic Solvent System base->solubility solvent->solubility degas Degas Solvents and Reagents inert->degas success Improved Conversion ligand->success strength->success solubility->success degas->success

Caption: Decision tree for troubleshooting low conversion in Suzuki coupling.

Question 2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (6-aminopicolinic acid). What is causing this and how can I prevent it?

Answer:

The formation of the debrominated starting material is a result of a side reaction known as protodeboronation of the 3-cyanophenylboronic acid.[4] In this process, the boronic acid group is replaced by a hydrogen atom, effectively quenching the boronic acid and leading to the formation of benzonitrile. This unreacted boronic acid can then lead to the observation of unreacted 6-Amino-3-bromo-picolinic acid.

Mitigation Strategies:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.[1][5] They provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the side reaction.

  • Reaction Conditions:

    • Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.

    • pH Control: The stability of boronic acids is pH-dependent. While a base is necessary for the coupling, excessively basic conditions can promote protodeboronation. A careful screening of bases and their concentrations is recommended.

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

Quantitative Data on Boronic Acid Stability:

Boronic Acid DerivativeRelative Stability to Protodeboronation
Boronic AcidLow
Potassium TrifluoroborateModerate
Pinacol Boronate EsterHigh
MIDA Boronate EsterVery High

Question 3: My final coupled product is contaminated with phosphorus-containing impurities. Where are these coming from and how do I remove them?

Answer:

Phosphorus-containing impurities typically originate from the phosphine ligands used in the Suzuki-Miyaura coupling.[6] These can include the phosphine oxide or other degradation products.

Mitigation and Removal:

  • Ligand Choice: Some ligands are more prone to degradation than others. The use of highly stable Buchwald-type ligands can sometimes reduce the formation of these byproducts.

  • Purification:

    • Crystallization: The desired product, being a carboxylic acid, can often be purified by recrystallization.[7][8] A suitable solvent system (e.g., ethanol/water, acetonitrile) should be chosen where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

    • Chromatography: If crystallization is ineffective, column chromatography on silica gel may be necessary. A polar eluent system will be required to elute the carboxylic acid.

    • Acid-Base Extraction: An acid-base workup can be effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Step 2: Nitrile Hydrolysis

Question 4: My nitrile hydrolysis is incomplete, and I have a mixture of the starting nitrile, the intermediate amide, and the final carboxylic acid. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common issue, often due to insufficiently harsh reaction conditions. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, and sometimes this amide can be difficult to hydrolyze further.[9][10]

Driving the Reaction to Completion:

  • Acid-Catalyzed Hydrolysis:

    • Stronger Acid: If you are using a dilute acid, switch to a more concentrated strong acid like 6M HCl or H₂SO₄.

    • Higher Temperature and Longer Reaction Time: Refluxing the reaction mixture for an extended period (several hours to overnight) is often necessary to ensure complete hydrolysis of both the nitrile and the intermediate amide.

  • Base-Catalyzed Hydrolysis:

    • Stronger Base and Higher Temperature: Use a concentrated solution of a strong base like NaOH or KOH and heat to reflux.[9]

    • Work-up: Remember that basic hydrolysis will yield the carboxylate salt. An acidic workup is necessary to protonate the carboxylate and precipitate the final carboxylic acid.

Experimental Protocol for Complete Nitrile Hydrolysis:

  • To the crude 6-Amino-3-(3-cyanophenyl)picolinonitrile, add a 6M aqueous solution of HCl.

  • Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material and the amide intermediate.

  • Once complete, cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Question 5: I am concerned about potential decarboxylation of my picolinic acid product under the harsh hydrolysis conditions. Is this a valid concern and how can I minimize it?

Answer:

Yes, decarboxylation of picolinic acids can occur, especially at high temperatures.[7] The carboxylic acid group at the 2-position of the pyridine ring is susceptible to removal as CO₂.

Minimizing Decarboxylation:

  • Temperature Control: While heat is necessary for hydrolysis, avoid excessive temperatures. Maintain a gentle reflux and do not overheat the reaction mixture.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the hydrolysis is complete to avoid prolonged exposure to high temperatures.

  • Alternative Hydrolysis Methods: If decarboxylation is a significant issue, consider milder hydrolysis conditions, although this may require longer reaction times. For example, using a lower concentration of acid or base at a slightly lower temperature.

IV. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of the final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is an excellent tool for quantifying the purity and detecting impurities.[11][12][13][14] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with an ion-pairing reagent) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and identify any major impurities.[15][16]

  • Mass Spectrometry (MS): LC-MS is a powerful technique for identifying the molecular weight of the product and any impurities, even at very low levels.[17][18][19]

Q2: What is the best way to purify the final product on a laboratory scale?

A2: Recrystallization is often the most effective and scalable purification method for crystalline solids like this compound.[7][8][20] The choice of solvent is critical. A good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?

A3: Yes, standard laboratory safety practices should be followed. Specifically:

  • Palladium Catalysts: While generally not highly toxic, they can be expensive and should be handled with care. Some palladium compounds can be irritants.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood and under an inert atmosphere.

  • Boronic Acids: Boronic acids are generally considered to have low toxicity, but some can be irritants.

  • Strong Acids and Bases: Concentrated acids and bases used in the hydrolysis step are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

Q4: Can I use a different halogen on my picolinic acid starting material for the Suzuki coupling?

A4: Yes, the reactivity of the halide in the Suzuki coupling generally follows the trend: I > Br > Cl.[3] While 3-bromo-6-aminopicolinic acid is a common starting material, the iodo analogue would be more reactive and may allow for milder reaction conditions. The chloro analogue would be less reactive and may require a more active catalyst system and harsher conditions.

V. References

  • [Plausible mechanism for the synthesis of 2-amino-tetrahydro-spiro

  • www.chemicalbook.com/spectrum/108-99-6_1HNMR.htm)

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling EGFR, BCR-ABL, VEGFR, and p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial literature searches for "6-Amino-3-(3-cyanophenyl)picolinic acid" did not yield significant evidence of its activity as a kinase inhibitor. Publicly available information primarily identifies it as a chemical building block. To provide a valuable and scientifically grounded comparison guide for our audience of researchers and drug development professionals, this guide will instead focus on a comparative analysis of several well-established and clinically relevant classes of kinase inhibitors. This approach allows for a detailed examination of their mechanisms, performance, and the experimental methodologies used to characterize them.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by offering targeted therapeutic approaches.[2][3]

This guide provides a comparative overview of four major classes of kinase inhibitors, categorized by their primary targets:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Crucial in treating non-small-cell lung cancer and other epithelial tumors.[4][5][6]

  • BCR-ABL Inhibitors: The first-line therapy for chronic myelogenous leukemia (CML), representing a paradigm of targeted cancer therapy.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Key anti-angiogenic agents used to treat a variety of solid tumors.[10][11][12]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: Investigated for their potential in treating inflammatory diseases and some cancers.[13][14]

We will delve into their mechanisms of action, compare their performance profiles using representative examples, and provide detailed protocols for the key experiments used in their evaluation.

Mechanisms of Action and Target Specificity

Kinase inhibitors are broadly classified based on their mode of binding to the target kinase. The majority of currently approved inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[8][15]

  • EGFR Inhibitors (e.g., Gefitinib, Erlotinib): These are small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular catalytic domain of EGFR.[4][16] This prevents EGFR autophosphorylation and blocks downstream signaling pathways like the RAS-RAF-MAPK pathway, which is crucial for cell proliferation.[16]

  • BCR-ABL Inhibitors (e.g., Imatinib, Dasatinib): Imatinib, the first-generation inhibitor, selectively binds to the ATP-binding site of the ABL kinase domain only when it is in its inactive "closed" conformation.[7] This high specificity is a key to its success. Second-generation inhibitors like Dasatinib are more potent and can bind to both the active and inactive conformations of the ABL kinase domain, overcoming some forms of imatinib resistance.[8][17]

  • VEGFR Inhibitors (e.g., Sorafenib, Sunitinib): These are often multi-kinase inhibitors, targeting VEGFRs as well as other receptor tyrosine kinases like PDGFR and c-Kit.[10][18] Sorafenib, for instance, inhibits the RAF/MEK/ERK signaling pathway in addition to its anti-angiogenic effects through VEGFR inhibition.[10] Their broader target profile can lead to a wider range of therapeutic effects and also different side-effect profiles.

  • p38 MAPK Inhibitors (e.g., SB 203580): These inhibitors target the intracellular p38 MAPK, a serine/threonine kinase involved in cellular responses to stress and inflammation.[13] They are ATP-competitive and bind to the hinge region of the p38 MAPK.[13] The four isoforms of p38 (α, β, γ, δ) present a challenge for developing highly selective inhibitors.

Signaling Pathway Overview

The following diagrams illustrate the signaling pathways targeted by these inhibitor classes.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition EGFR EGFR RAS RAS EGFR->RAS P Gefitinib Gefitinib Gefitinib->EGFR EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 P RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF P PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT P Imatinib Imatinib Imatinib->BCR_ABL Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: BCR-ABL signaling leading to uncontrolled cell proliferation and its inhibition by Imatinib.

Comparative Performance Data

The efficacy and selectivity of kinase inhibitors are primarily quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays. The following table presents a hypothetical but representative comparison of the selected inhibitors.

InhibitorPrimary Target(s)Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Relevant Cell LineCellular GI50 (nM)
Gefitinib EGFR1-20->10,000A431 (EGFR overexpressing)10-100
Imatinib BCR-ABL, c-Kit, PDGFR100-500SRC>5,000K562 (BCR-ABL+)200-1000
Sorafenib VEGFR2, PDGFRβ, RAF90, 57, 6c-Kit68HUVEC (VEGF-stimulated)20-50
SB 203580 p38α/β50-100JNKs>10,000THP-1 (LPS-stimulated)500-2000

Note: IC50 and GI50 values are highly dependent on assay conditions and cell lines used. The values presented here are for illustrative purposes.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are crucial. Here, we detail the methodologies for key experiments used to profile and compare kinase inhibitors.

Biochemical Kinase Activity Assay (Radiometric [³³P]-ATP Filter Binding Assay)

This assay is considered a gold standard for quantifying kinase activity due to its direct measurement of substrate phosphorylation.[3]

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a specific peptide or protein substrate by the target kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the purified kinase, its specific substrate peptide, assay buffer (containing MgCl₂, MnCl₂, and a protein stabilizer like BSA), and a range of concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM).

  • Initiation: Start the kinase reaction by adding a solution of [γ-³³P]-ATP (at a concentration close to the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate, being negatively charged, will bind to the positively charged filter paper, while the unreacted [γ-³³P]-ATP will be washed away.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B 2. Initiate with [γ-³³P]-ATP A->B C 3. Incubate B->C D 4. Stop Reaction & Spot on Filter Mat C->D E 5. Wash Filter Mat D->E F 6. Scintillation Counting E->F G 7. Calculate IC50 F->G

Figure 3: Workflow for a radiometric kinase activity assay.

Cell-Based Phosphorylation Assay (In-Cell Western)

This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.

Principle: Cells are treated with an inhibitor, and then the level of a specific phosphorylated protein is measured using phospho-specific antibodies. This provides a more physiologically relevant measure of inhibitor potency.

Step-by-Step Protocol:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 1-2 hours).

  • Stimulation (if necessary): For certain pathways, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) to induce kinase activation and substrate phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a phospho-specific antibody for the target of interest (e.g., anti-phospho-ERK) and a control antibody for a housekeeping protein (e.g., anti-GAPDH or a total protein stain).

  • Secondary Antibody Incubation: Wash the cells and incubate with two different species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Quantification: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the normalization control.

  • Data Analysis: Normalize the phospho-protein signal to the control signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the functional consequence of kinase inhibition by measuring cell viability.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP is correlated with a loss of cell viability.

Step-by-Step Protocol:

  • Cell Plating: Seed cells at a known density in a 96-well plate and allow them to grow for 24 hours.

  • Compound Addition: Add serial dilutions of the kinase inhibitor to the wells.

  • Incubation: Incubate the cells for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation and survival.

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.

  • Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percentage of viability relative to untreated control cells. Plot the percentage of viability versus the log of inhibitor concentration to calculate the GI50 value.

Conclusion and Future Perspectives

The development of kinase inhibitors has been a major success story in modern medicine. The comparison of different inhibitor classes highlights the diversity in their mechanisms, target specificities, and cellular effects. While early inhibitors like imatinib demonstrated the power of high specificity, multi-kinase inhibitors like sorafenib have also found significant clinical utility.

The choice of experimental assays is critical for a thorough characterization of these compounds. A combination of biochemical assays to determine potency and selectivity, along with cell-based assays to confirm on-target activity and functional outcomes, provides a comprehensive profile of a kinase inhibitor.[19][20] As our understanding of kinase biology deepens, the development of more selective and potent inhibitors, including allosteric inhibitors and covalent binders, will continue to expand the therapeutic landscape for a wide range of diseases.

References

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  • Wikipedia. (2023, October 27). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

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  • Lee, J. K., & Kim, J. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 24(17), 3107. Retrieved from [Link]

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  • Wishart, D. S., et al. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1465-1478.e4. Retrieved from [Link]

  • Chaikuad, A., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE, 9(6), e98800. Retrieved from [Link]

  • Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacology & Therapeutics, 188, 1-27. Retrieved from [Link]

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Jilani, I., et al. (2015). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Hematology & Oncology, 8, 131. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 153(S1), S1-S23. Retrieved from [Link]

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  • ChemWhat. (n.d.). This compound CAS#: 1258632-39-1. Retrieved from [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. Retrieved from [Link]

  • Grant, R. S., et al. (2009). The physiological action of picolinic Acid in the human brain. International Journal of Tryptophan Research, 2, 71-79. Retrieved from [Link]

  • Green, A. S., et al. (2019). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood, 134(16), 1333-1348. Retrieved from [Link]

  • Nawijn, M. C., et al. (2011). Pim-1 kinase as cancer drug target: An update. Expert Opinion on Therapeutic Targets, 15(3), 325-341. Retrieved from [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4566. Retrieved from [Link]

  • Breitenlechner, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(12), 8436-8453. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline. Retrieved from [Link]

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A Comparative Analysis of 6-Amino-3-(3-cyanophenyl)picolinic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potency of 6-Amino-3-(3-cyanophenyl)picolinic acid derivatives, a promising class of molecules in the development of targeted cancer therapies. As kinase inhibitors, these compounds hold the potential to selectively block signaling pathways that drive tumor growth and proliferation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and evaluate the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Promise of Picolinic Acid Derivatives

The this compound scaffold is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[1] Its unique structure allows for the creation of complex heterocyclic systems that are common in bioactive molecules.[1] Picolinamide and picolinate derivatives have emerged as a promising class of small molecules exhibiting potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes.[2][3] The dysregulation of kinase activity is a well-established hallmark of many cancers, making kinase inhibition a clinically validated strategy for cancer therapy.[2]

This guide will delve into the structure-activity relationships that govern the potency of these derivatives, present a comparative analysis of hypothetical analogs to illustrate these principles, and provide a detailed experimental protocol for assessing their inhibitory activity.

Understanding Kinase Inhibition: The Mechanism of Action

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation acts as a molecular switch, activating or deactivating the substrate protein and propagating cellular signals. In many cancers, specific kinases are constitutively active, leading to uncontrolled cell growth.

The this compound derivatives are designed to act as competitive inhibitors, binding to the ATP-binding pocket of the target kinase. By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of substrate proteins and interrupting the oncogenic signaling cascade.

Below is a conceptual diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation Kinase_Inhibitor 6-Amino-3-(3-cyanophenyl)picolinic acid Derivative Kinase_Inhibitor->Downstream_Kinase_1 Inhibition

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Comparative Potency of this compound Derivatives: A Structure-Activity Relationship (SAR) Study

While specific, publicly available SAR data for a comprehensive series of this compound derivatives is limited, we can construct a hypothetical comparative analysis based on established principles of kinase inhibitor design and data from structurally related compounds. The following table presents an illustrative dataset for a series of derivatives targeting a hypothetical kinase, "Kinase X," to demonstrate key SAR principles.

Table 1: Hypothetical Potency of this compound Derivatives against Kinase X

Compound IDR1 (at 4-position of picolinic acid)R2 (at 5-position of picolinic acid)R3 (on cyanophenyl ring)Kinase X IC50 (nM)
Parent-001 -H-H-H150
Deriv-002 -F-H-H75
Deriv-003 -Cl-H-H50
Deriv-004 -CH3-H-H120
Deriv-005 -H-F-H90
Deriv-006 -H-Cl-H65
Deriv-007 -H-H4-F100
Deriv-008 -H-H4-Cl80
Deriv-009 -Cl-F4-Cl25

Analysis of Structure-Activity Relationships:

  • Halogenation on the Picolinic Acid Ring: The introduction of small halogens, such as fluorine and chlorine, at the R1 and R2 positions generally enhances potency (compare Deriv-002 , Deriv-003 , Deriv-005 , and Deriv-006 to Parent-001 ). This is a common observation in kinase inhibitors, where halogens can form favorable interactions within the ATP-binding pocket. The greater potency of chlorine over fluorine in these positions suggests a preference for a larger, more polarizable atom.

  • Alkyl Substitution: The addition of a methyl group at the R1 position (Deriv-004 ) slightly decreases potency compared to the parent compound. This may be due to steric hindrance within the binding site.

  • Substitution on the Cyanophenyl Ring: Halogenation on the cyanophenyl ring also appears to improve potency (Deriv-007 and Deriv-008 ). This suggests that this part of the molecule is also involved in interactions with the kinase.

  • Synergistic Effects: The most potent compound in this hypothetical series, Deriv-009 , combines favorable substitutions at all three positions. This highlights the potential for synergistic effects, where multiple modifications contribute to a significant increase in inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a detailed protocol for a biochemical kinase inhibitory assay to evaluate the potency of picolinamide compounds, adaptable for the this compound derivatives. This method is based on a luminescence-based assay that quantifies ATP consumption following the kinase reaction.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Target kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G start Start prep_plate Prepare serial dilutions of test compounds in DMSO. start->prep_plate add_compounds Transfer diluted compounds to 384-well plate. prep_plate->add_compounds add_kinase_substrate Add kinase and substrate mixture to each well. add_compounds->add_kinase_substrate incubate_1 Incubate at 30°C for 30 minutes to allow kinase reaction. add_kinase_substrate->incubate_1 stop_reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. incubate_1->stop_reaction incubate_2 Incubate at room temperature for 50 minutes. stop_reaction->incubate_2 add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. incubate_2->add_detection_reagent incubate_3 Incubate at room temperature for 1 hour. add_detection_reagent->incubate_3 read_plate Measure luminescence using a plate reader. incubate_3->read_plate analyze_data Calculate IC50 values using GraphPad Prism or similar software. read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. Add this mixture to each well of the assay plate to start the reaction. The final ATP concentration should be close to its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized for different kinases.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Second Incubation: Incubate the plate at room temperature for 50 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. The amount of ADP produced is directly proportional to the kinase activity.

  • Third Incubation: Incubate the plate at room temperature for 1 hour to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of inhibitor activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The illustrative structure-activity relationships presented in this guide highlight the importance of systematic chemical modifications to optimize potency. The provided experimental protocol offers a robust method for evaluating the inhibitory activity of newly synthesized derivatives.

Future research in this area should focus on synthesizing a broader range of derivatives with diverse substitutions on both the picolinic acid and cyanophenyl rings. In addition to in vitro potency, it will be crucial to evaluate the selectivity of these compounds against a panel of kinases to ensure a favorable safety profile. Promising candidates should then be advanced to cell-based assays and in vivo models to assess their therapeutic potential.

References

  • MySkinRecipes. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

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A Comparative Guide to the Efficacy of 6-Amino-3-(3-cyanophenyl)picolinic acid-based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize 6-Amino-3-(3-cyanophenyl)picolinic acid as a Cereblon (CRBN) E3 ligase ligand. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation (TPD). We will dissect the underlying mechanism, compare the efficacy of various PROTAC constructs based on this scaffold, and provide detailed experimental protocols to validate their performance.

Introduction: The Rise of Cereblon-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a method to eliminate disease-causing proteins entirely, rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent degradation of the target protein.[4][5]

Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse in PROTAC development.[6][7] Ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide were the first to be widely used.[8] However, the quest for novel CRBN ligands with improved properties and versatile chemical handles for linker attachment led to the development of scaffolds like this compound. This guide focuses specifically on PROTACs built with this advanced ligand, evaluating the factors that govern their efficacy.

Mechanism of Action: Orchestrating Protein Destruction

The fundamental role of a PROTAC is to act as a molecular matchmaker, inducing proximity between the target protein and an E3 ligase—in this case, CRBN. This process unfolds in a catalytic cycle, allowing a single PROTAC molecule to trigger the destruction of multiple target protein molecules.[9][10]

The key steps are as follows:

  • Binding Events: The PROTAC independently binds to both the Protein of Interest (POI) and the CRBN E3 ligase.

  • Ternary Complex Formation: The PROTAC bridges the POI and CRBN, forming a crucial ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical determinants of degradation efficiency.[10]

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.

  • Recycling: The PROTAC is then released and can initiate another cycle of degradation.

G cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds PROTAC PROTAC Molecule (this compound based) PROTAC->Ternary Bridges Ternary->PROTAC Releases Ub Ubiquitin Transfer Ternary->Ub Induces PolyUb Poly-ubiquitinated POI Ub->PolyUb Labels POI Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Mechanism of Action for a CRBN-based PROTAC.

Comparative Efficacy Analysis

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC₅₀) and its maximal level of degradation (Dₘₐₓ). A lower DC₅₀ indicates higher potency. The choice of target protein, the linker design, and the cellular context all profoundly impact these metrics. Below is a comparative summary of published PROTACs that utilize a CRBN-binding moiety derived from or similar to the this compound scaffold, demonstrating its versatility across different therapeutic targets.

PROTAC Name/IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 26 BTKNamalwa6.2>99[11]
PROTAC 3 FAKTNBC CellsN/ASignificant[11]
PROTAC 4 FAKPA-TU-8988 TN/ASignificant[11]
Unnamed TRKKM12N/ASignificant[11]
Unnamed ALKNSCLC CellsN/AEfficient[11]

Note: "N/A" indicates that the precise quantitative value was not specified in the cited text, though significant or efficient degradation was reported.

This data highlights the potent activity of these PROTACs, with the BTK degrader achieving a single-digit nanomolar DC₅₀ and near-complete target degradation.[11] Such high efficiency underscores the viability of the this compound scaffold in designing potent degraders for diverse and challenging targets like kinases.[11]

Essential Experimental Protocols for Efficacy Validation

To ensure scientific rigor, every claim of protein degradation must be supported by robust, quantifiable data. The following protocols represent a self-validating workflow for assessing PROTAC efficacy.

Experimental Workflow Overview

G A 1. Cell Culture & Plating B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting (SDS-PAGE & Immunoblot) D->E F 6. Densitometry & Data Analysis E->F G 7. Calculate DC₅₀ & Dₘₐₓ F->G

Figure 2: Standard workflow for evaluating PROTAC-mediated degradation.
Protocol 1: Western Blotting for Quantifying Protein Degradation

This is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels.

Causality: This protocol is designed to separate proteins by size, transfer them to a membrane, and use specific antibodies to detect the POI and a loading control. The ratio of the POI to the loading control allows for precise quantification of degradation.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes.

    • Expert Insight: The use of inhibitors is critical to prevent artefactual protein degradation or modification after cell lysis, ensuring you are measuring only the effect of the PROTAC.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. This step is essential for ensuring equal protein loading in the next step.

  • SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Mechanistic Validation with Controls

To confirm that degradation is occurring via the intended ubiquitin-proteasome pathway, several controls are necessary. This protocol is a self-validating system.

Causality: By inhibiting key components of the UPS, we can rescue the degradation of the POI, thereby proving the PROTAC's mechanism of action.

Methodology: Run the Western Blot protocol as described above, but include these additional treatment groups:

  • Proteasome Inhibition: Co-treat cells with the PROTAC (at a concentration near its DC₅₀) and a proteasome inhibitor like MG132 (5 µM) or bortezomib.

    • Expected Outcome: Degradation of the POI should be blocked or significantly reduced, "rescuing" the protein levels. This confirms the involvement of the proteasome.

  • Cullin-NEDDylation Inhibition: Co-treat cells with the PROTAC and an inhibitor of the NEDD8-activating enzyme, such as MLN4924 (0.5 µM).

    • Expected Outcome: Since CRBN is part of a Cullin-RING E3 ligase complex that requires NEDDylation for activity, this should also rescue the POI from degradation, confirming the involvement of a Cullin-based E3 ligase.

  • Competitive Antagonism: Co-treat cells with the PROTAC and an excess of a free CRBN ligand (e.g., pomalidomide) or a free ligand for the POI.

    • Expected Outcome: The excess free ligand will compete with the PROTAC for binding to either CRBN or the POI, disrupting ternary complex formation and rescuing the protein from degradation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly effective and versatile component for the design of potent, CRBN-recruiting PROTACs. The data clearly demonstrate its utility in degrading a range of therapeutically relevant proteins, often with high potency and efficacy.[11] The success of these molecules relies not only on the choice of E3 ligand but also on the intricate interplay with the linker and the POI ligand, which together dictate the stability and productivity of the ternary complex.

Future work will likely focus on expanding the repertoire of E3 ligases beyond CRBN and VHL to overcome potential resistance mechanisms and tissue-specific expression limitations.[7][12] Nevertheless, the principles and validation workflows detailed in this guide will remain fundamental to the development of the next generation of protein degraders, ensuring that only the most effective and mechanistically sound candidates advance toward the clinic.

References

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  • Gounder, S., et al. (2023). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. PMC - NIH. [Link]

  • Alves, G., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. PMC. [Link]

  • Nguyen, T., et al. (2023). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. ResearchGate. [Link]

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A Structural and Functional Comparison of 6-Amino-3-(3-cyanophenyl)picolinic Acid and Congeners: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the picolinic acid scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The strategic functionalization of this heterocyclic motif allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth structural comparison of 6-Amino-3-(3-cyanophenyl)picolinic acid , a key intermediate in the synthesis of kinase inhibitors, with three structurally related compounds.[2] By dissecting the contributions of individual functional groups, we aim to provide a rational framework for the design of novel therapeutic agents.

Introduction to the Core Scaffold and Rationale for Comparison

This compound is a bespoke building block in medicinal chemistry, valued for its reactive handles—the amino and cyano groups—which permit diverse chemical modifications.[2] Its utility as a precursor for complex bioactive molecules, especially in oncology, necessitates a thorough understanding of its structure-activity relationships (SAR).[2] To elucidate the roles of its key functional moieties, we will compare it with the following compounds:

  • Comparator A: 6-Aminopicolinic acid: This compound allows for the evaluation of the impact of the 3-cyanophenyl substituent on the overall properties of the molecule.

  • Comparator B: 6-Amino-3-phenylpicolinic acid: By removing the cyano group from the phenyl ring, we can assess its specific contribution to biological activity and physicochemical characteristics.

  • Comparator C: 3-(3-cyanophenyl)picolinic acid: This analog enables the examination of the significance of the 6-amino group.

Compound Dilution Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Incubation Incubation Kinase Reaction Setup->Incubation Detection Detection Incubation->Detection Data Analysis (IC50) Data Analysis (IC50) Detection->Data Analysis (IC50) Kinase Kinase Kinase->Kinase Reaction Setup Substrate Substrate Substrate->Kinase Reaction Setup ATP ATP ATP->Kinase Reaction Setup Inhibitor Inhibitor Inhibitor->Compound Dilution

Sources

Validating the Therapeutic Potential of 6-Amino-3-(3-cyanophenyl)picolinic acid: A Comparative In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the identification and validation of novel small molecule inhibitors are of paramount importance. This guide provides a comprehensive framework for the in vitro and in vivo validation of 6-Amino-3-(3-cyanophenyl)picolinic acid, a compound of interest with structural motifs suggestive of kinase inhibitory activity. We will explore a logical, stepwise approach to characterize its biological activity, benchmark it against established kinase inhibitors, and provide detailed, field-proven protocols for its evaluation.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of this compound, featuring a picolinic acid core, is prevalent in a variety of biologically active compounds, including those with anticancer and enzyme-inhibitory properties.[1] The presence of the 3-cyanophenyl substituent is a feature found in known inhibitors of key signaling kinases. This structural analogy provides a strong rationale for hypothesizing that this compound may exert its effects through the inhibition of protein kinases crucial for tumor cell proliferation and survival.

Given that many picolinamide-based derivatives have demonstrated potent inhibitory effects against receptor tyrosine kinases such as VEGFR-2 and c-Met, our validation strategy will focus on evaluating the activity of this compound against these targets.[2][3] This guide will compare its hypothetical performance against established multi-kinase inhibitors, Sorafenib and Cabozantinib, which are known to inhibit these pathways.[1][4]

Part 1: In Vitro Validation - From Biochemical Potency to Cellular Efficacy

The initial phase of validation focuses on determining the direct inhibitory effect of the compound on its putative kinase targets and its broader impact on cancer cell viability.

Biochemical Kinase Inhibition Assays

The first step is to ascertain whether this compound directly inhibits the enzymatic activity of target kinases. Luminescence-based kinase assays, such as the Kinase-Glo™ MAX assay, are a robust method for this purpose, measuring the amount of ATP consumed during the kinase reaction.[5][6]

Experimental Protocol: In Vitro Kinase Assay (VEGFR-2 & c-Met)

  • Reagent Preparation : Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water. Thaw recombinant human VEGFR-2 and c-Met enzymes, ATP, and the substrate (e.g., Poly (Glu,Tyr) 4:1) on ice.[5][6]

  • Compound Dilution : Prepare a dilution series of this compound, Sorafenib, and Cabozantinib in 10% DMSO.

  • Master Mix Preparation : Prepare a master mix containing the 1x Kinase Buffer, ATP, and substrate.

  • Assay Plate Setup : In a 96-well white plate, add the master mix to all wells. Add the diluted compounds to the test wells and a diluent solution to the control wells.

  • Enzyme Addition : Add the diluted kinase (VEGFR-2 or c-Met) to the test and positive control wells. Add 1x Kinase Buffer to the "blank" wells.[5][6]

  • Incubation : Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection : Add Kinase-Glo™ MAX reagent to each well, incubate at room temperature for 15 minutes, and measure luminescence with a microplate reader.

  • Data Analysis : Subtract the "blank" reading from all other readings and calculate the percentage of kinase inhibition. Determine the IC50 value for each compound.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
This compound 25 40
Sorafenib5060
Cabozantinib155
Cell Viability and Proliferation Assays

Following the confirmation of biochemical activity, the next logical step is to assess the compound's effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment : Treat the cells with a serial dilution of this compound, Sorafenib, and Cabozantinib for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Table 2: Hypothetical Anti-proliferative Activity (IC50 in µM)

CompoundA549 (Lung Carcinoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
This compound 5.2 7.8 6.5
Sorafenib8.110.39.2
Cabozantinib3.55.14.8
Cancer Cell Line Panel Screening

To understand the broader applicability and potential selectivity of this compound, screening against a large panel of cancer cell lines is recommended. This can reveal sensitivities in specific cancer types or in cell lines with particular genetic backgrounds.[2][7]

G cluster_0 In Vitro Validation Workflow A Compound Synthesis & Characterization B Biochemical Kinase Assays (VEGFR-2, c-Met) A->B Initial Potency C Cell Viability Assays (MTT/MTS) B->C Cellular Efficacy D Cancer Cell Line Panel Screening C->D Broad Spectrum Analysis E Mechanism of Action Studies (Western Blot, etc.) D->E Target Validation F Lead Candidate Selection E->F Data-driven Decision G cluster_1 Hypothesized Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) VEGFR2->Downstream cMet c-Met cMet->Downstream HGF HGF HGF->cMet Compound 6-Amino-3-(3-cyanophenyl) picolinic acid Compound->VEGFR2 Compound->cMet Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and logical pathway for the preclinical validation of this compound as a potential anti-cancer agent. The presented protocols for in vitro and in vivo evaluation, along with the comparative framework against established drugs, provide a robust strategy for characterizing its therapeutic potential.

Based on the hypothetical data presented, this compound demonstrates promising activity as a dual inhibitor of VEGFR-2 and c-Met, with potent anti-proliferative effects in vitro and significant tumor growth inhibition in vivo. Favorable preliminary pharmacokinetic properties would further support its development.

Future studies should focus on elucidating the detailed mechanism of action, including its effects on downstream signaling pathways, and a more extensive evaluation of its safety and toxicology profile. The successful completion of these validation steps would position this compound as a strong candidate for further development towards clinical application.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold in Modern Chemistry

Picolinic acid, a simple pyridine-based carboxylic acid, is far more than a basic heterocyclic compound. It is recognized in the scientific community as a "privileged" structural motif, a foundational scaffold upon which a multitude of highly active molecules are built.[1] Its derivatives are integral components of numerous FDA-approved drugs and advanced agrochemicals.[1][2] The inherent properties of the picolinic acid ring system—its ability to chelate metals, its defined geometry, and its capacity for diverse functionalization—make it a versatile starting point for chemical innovation.[3][4]

The biological relevance of picolinic acid is rooted in nature; it is an endogenous catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[5][6] This pathway and its metabolites, including picolinic acid, are implicated in a wide array of physiological processes, from immune response to neuroprotection.[6][7]

This guide focuses on a specific, modern derivative: 6-Amino-3-(3-cyanophenyl)picolinic acid . This compound is of particular interest as a building block for complex therapeutic agents, such as protein degraders and kinase inhibitors.[8][9] Due to its novelty, direct comparative performance data is scarce. Therefore, this guide aims to provide a comprehensive head-to-head analysis by contextualizing this compound against a panel of well-characterized picolinic acid analogs. By dissecting its structural features and comparing them to analogs with known experimental data, we can project its potential performance, understand its structure-activity relationships, and guide future research and development.

Structural and Physicochemical Analysis

The biological effect of any compound is inextricably linked to its physicochemical properties. The core picolinic acid structure can be modified at multiple positions, with each substitution dramatically altering properties like solubility, lipophilicity (LogP), and electronic distribution. These changes, in turn, dictate how the molecule interacts with biological targets.

This compound possesses three key functional regions ripe for interaction:

  • The Picolinic Acid Core: The nitrogen and carboxylic acid group act as a powerful bidentate chelator, a feature critical for interaction with metalloenzymes.[3][4]

  • The 6-Amino Group: This group acts as a potent hydrogen bond donor and can be a key anchoring point within a protein's binding pocket.

  • The 3-(3-cyanophenyl) Group: This bulky, aromatic substituent introduces potential for π-π stacking interactions. The cyano (nitrile) group is a strong hydrogen bond acceptor and can significantly modulate the molecule's electronic profile and binding affinity.

Below is a diagram illustrating the structural diversity of the picolinic acid family, highlighting the compound of interest.

G cluster_core Picolinic Acid Core Structure cluster_analogs Representative Analogs Core Picolinic Acid (2-Pyridinecarboxylic acid) A 6-Amino-3-(3-cyanophenyl) picolinic acid (Subject of this Guide) Core->A Substitutions: - 6-Amino - 3-(3-cyanophenyl) B Picloram (Herbicide) Core->B Substitutions: - 4-Amino - 3,5,6-Trichloro C Fusaric Acid (High Toxicity) Core->C Substitution: - 5-Butyl D 6-Hydroxypicolinic Acid (Low Toxicity) Core->D Substitution: - 6-Hydroxy

Caption: Structural relationships of key picolinic acid derivatives.

The following table summarizes key physicochemical properties of our target compound alongside selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesProbable Application Area
This compound C₁₃H₉N₃O₂239.236-Amino, 3-Aryl, Cyano groupKinase Inhibitor / Protein Degrader Intermediate[8][9]
Picolinic Acid C₆H₅NO₂123.11Unsubstituted CoreTryptophan Metabolite, Metal Chelator[5]
Picloram C₆H₃Cl₃N₂O₂241.464-Amino, 3,5,6-TrichloroSynthetic Auxin Herbicide[2]
Fusaric Acid C₁₀H₁₃NO₂179.215-ButylMycotoxin, High Cytotoxicity[3][10]
6-Hydroxypicolinic Acid C₆H₅NO₃139.116-HydroxyLow Cytotoxicity Analog[10]

Comparative Biological Performance

Cytotoxicity Profile: A Quantitative Structure-Toxicity Relationship (QSTR)

A foundational aspect of drug development is understanding a compound's safety profile. A study analyzing the growth inhibitory effects of eleven picolinic acid analogs on Chinese Hamster Ovary (CHO) cells provides a stark illustration of how minor structural changes can lead to vastly different cytotoxicity levels.[3][10] The half-maximal inhibitory concentration (IC₅₀) is a direct measure of toxicity, where a lower value indicates higher potency.

CompoundIC₅₀ (mM)[3][10]Relative ToxicityKey Structural Difference from Picolinic Acid
Fusaric acid0.032Very High5-Butyl group (increases lipophilicity)
3-Hydroxypicolinic acidNot SpecifiedHigh3-Hydroxy group
Picolinic acidNot SpecifiedModerate-
PicloramNot SpecifiedModerate4-Amino, 3,5,6-Trichloro groups
6-Bromopicolinic acidNot SpecifiedModerate6-Bromo group
6-Methylpicolinic acidNot SpecifiedLow6-Methyl group
6-Hydroxypicolinic acid 25.85 Very Low 6-Hydroxy group

Expert Analysis: The study concluded that toxicity is primarily driven by two factors: the ability to chelate essential metal ions like zinc (Zn²⁺) and iron (Fe²⁺), and the ability to cross cell membranes (lipophilicity, or logP).[3] Fusaric acid's high toxicity is attributed to its butyl group, which increases its lipophilicity and allows it to penetrate cells more effectively. Conversely, 6-Hydroxypicolinic acid's low toxicity suggests its structure is less disruptive to cellular processes.

For This compound , we can hypothesize an intermediate to high cytotoxicity. The large cyanophenyl group will significantly increase its lipophilicity compared to the parent picolinic acid, potentially leading to enhanced cell permeability and interaction with intracellular targets. Direct experimental validation is required to confirm this.

Enzyme Inhibition: A Case Study in Kinase Signaling

Picolinic acid derivatives are potent enzyme inhibitors.[1] Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are both picolinate-derived compounds that have reached clinical trials.[1] The subject of our guide, this compound, is specifically noted as a building block for kinase inhibitors.[8]

Kinases are a class of enzymes that play a central role in cellular signaling pathways by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. A kinase inhibitor derived from our picolinic acid scaffold would be designed to fit into the ATP-binding pocket of a specific kinase, preventing it from functioning and thereby halting the downstream signaling cascade that promotes cell proliferation.

G Receptor Growth Factor Receptor Kinase Target Kinase (e.g., EGFR, BRAF) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Pathway Downstream Signaling Cascade Substrate_P->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor Picolinic Acid-Derived Kinase Inhibitor (e.g., from this compound) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Hypothetical inhibition of a kinase signaling pathway.

Causality Behind Design: The choice of the this compound scaffold is deliberate. The amino and picolinate groups can form critical hydrogen bonds with the "hinge" region of the kinase ATP pocket, while the cyanophenyl group can extend into a hydrophobic pocket, providing both affinity and selectivity for the target kinase over others.

Experimental Protocols: A Self-Validating System

To provide actionable guidance for researchers, we detail a standard, robust protocol for assessing the primary biological activity discussed: cytotoxicity. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the IC₅₀ value of a picolinic acid derivative against a chosen cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Target picolinic acid compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell line (e.g., A549)

  • DMEM/F-12 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Workflow Diagram:

G start Start step1 1. Seed Cells (5,000 cells/well in 96-well plate) start->step1 end End step2 2. Incubate (24 hours, 37°C, 5% CO₂) step1->step2 step3 3. Treat Cells (Add serial dilutions of picolinic acid derivative) step2->step3 step4 4. Incubate (48 hours, 37°C, 5% CO₂) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution to each well) step4->step5 step6 6. Incubate (4 hours, 37°C, 5% CO₂) step5->step6 step7 7. Solubilize Formazan (Remove media, add 100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm on plate reader) step7->step8 step9 9. Analyze Data (Calculate % Viability and IC₅₀) step8->step9 step9->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for "cells only" (negative control) and "media only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Ensure a vehicle control (DMSO concentration matching the highest compound dose) is included.

  • Second Incubation: Incubate the treated plates for 48 hours under the same conditions.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Correct for background by subtracting the OD of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Directions

This guide establishes a framework for evaluating This compound . While direct experimental data remains to be generated, a comparative analysis against its structural relatives provides critical, field-proven insights:

  • Inferred Performance: Based on its significant lipophilic substitution, the compound is predicted to have enhanced cell permeability and potentially moderate-to-high cytotoxicity, a feature that can be desirable for anti-proliferative agents.[3]

  • Therapeutic Potential: Its structure is highly congruent with the requirements for a modern kinase inhibitor scaffold, possessing key hydrogen bonding and hydrophobic interaction motifs.[8]

  • Versatility: The presence of the amino, carboxylic acid, and cyano groups makes it a chemically versatile building block for creating libraries of more complex molecules through established synthetic routes like amide coupling or further cross-coupling reactions.[1][11]

Future research must prioritize the empirical validation of these hypotheses. The immediate next steps should involve the synthesis and testing of this compound and its elaborated derivatives using the cytotoxicity and specific kinase inhibition assays outlined in this guide. Such data will be invaluable for confirming its potential and advancing the development of next-generation therapeutics built upon the privileged picolinic acid scaffold.

References

  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem.
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed.
  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs | IOVS | ARVO Journals.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH.
  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives - Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - UWDC - UW-Madison Libraries. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Available at: [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pharmacia. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. Available at: [Link]

  • Comparative Study of Macrocyclic and Acyclic Picolinate Derivatives for Chelation of Copper Cations | Request PDF - ResearchGate. Available at: [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. Available at: [Link]

  • Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Notes - MDPI. Available at: [Link]

  • Dipicolinic acid, its analogues, and derivatives: Aspects of their coordination chemistry - ResearchGate. Available at: [Link]

  • This compound CAS#: 1258632-39-1; ChemWhat Code: 1088005. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. Available at: [Link]

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A Comparative Guide to Confirming Protein Binding of 6-Amino-3-(3-cyanophenyl)picolinic acid and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the definitive confirmation of a small molecule's interaction with its intended protein target is a cornerstone of successful research and development. This guide provides a comprehensive comparison of state-of-the-art experimental methodologies for validating the binding of novel compounds, such as 6-Amino-3-(3-cyanophenyl)picolinic acid, to their putative protein targets. We will delve into the principles, protocols, and comparative advantages of key biophysical and cell-based assays, offering a strategic framework for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," grounding each technique in the fundamental principles of molecular interaction.

The Imperative of Target Engagement Validation

The journey from a promising chemical entity to a validated chemical probe or therapeutic candidate is fraught with potential for misinterpretation. Phenotypic effects observed in cellular or organismal models can arise from off-target interactions, confounding the mechanism of action.[1][2] Therefore, rigorous, direct evidence of target engagement—the physical interaction between a compound and its protein target—is non-negotiable. This guide will equip you with the knowledge to select and execute the most appropriate assays to build a robust body of evidence for your molecule of interest.

Part 1: Foundational Biophysical Assays for Direct Binding Confirmation

The initial step in validating a predicted interaction is to demonstrate direct binding in a controlled, in vitro setting using purified protein and the small molecule. These biophysical techniques are essential for initial hit validation and for quantifying the physical chemistry of the interaction.[3][4]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands out as a powerful technique because it directly measures the heat released or absorbed during a binding event.[4][] This allows for a complete thermodynamic profiling of the interaction in a single experiment, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purified Target Protein in Syringe I Incremental Injections of Protein into Ligand Solution P->I L Ligand (e.g., this compound) in Cell L->I D Detection of Heat Change (Endothermic/Exothermic) I->D B Binding Isotherm Generation D->B F Fitting to Binding Model B->F T Thermodynamic Parameters (Kd, n, ΔH, ΔS) F->T

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:
  • Sample Preparation:

    • Prepare a solution of the purified target protein at a known concentration.

    • Prepare a solution of this compound at a concentration typically 10-20 times that of the protein.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the ligand solution into the sample cell and the buffer into the reference cell.

    • Load the protein solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the protein solution into the ligand-containing cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio).

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical technique that measures the binding of an analyte (e.g., the small molecule) to a ligand (e.g., the protein) immobilized on a sensor surface.[][6] It provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated.[6]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis I Immobilize Purified Protein on Sensor Chip A Association Phase: Flow Ligand over Surface I->A E Equilibrium Phase A->E D Dissociation Phase: Flow Buffer over Surface E->D S Generate Sensorgram D->S F Fit Curves to Kinetic Model S->F K Determine kon, koff, Kd F->K

Caption: Workflow for Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol:
  • Immobilization:

    • Covalently attach the purified target protein to the surface of a sensor chip.

  • Binding Analysis:

    • Flow a solution of this compound at various concentrations over the chip surface (association phase).

    • Maintain the flow to reach a steady state (equilibrium phase).

    • Switch to flowing buffer without the compound over the chip to measure its release from the protein (dissociation phase).

  • Data Analysis:

    • The instrument records the change in refractive index at the surface, generating a sensorgram.

    • Fit the association and dissociation curves to a kinetic model to determine kon and koff.

    • Calculate Kd as koff/kon.

Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Method

Also known as the Thermal Shift Assay (TSA), DSF is a rapid and cost-effective method to assess ligand binding.[4] The principle is that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).[][7]

Experimental Workflow: DSF

DSF_Workflow cluster_prep Reaction Setup cluster_exp Thermal Denaturation cluster_analysis Data Analysis M Mix Protein, Ligand, and Fluorescent Dye H Gradual Heating in qPCR Machine M->H F Monitor Fluorescence Increase as Protein Unfolds H->F C Generate Melting Curves F->C T Calculate Tm Shift (ΔTm) C->T

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Step-by-Step DSF Protocol:
  • Reaction Setup:

    • In a multiwell plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions.

    • Add this compound at various concentrations to different wells. Include a no-ligand control.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, gradually increasing the temperature.

    • The instrument monitors the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate melting curves.

    • The midpoint of the transition is the Tm.

    • A significant positive shift in Tm in the presence of the compound indicates stabilizing binding.

Part 2: Confirming Target Engagement in a Cellular Context

While in vitro assays are crucial, demonstrating that a compound binds its target in the complex environment of a living cell is the ultimate validation.[1][2]

Cellular Thermal Shift Assay (CETSA): The In-Cell Gold Standard

CETSA extends the principle of DSF to the cellular environment. It assesses target engagement by measuring the change in thermal stability of a target protein in intact cells or cell lysates upon ligand binding.[8][9]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cluster_analysis Data Analysis C Treat Intact Cells with Compound or Vehicle H Heat Cell Suspensions at Different Temperatures C->H L Lyse Cells and Separate Soluble from Aggregated Proteins H->L W Quantify Soluble Target Protein (e.g., Western Blot, ELISA) L->W P Plot Soluble Protein vs. Temperature W->P S Observe Thermal Shift P->S

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:
  • Cell Treatment:

    • Incubate cultured cells with this compound or a vehicle control.

  • Heating:

    • Aliquot the treated cell suspensions and heat them at a range of different temperatures.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to separate the soluble protein fraction (containing folded, stable protein) from the precipitated, aggregated fraction.

  • Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature.

    • A shift of the melting curve to a higher temperature in the compound-treated samples confirms target engagement in the cell.[9]

Part 3: A Comparative Analysis and Strategic Approach

Choosing the right assay depends on the research question, the available resources, and the stage of the project. A multi-faceted approach using orthogonal methods is always recommended to build a strong case for target binding.[4][10]

Comparison of Key Binding Assays
Technique Information Provided Throughput Protein Requirement Label-Free Key Advantage
ITC Kd, n, ΔH, ΔSLowHighYesComplete thermodynamic profile.[4][]
SPR kon, koff, KdMediumModerate (immobilized)YesReal-time kinetic data.[][6]
DSF/TSA Tm shift (ΔTm)HighLowNo (dye required)High-throughput screening suitability.[4][7]
CETSA In-cell Tm shiftMediumNone (endogenous)Yes (for target)Confirms binding in a physiological context.[8][9]
A Recommended Workflow for Target Validation

For a novel compound like this compound and its putative target, a logical progression of experiments would be:

  • Initial Screening (DSF): Use DSF as a rapid, initial test to see if the compound induces a thermal shift in the purified protein. This is a good first indication of binding.

  • Quantitative In Vitro Validation (ITC or SPR): If DSF is positive, proceed to ITC to obtain the binding affinity and thermodynamics, or use SPR to understand the binding kinetics. These quantitative methods provide robust, physical evidence of the interaction.

  • Cellular Target Engagement (CETSA): The final and most critical step is to confirm that the compound engages the target in a cellular environment using CETSA. A positive result here provides strong evidence that the compound is cell-permeable and can find and bind its target within the complexity of the cell.

By following this structured, multi-assay approach, researchers can confidently and rigorously confirm the binding of this compound or any other small molecule to its protein target, laying a solid foundation for further mechanistic studies and drug development efforts.

References
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. PubMed Central. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. SpringerLink. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Critical Needs in Cellular Target Engagement. DiscoverX. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

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Benchmarking a Novel FGFR4 Inhibitor Scaffold: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selective Kinase Inhibition in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of HCC patients, primarily through overexpression of its ligand, FGF19.[1] This has spurred the development of targeted therapies aimed at inhibiting FGFR4. While first-generation multi-kinase inhibitors have shown some efficacy, their off-target effects often lead to dose-limiting toxicities. The current frontier in this field is the development of highly selective FGFR4 inhibitors that can maximize therapeutic efficacy while minimizing adverse events.[2]

This guide introduces a hypothetical novel kinase inhibitor, Compound X , which is synthesized from the versatile building block, 6-Amino-3-(3-cyanophenyl)picolinic acid. This starting material is noted for its utility in constructing complex heterocyclic systems, making it an ideal scaffold for kinase inhibitor development.[3] We will benchmark Compound X against Fisogatinib (BLU-554) , a potent and selective FGFR4 inhibitor that has undergone clinical investigation and represents a standard of care in this therapeutic class.[4]

This document will provide a detailed, scientifically rigorous comparison of Compound X and Fisogatinib, focusing on their mechanism of action, in vitro efficacy, cell-based potency, and in vivo anti-tumor activity. We will present detailed experimental protocols to ensure the reproducibility of our findings and provide a transparent basis for comparison.

The Scientific Rationale: From a Novel Scaffold to a Selective Inhibitor

The core structure of this compound provides a unique chemical scaffold for the design of novel kinase inhibitors. Its aminopicolinic acid moiety can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The cyanophenyl group offers a vector for modification to enhance potency and selectivity by interacting with other regions of the binding site.

Our hypothetical Compound X is designed as a covalent irreversible inhibitor, a strategy that has proven effective for achieving high potency and selectivity for FGFR4.[5] This is accomplished by incorporating a reactive group, such as an acrylamide, which can form a covalent bond with a unique cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4 but not in other FGFR family members.[6] This covalent modification leads to sustained target inhibition and a durable anti-tumor response.

Fisogatinib (BLU-554) is also a selective FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials for HCC.[4][7] It functions by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing receptor autophosphorylation and activation.[8] By comparing Compound X to Fisogatinib, we can assess its potential as a next-generation therapeutic for FGFR4-driven cancers.

Comparative Benchmarking: Experimental Protocols and Data

To objectively evaluate the therapeutic potential of Compound X relative to Fisogatinib, a series of standardized preclinical assays are proposed. These experiments are designed to assess potency, selectivity, and efficacy at the molecular, cellular, and in vivo levels.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Fisogatinib against FGFR4 and other FGFR family members (FGFR1, FGFR2, FGFR3) to assess potency and selectivity.

Methodology:

  • Assay Principle: A biochemical assay, such as the ADP-Glo™ Kinase Assay, will be used to measure the amount of ADP produced by the kinase reaction.[9][10] Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in luminescence.

  • Protocol:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase enzymes are obtained from a commercial source.

    • A kinase buffer containing ATP and a suitable substrate (e.g., poly(E,Y)4:1) is prepared.

    • Serial dilutions of Compound X and Fisogatinib are prepared in DMSO.

    • The kinase, substrate, and inhibitor are incubated together in a 384-well plate at room temperature for a defined period (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Data Summary:

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (FGFR1/FGFR4)
Compound X 2.5750625250300x
Fisogatinib 5.0[7]624[4]>1000>1000125x

Interpretation: The data in the table above indicates that Compound X exhibits a lower IC50 value for FGFR4 compared to Fisogatinib, suggesting higher potency. Furthermore, Compound X demonstrates greater selectivity for FGFR4 over other FGFR family members, which could translate to a more favorable safety profile.

Cell-Based Proliferation Assay

Objective: To evaluate the ability of Compound X and Fisogatinib to inhibit the proliferation of HCC cells that are dependent on FGFR4 signaling.

Methodology:

  • Cell Line: The Hep3B human HCC cell line, which overexpresses FGF19 and is known to be sensitive to FGFR4 inhibition, will be used.[11][12]

  • Protocol:

    • Hep3B cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of Compound X and Fisogatinib for 72 hours.

    • Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.

    • The half-maximal effective concentration (EC50) is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Data Summary:

CompoundHep3B EC50 (µM)
Compound X 0.05
Fisogatinib 0.08

Interpretation: Compound X demonstrates a lower EC50 value in the Hep3B cell proliferation assay, indicating superior cell-based potency compared to Fisogatinib. This suggests that Compound X is effective at inhibiting FGFR4 signaling in a cellular context, leading to a reduction in cancer cell growth.

In Vivo Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of Compound X and Fisogatinib in a mouse xenograft model of HCC.

Methodology:

  • Model: An established Hep3B xenograft model in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) will be used.[13][14]

  • Protocol:

    • Hep3B cells are subcutaneously injected into the flank of the mice.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups: vehicle control, Compound X, and Fisogatinib.[15]

    • The compounds are administered orally once daily for a specified period (e.g., 21 days).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Data Summary:

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle -1500-
Compound X 5030080
Fisogatinib 5045070

Interpretation: In the Hep3B xenograft model, Compound X demonstrates superior anti-tumor efficacy compared to Fisogatinib at the same dose, as evidenced by a greater tumor growth inhibition. This suggests that the enhanced in vitro and cell-based potency of Compound X translates to improved in vivo performance.

Visualizing the Science: Pathways and Workflows

To further elucidate the scientific concepts presented in this guide, we provide the following diagrams created using Graphviz (DOT language).

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation CompoundX Compound X CompoundX->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by Compound X.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_invivo In Vivo Analysis Kinase_Assay FGFR Kinase Assay (IC50 Determination) Proliferation_Assay Hep3B Proliferation Assay (EC50 Determination) Kinase_Assay->Proliferation_Assay Potency & Selectivity Xenograft_Model Hep3B Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->Xenograft_Model Cellular Efficacy

Caption: Preclinical Benchmarking Workflow.

Conclusion and Future Directions

This comparative guide demonstrates a rigorous, data-driven approach to benchmarking a novel kinase inhibitor, Compound X, against a clinical-stage standard of care, Fisogatinib. The presented data, though hypothetical, is grounded in established scientific principles and methodologies. The results suggest that Compound X, derived from the this compound scaffold, holds significant promise as a potent and selective FGFR4 inhibitor with superior anti-tumor efficacy in a preclinical model of HCC.

Further development of Compound X would necessitate a comprehensive preclinical package, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X and its relationship with target engagement and anti-tumor activity.

  • Toxicology studies: To assess the safety profile of Compound X in relevant animal models.

  • Mechanism of resistance studies: To identify potential mechanisms of acquired resistance to Compound X and develop strategies to overcome them.

By following a structured and scientifically sound benchmarking process, drug development professionals can effectively evaluate the potential of novel therapeutic candidates and make informed decisions to advance the most promising molecules into clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-3-(3-cyanophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound in the landscape of pharmaceutical research and development, 6-Amino-3-(3-cyanophenyl)picolinic acid (CAS No. 1258632-39-1) presents unique handling and disposal challenges.[1][2] Its molecular structure, which incorporates a reactive cyanophenyl group, a picolinic acid backbone, and an amino group, necessitates a rigorous and informed approach to waste management. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and adherence to environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, from synthesis to disposal.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Due to its functional groups, this compound must be treated as a substance with multiple hazard classifications. The primary risks stem from the cyanophenyl moiety, which is acutely toxic, and the acidic nature of the molecule, which can be corrosive.

A comprehensive risk assessment concludes that this compound should be handled as a hazardous waste, likely exhibiting characteristics of both corrosivity and reactivity. The following table summarizes the anticipated hazard profile based on its chemical structure and data from analogous compounds.[3]

Hazard Class GHS Pictogram Signal Word Hazard Statement Rationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) ☠️Danger H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[3]The cyanophenyl group is a primary contributor to toxicity. Organic nitriles can interfere with cellular respiration.
Skin Corrosion / Irritation corrosive Danger H314: Causes severe skin burns and eye damage.[3]The carboxylic acid functionality (picolinic acid) makes the compound acidic and potentially corrosive to skin and eyes.
Reactivity (Cyanide) exploding_bomb Danger Per EPA regulations, cyanide-bearing waste that can generate toxic gases when exposed to a pH between 2 and 12.5 is considered reactive (D003).[4]CRITICAL: Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas. This is a primary and life-threatening risk.
Hazardous to the Aquatic Environment environment Warning H412: Harmful to aquatic life with long-lasting effects.[3]As a complex organic molecule, improper release can be detrimental to aquatic ecosystems.

Part 2: Pre-Disposal Safety Protocols

Before handling waste, ensure all engineering controls and Personal Protective Equipment (PPE) are in place. These measures are non-negotiable and form the first line of defense against exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Inspect for tears or holes before use. For prolonged contact or when handling concentrated waste, consider double-gloving.

  • Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a splash hazard.[5]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail.[6]

Emergency First Aid
  • Inhalation: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[8]

Part 3: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a legal requirement and a critical safety step. This compound must be managed as hazardous waste. The following decision process, mandated by the Environmental Protection Agency (EPA), should be followed.[4]

Diagram 1: EPA Hazardous Waste Characterization Workflow.

Segregation is Paramount: Based on this characterization, waste containing this compound must be segregated from all other waste streams, especially acidic wastes.[9] Storing cyanide-containing waste near acids is strictly prohibited as it can lead to the release of lethal hydrogen cyanide gas.[9]

Part 4: Step-by-Step Disposal Procedure

Follow this workflow for the collection and disposal of waste generated from research activities involving this compound.

DisposalWorkflow cluster_lab Laboratory Operations (in Fume Hood) cluster_storage Waste Handling & Storage cluster_disposal Final Disposal gen 1. Waste Generation (e.g., reaction quench, contaminated labware) transfer 2. Transfer Waste (Transfer solid & liquid waste to designated container) gen->transfer decon 3. Decontaminate Surfaces (Use appropriate deactivating solution, e.g., bleach, followed by water) transfer->decon container 4. Secure & Label Container (Cap tightly. Apply 'Hazardous Waste' label with full chemical name) decon->container storage 5. Store in Designated Area (Secondary containment, away from acids and incompatibles) container->storage pickup 6. Arrange EHS Pickup (Contact institutional Environmental Health & Safety) storage->pickup vendor 7. Licensed Vendor Disposal (Transport to an approved waste disposal plant) pickup->vendor

Diagram 2: Step-by-step waste management and disposal workflow.

Detailed Protocol:

  • Designate a Waste Container:

    • Select a chemically compatible container (e.g., borosilicate glass or polyethylene) with a secure, vapor-tight screw cap.

    • Affix a "Hazardous Waste" label. Clearly write "this compound" and any solvents or other chemicals present.

  • Accumulate Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour liquid waste into the container.

    • Place contaminated solids (e.g., filter paper, gloves, weigh boats) in the same container or a separate, clearly labeled solids container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Decontaminate and Rinse:

    • Rinse emptied labware (e.g., beakers, flasks) that contained the compound with a suitable solvent (e.g., ethanol or acetone). This first rinseate is considered hazardous and must be added to the designated waste container.

    • Subsequent rinses with soap and water can be performed after the initial hazardous rinse.

  • Secure and Store:

    • Keep the waste container tightly capped at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.

    • Crucially, ensure this storage area is physically separate from any area where acids are stored.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not hold waste for longer than the periods specified by institutional and EPA guidelines.

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Sewer: Never discharge this chemical down the drain.[9] This is illegal under the EPA's Clean Water Act and specific regulations for hazardous pharmaceuticals, and it poses a significant environmental and public health risk.[10][11]

  • DO NOT Mix with Acids: As repeatedly emphasized, do not mix with acidic waste streams under any circumstances.[9]

  • DO NOT Place in Regular Trash: Contaminated lab materials and empty containers must be treated as hazardous waste.

  • DO NOT Attempt On-Site Neutralization: Chemical deactivation of cyanide-containing waste, for example, through alkaline chlorination, is a highly hazardous process that should only be performed by trained professionals in a dedicated facility.[12] It is not a suitable procedure for a research laboratory setting.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, professionalism, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.